molecular formula C12H11NO2 B112075 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde CAS No. 169036-73-1

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B112075
CAS No.: 169036-73-1
M. Wt: 201.22 g/mol
InChI Key: IDXACMSARNPHFV-UHFFFAOYSA-N
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Description

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is a chemical building block of significant interest in medicinal and organic chemistry. This compound belongs to the class of pyrrole-2-carboxaldehydes (Py-2-C), which are recognized as key structural motifs in biologically active molecules. Researchers value this compound for its potential in various investigative pathways. The pyrrole-2-carboxaldehyde skeleton is a core structure of pyrraline, a well-characterized advanced glycation end product (AGE) that serves as a molecular marker in diabetes research . This connection makes derivatives like this compound valuable for studies related to metabolic diseases and the Maillard reaction in physiological systems . Furthermore, pyrrole-containing compounds are extensively investigated for their antimicrobial properties. The structural framework of this compound provides a template for developing novel antibacterial agents, particularly in the search for new solutions to combat drug-resistant bacteria . Its structure, featuring a formyl group on the pyrrole ring, is amenable to further chemical modifications, making it a versatile intermediate for synthesizing more complex heterocyclic systems for pharmaceutical research . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(2-methoxyphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXACMSARNPHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390359
Record name 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

169036-73-1
Record name 1-(2-Methoxyphenyl)-1H-pyrrole-2-carboxaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=169036-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
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Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a robust and efficient two-step synthetic pathway, beginning with the construction of the N-arylpyrrole core via the Clauson-Kass reaction, followed by regioselective formylation using the Vilsmeier-Haack reaction. We will explore the underlying mechanisms of these cornerstone reactions, provide detailed, field-tested experimental protocols, and present expected analytical data for the final product. This whitepaper is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of functionalized pyrrole derivatives.

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and natural products. Its derivatives exhibit a wide spectrum of biological activities, forming the core of numerous pharmaceuticals.[1] Specifically, pyrrole-2-carbaldehydes are highly versatile intermediates, serving as critical building blocks for the synthesis of more complex molecular architectures.[2][3][4] The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, enabling the diversification of the pyrrole core.[1]

The target molecule of this guide, 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 169036-73-1), combines the reactive pyrrole-2-carbaldehyde moiety with a sterically influential and electronically distinct 2-methoxyphenyl group.[5] This substitution pattern makes it a valuable precursor for synthesizing novel ligands, potential therapeutic agents, and functional organic materials.

Retrosynthetic Analysis and Strategic Pathway

A logical and efficient synthesis of the target compound is achieved through a two-step sequence. The retrosynthetic analysis disconnects the molecule at the C2-aldehyde bond and the N1-aryl bond, identifying the key precursors as 1-(2-methoxyphenyl)-1H-pyrrole and, further back, 2-methoxyaniline and a succinaldehyde equivalent.

This leads to the following forward-synthetic strategy:

  • Step 1: N-Aryl Pyrrole Formation. Synthesis of the intermediate, 1-(2-methoxyphenyl)-1H-pyrrole, from 2-methoxyaniline and 2,5-dimethoxytetrahydrofuran via the Clauson-Kass pyrrole synthesis.

  • Step 2: Regioselective Formylation. Introduction of the aldehyde group at the C2 position of the pyrrole ring using the Vilsmeier-Haack reaction.

Overall Synthetic Workflow

The diagram below illustrates the high-level strategic approach from commercially available starting materials to the final product.

G cluster_0 Starting Materials cluster_1 Step 1: Clauson-Kass Synthesis cluster_2 Step 2: Vilsmeier-Haack Formylation SM1 2-Methoxyaniline INT 1-(2-Methoxyphenyl)-1H-pyrrole SM1->INT SM2 2,5-Dimethoxytetrahydrofuran SM2->INT SM3 DMF + POCl3 PROD 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde SM3->PROD INT->PROD

Caption: High-level workflow for the two-step synthesis.

Step 1: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole

Mechanistic Insight: The Clauson-Kass Reaction

The Clauson-Kass reaction is a classic and highly effective method for constructing the pyrrole ring.[6] It involves the condensation of a primary amine with a 1,4-dicarbonyl compound or its synthetic equivalent. In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable, easily handled precursor that generates succinaldehyde in situ under acidic conditions. The reaction proceeds through the formation of a di-iminium intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. The use of an acid catalyst, such as glacial acetic acid, is crucial for both the hydrolysis of the acetal and for catalyzing the condensation and cyclization steps.

Detailed Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole
  • Reagents and Materials:

    • 2-Methoxyaniline

    • 2,5-Dimethoxytetrahydrofuran

    • Glacial Acetic Acid

    • Round-bottom flask with reflux condenser

    • Stirring plate with heating mantle

    • Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add 2-methoxyaniline (1.0 eq) and glacial acetic acid (approx. 10 volumes relative to the aniline).

    • Stir the solution at room temperature to ensure complete dissolution.

    • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution dropwise.

    • Heat the reaction mixture to 80-90 °C and maintain at this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice water and stir.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-(2-methoxyphenyl)-1H-pyrrole as a pure compound.

Step 2: Formylation via Vilsmeier-Haack Reaction

Mechanistic Deep Dive

The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] The reaction's efficacy stems from the in situ generation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent.[10][11][12]

The mechanism unfolds in three key stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic (chloromethylene)dimethyliminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C2 (alpha) position, as the resulting cationic sigma complex (Wheland intermediate) is better stabilized by resonance involving the nitrogen lone pair than the intermediate formed from C3 attack.

  • Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. The addition of water and subsequent elimination of dimethylamine hydrochloride leads to the formation of the final aldehyde product.

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR POCl3 POCl3 POCl3->VR Pyrrole 1-(2-Methoxyphenyl) -1H-pyrrole VR->Pyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate Electrophilic Substitution Product Final Aldehyde Product Intermediate->Product Hydrolysis H2O H2O Workup H2O->Product

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

Causality of Reagent Choice and Regioselectivity

The choice of the DMF/POCl₃ system is deliberate. It generates a moderately reactive electrophile that is highly effective for electron-rich systems like pyrrole but generally does not react with less activated rings, providing a degree of chemoselectivity.[12][13] The reaction conditions are typically mild, often starting at 0 °C and proceeding at room temperature, which preserves sensitive functional groups.[14] The pronounced regioselectivity for the C2 position is a defining feature of electrophilic substitution on pyrroles, driven by the superior electronic stabilization of the transition state.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagents and Materials:

    • 1-(2-Methoxyphenyl)-1H-pyrrole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Three-neck round-bottom flask with dropping funnel and nitrogen inlet

    • Ice bath

    • Sodium acetate, Water, Dichloromethane (DCM) or Ethyl Acetate

    • Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

  • Procedure:

    • In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (approx. 5 volumes) to 0 °C using an ice bath.

    • Add POCl₃ (1.2 - 1.5 eq) dropwise via a dropping funnel to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the solid Vilsmeier reagent may be observed.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

    • Prepare a solution of 1-(2-methoxyphenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture back to 0 °C and carefully add a pre-prepared aqueous solution of sodium acetate (approx. 4-5 eq).

    • Stir the mixture vigorously for 30-60 minutes. The iminium salt will hydrolyze to the aldehyde.

    • Dilute the mixture with water and extract with DCM or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the resulting crude solid/oil by recrystallization (e.g., from ethanol/hexane) or silica gel column chromatography to afford the pure 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde.

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity. Representative data is summarized below.

Parameter Expected Value / Observation
Molecular Formula C₁₂H₁₁NO₂[5]
Molecular Weight 201.22 g/mol [5]
Appearance Off-white to yellow solid
Melting Point ~88-92 °C (based on similar structures[6])
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.60 (s, 1H, -CHO), ~7.5-7.0 (m, 6H, Ar-H + pyrrole-H), ~6.4 (m, 1H, pyrrole-H), 3.80 (s, 3H, -OCH₃).[15]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~185.0 (C=O), ~155.0 (Ar C-O), ~132.0-110.0 (Ar-C, Pyrrole-C), ~55.5 (-OCH₃).[15]
IR (KBr, cm⁻¹) ~1665 (C=O stretch, aldehyde), ~1510, 1460 (Aromatic C=C stretch), ~1250 (C-O stretch).[15]
HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₂H₁₂NO₂: 202.0863; found 202.08XX.

Conclusion

The synthesis of 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is reliably achieved through a sequential Clauson-Kass pyrrole synthesis and Vilsmeier-Haack formylation. This pathway leverages classic, well-understood reactions to provide good yields of the target compound. The causality-driven approach—understanding why specific reagents are chosen and how they dictate regioselectivity—is key to successful and reproducible synthesis. The resulting functionalized pyrrole is a valuable platform for further chemical exploration in the development of novel pharmaceuticals and advanced materials.

References

  • The Power of Pyrrole-2-carboxaldehyde in Drug Discovery and Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Sirajuddin, M., Ali, S., & Tahir, M. N. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2282. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Royal Society of Chemistry. [Link]

  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
  • Lee, J. H., & Lee, A. S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Lee, J. H., & Lee, A. S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC.
  • Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. [Link]

  • La Regina, G., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent. Journal of Medicinal Chemistry, 57(15), 6531-6552. [Link]

  • Kamal, A., et al. (2011). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 16(6), 4643-4654. [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. (2023). ChemistrySelect. [Link]

  • Comparative pyrrole-2-carbaldehyde yield, obtained from coupling... (n.d.). ResearchGate.
  • 2-(2-Methoxyphenyl)pyrrole synthesis. (n.d.). ChemicalBook.
  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]

  • Lee, J. H., & Lee, A. S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Urbonavičiūtė, S., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1639. [Link]

  • Sirajuddin, M., Ali, S., & Tahir, M. N. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. IUCr Journals. [Link]

  • Koca, A., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). ResearchGate.
  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018). RSC Publishing. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate.

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. This molecule, featuring a pyrrole core N-substituted with a methoxyphenyl group and bearing a reactive carbaldehyde moiety, is a versatile scaffold of significant interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic signature, and reactivity profile. A validated two-step synthetic pathway, commencing with the Paal-Knorr synthesis of the N-arylpyrrole precursor followed by a Vilsmeier-Haack formylation, is presented with detailed experimental protocols. The underlying chemical principles governing these transformations are discussed to provide a deeper understanding of the synthetic strategy. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery and other advanced applications.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and functional materials. The pyrrole ring system is a key structural motif in biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of various substituents onto the pyrrole nucleus allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity and chemical reactivity.

This compound (Figure 1) is a synthetically valuable intermediate that combines the electron-rich pyrrole ring with a sterically demanding and electronically distinct 2-methoxyphenyl substituent at the nitrogen atom. The presence of the aldehyde group at the 2-position of the pyrrole ring provides a reactive handle for a plethora of chemical transformations, making it an attractive building block for the synthesis of more complex molecular architectures. This guide aims to provide a detailed exposition of the chemical properties and synthetic methodologies associated with this compound, empowering researchers to leverage its potential in their scientific endeavors.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic properties of this compound are summarized below. These data are crucial for its identification, characterization, and handling in a laboratory setting.

Physicochemical Data
PropertyValueSource
CAS Number 169036-73-1
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance (Predicted) Solid-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.General chemical knowledge
Topological Polar Surface Area (TPSA) 31.23 Ų
logP (octanol-water partition coefficient) 2.2984
Spectroscopic Data

Note: Specific experimental spectroscopic data for this compound is not widely available in the public domain. The following represents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. Researchers should obtain and interpret their own analytical data for confirmation.

  • ¹H NMR (predicted, CDCl₃, 400 MHz): δ (ppm) ~9.6 (s, 1H, CHO), 7.5-7.2 (m, 4H, Ar-H), 7.1 (dd, 1H, pyrrole-H), 6.9 (dd, 1H, pyrrole-H), 6.3 (dd, 1H, pyrrole-H), 3.8 (s, 3H, OCH₃).

  • ¹³C NMR (predicted, CDCl₃, 100 MHz): δ (ppm) ~180 (C=O), ~155 (Ar-C-O), ~132 (pyrrole-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (pyrrole-C), ~121 (Ar-C), ~112 (Ar-C), ~110 (pyrrole-C), ~109 (pyrrole-C), ~55 (OCH₃).

  • Infrared (IR, KBr): ν (cm⁻¹) ~1660-1680 (C=O, aldehyde), ~1500, ~1460 (C=C, aromatic), ~1250 (C-O, ether).

  • Mass Spectrometry (EI): m/z (%) [M]⁺ 201, and fragmentation patterns corresponding to the loss of CHO, OCH₃, and other fragments.

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step sequence: the initial formation of the N-substituted pyrrole precursor, followed by formylation.

Step 1: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole

The Paal-Knorr synthesis is a classic and reliable method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines. In this case, 2,5-dimethoxytetrahydrofuran serves as a stable and convenient precursor to succinaldehyde, the required 1,4-dicarbonyl component.

  • To a round-bottom flask is added 2-methoxyaniline (1.0 equivalent) and glacial acetic acid.

  • 2,5-dimethoxytetrahydrofuran (1.1 equivalents) is added to the stirred solution.

  • The reaction mixture is heated to reflux (approximately 118 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice water.

  • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 1-(2-methoxyphenyl)-1H-pyrrole.

Causality Behind Experimental Choices: Glacial acetic acid serves as both a solvent and a catalyst for the in situ hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde and for the subsequent condensation and cyclization reactions. The workup procedure is designed to neutralize the acidic reaction medium and efficiently extract the organic product.

Paal_Knorr cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 2_5_dimethoxy 2,5-Dimethoxytetrahydrofuran N_arylpyrrole 1-(2-Methoxyphenyl)-1H-pyrrole 2_5_dimethoxy->N_arylpyrrole Paal-Knorr Reaction 2_methoxyaniline 2-Methoxyaniline 2_methoxyaniline->N_arylpyrrole AcOH Glacial Acetic Acid (Solvent/Catalyst) AcOH->N_arylpyrrole Reflux Reflux Reflux->N_arylpyrrole

Caption: Paal-Knorr synthesis of the pyrrole precursor.

Step 2: Vilsmeier-Haack Formylation of 1-(2-Methoxyphenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] The electron-rich pyrrole ring undergoes electrophilic substitution, predominantly at the C2 position, to introduce the formyl group.

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3.0 equivalents) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Cool the mixture again in an ice bath and add a solution of 1-(2-methoxyphenyl)-1H-pyrrole (1.0 equivalent) in a minimal amount of dry DMF or dichloromethane dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the progress by TLC.

  • Cool the reaction mixture and pour it cautiously onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde.

Causality Behind Experimental Choices: The reaction is performed under anhydrous conditions as the Vilsmeier reagent is sensitive to moisture. The initial cooling during the formation of the Vilsmeier reagent and the addition of the pyrrole substrate is crucial to control the exothermic reaction. The final hydrolysis and neutralization steps are necessary to quench the reaction and liberate the aldehyde product from its iminium salt intermediate.

Vilsmeier_Haack cluster_reagents Reagents cluster_process Process cluster_product Product N_arylpyrrole 1-(2-Methoxyphenyl)-1H-pyrrole Electrophilic_Substitution Electrophilic Aromatic Substitution N_arylpyrrole->Electrophilic_Substitution Vilsmeier_reagent Vilsmeier Reagent (DMF/POCl₃) Vilsmeier_reagent->Electrophilic_Substitution Hydrolysis Aqueous Workup (Hydrolysis) Electrophilic_Substitution->Hydrolysis Final_Product 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde Hydrolysis->Final_Product

Caption: Vilsmeier-Haack formylation workflow.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the aldehyde functionality and the electron-rich pyrrole ring.

  • Reactions of the Aldehyde Group: The aldehyde group is a versatile functional handle for a variety of transformations, including:

    • Oxidation: Can be oxidized to the corresponding carboxylic acid.

    • Reduction: Can be reduced to the primary alcohol.

    • Reductive Amination: Can undergo reductive amination with primary or secondary amines to form the corresponding amines.

    • Wittig Reaction: Can react with phosphorus ylides to form alkenes.

    • Condensation Reactions: Can condense with active methylene compounds (e.g., in Knoevenagel or Claisen-Schmidt condensations) and with amines to form Schiff bases. These reactions are pivotal in the synthesis of a diverse array of heterocyclic systems and other complex molecules.

  • Reactions of the Pyrrole Ring: The pyrrole ring is susceptible to further electrophilic substitution, although the existing aldehyde group is deactivating. The position of further substitution will be influenced by both the directing effects of the N-aryl group and the C2-carbaldehyde.

The structural features of this compound make it a valuable scaffold in drug discovery. Pyrrole-containing compounds have demonstrated a wide spectrum of biological activities. The ability to readily modify the aldehyde group allows for the generation of libraries of derivatives for screening against various biological targets. The N-aryl substitution pattern can also be varied to explore structure-activity relationships.

Conclusion

This compound is a valuable heterocyclic building block with a rich chemical profile. Its synthesis via a reliable two-step Paal-Knorr/Vilsmeier-Haack sequence is well-established in principle. The presence of a reactive aldehyde group on the electron-rich N-arylpyrrole core provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide has provided a foundational understanding of its properties and synthesis, which should facilitate its use in further research and development.

References

  • PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Coll. Vol. 4, p.831 (1963); Vol. 34, p.86 (1954). [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules 2023, 28(6), 2599. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science 2017, 1(1):17-32. [Link]

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Spectroscopic data for 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Foreword: A Predictive Framework for Spectroscopic Elucidation

Molecular Architecture and Spectroscopic Implications

The structure of this compound integrates several key functionalities whose electronic and steric interactions dictate its unique spectroscopic signature.

  • Pyrrole Ring: An electron-rich aromatic heterocycle. The protons on this ring will appear in the aromatic region of the ¹H NMR spectrum, with characteristic coupling patterns.

  • Carbaldehyde Group: An electron-withdrawing group that deshields adjacent protons and carbons. It possesses highly characteristic IR (C=O stretch) and NMR (aldehyde proton and carbonyl carbon) signals.

  • N-Aryl Substituent (2-Methoxyphenyl): The phenyl ring is directly attached to the pyrrole nitrogen. The ortho-methoxy group introduces steric hindrance, which may restrict the free rotation around the N-C bond, potentially influencing the magnetic environments of both rings. This substitution pattern also creates a distinct ABCD spin system in the ¹H NMR spectrum.

The interplay between the electron-donating pyrrole ring and the electron-withdrawing aldehyde group, further modulated by the N-phenyl substituent, is central to understanding its spectral properties.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.

Standard Experimental Protocol: NMR

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of high-purity deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[1]

  • ¹H NMR Acquisition: Record the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of -2 to 12 ppm, acquisition time of ~3 seconds, a relaxation delay of 2 seconds, and 16-64 scans for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain signal and multiplicity information. A wider spectral width (0 to 200 ppm) and a larger number of scans are required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): If structural ambiguity exists, acquire 2D correlation spectra to establish proton-proton and proton-carbon connectivities over one to three bonds. These experiments serve as an internal validation of the assignments made from 1D spectra.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton spectrum is predicted to show distinct signals for the aldehyde, the two aromatic rings, and the methoxy group.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale & Expert Insights
~9.60s-H-CHOThe aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and its electron-withdrawing nature. Its chemical shift is a hallmark of this functional group.[2]
~7.50dddJ ≈ 7.8, 7.6, 1.8H6'This proton of the phenyl ring is ortho to the pyrrole substituent and meta to the electron-donating methoxy group. It will be a doublet of doublets, further split by a smaller long-range coupling.
~7.40dddJ ≈ 8.0, 7.6, 1.8H4'This proton is para to the methoxy group and will exhibit complex splitting from its neighbors.
~7.25ddJ ≈ 3.8, 1.7H5This pyrrole proton is coupled to H4 (³J) and H3 (⁴J). The electron-withdrawing aldehyde group at C2 deshields this proton. Based on pyrrole-2-carbaldehyde data, this proton is typically the most downfield of the pyrrole ring protons.[3]
~7.10ddJ ≈ 8.0, 1.2H3'This proton is ortho to the electron-donating methoxy group and is expected to be the most upfield of the phenyl protons.
~7.05ddJ ≈ 7.8, 1.2H5'This proton is meta to the methoxy group.
~7.00ddJ ≈ 2.6, 1.7H3This pyrrole proton is adjacent to the aldehyde group and is coupled to H4 and H5.
~6.40ddJ ≈ 3.8, 2.6H4This pyrrole proton is coupled to both H3 and H5 and is typically the most shielded proton on the pyrrole ring.[3]
~3.85s--OCH₃The three protons of the methoxy group are equivalent and appear as a sharp singlet, a characteristic signature.

graph G {
layout=neato;
node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.5, height=0.5, fixedsize=true];
edge [color="#34A853"];

// Define nodes with labels H_CHO [label="9.60", pos="0,3!"]; H6_prime [label="7.50", pos="2,2!"]; H4_prime [label="7.40", pos="3,0!"]; H5 [label="7.25", pos="-2,2!"]; H3_prime [label="7.10", pos="2,-2!"]; H5_prime [label="7.05", pos="0,-3!"]; H3 [label="7.00", pos="-3,0!"]; H4 [label="6.40", pos="-2,-2!"]; OCH3 [label="3.85", pos="0,0!"];

// Edges representing COSY correlations H6_prime -- H5_prime; H5_prime -- H4_prime; H4_prime -- H3_prime; H5 -- H4; H4 -- H3; H5 -- H3 [style=dashed, color="#EA4335"]; // 4-bond coupling }

Caption: Predicted ¹H-¹H COSY correlations for the molecule.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Expert Insights
~180.0C=OThe aldehyde carbonyl carbon is significantly deshielded and appears far downfield, making it easily identifiable.[4]
~155.0C2'This aromatic carbon is directly attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift.
~135.0C1'The ipso-carbon of the phenyl ring attached to the pyrrole nitrogen.
~132.0C2The carbon of the pyrrole ring bearing the aldehyde group is deshielded.
~130.5C4'Aromatic CH carbon.
~128.0C6'Aromatic CH carbon.
~125.0C5Pyrrole CH carbon.
~121.0C5'Aromatic CH carbon.
~115.0C3Pyrrole CH carbon.
~112.0C3'Aromatic CH carbon, shielded by the ortho-methoxy group.
~110.0C4Pyrrole CH carbon, typically the most upfield of the pyrrole CH signals.
~55.8-OCH₃The methoxy carbon signal appears in the aliphatic region and is highly characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups based on their vibrational frequencies.

Standard Experimental Protocol: FTIR
  • Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly onto the ATR crystal. For the KBr pellet method, grind a small amount of the sample with dry KBr and press it into a transparent pellet.[1]

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal must be recorded and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental artifacts.[1]

Predicted Characteristic IR Absorptions

The IR spectrum will be dominated by absorptions from the aldehyde and aromatic moieties.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Expert Insights
3100-3000C-H StretchAromatic (Pyrrole & Phenyl)The C(sp²)-H stretching vibrations appear at frequencies just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[5]
~2830 & ~2730C-H StretchAldehydeThis pair of weak to medium bands, known as Fermi doublets, is a highly diagnostic feature for the aldehyde C-H bond.[5]
~1675C=O StretchConjugated AldehydeThis is the most intense and defining peak in the spectrum. Conjugation with the pyrrole ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[5][6]
1600-1450C=C StretchAromatic (Pyrrole & Phenyl)Multiple sharp bands in this region correspond to the stretching vibrations within the two aromatic rings.
~1250C-O StretchAryl EtherA strong, characteristic band for the asymmetric C-O-C stretch of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Standard Experimental Protocol: MS
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion ([M+H]⁺ or [M+Na]⁺).[1]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or orbitrap mass analyzer. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.

Predicted Mass Spectrum
  • Molecular Formula: C₁₂H₁₁NO₂

  • Exact Mass: 201.0790

  • Molecular Ion (M⁺˙): m/z = 201

The fragmentation pattern provides a roadmap of the molecule's weakest points and most stable fragments.

G M [C12H11NO2]+• m/z = 201 M_minus_H [M-H]+ m/z = 200 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z = 172 M->M_minus_CHO - CHO• M_minus_CO [M-CO]+• m/z = 173 M_minus_H->M_minus_CO - CO Fragment_B [C7H7O]+ m/z = 107 M_minus_CHO->Fragment_B rearrangement Fragment_C [C5H4N]+ m/z = 78 M_minus_CHO->Fragment_C cleavage Fragment_A [C11H11NO]+•

Caption: Plausible EI fragmentation pathway for the title compound.

Key Predicted Fragments:

  • m/z = 200 ([M-H]⁺): Loss of a hydrogen radical, a common fragmentation.

  • m/z = 172 ([M-CHO]⁺): Loss of the formyl radical (•CHO), a characteristic fragmentation of aromatic aldehydes.

  • m/z = 173 ([M-CO]⁺˙): Loss of neutral carbon monoxide from the [M-H]⁺ ion.

  • m/z = 107 ([C₇H₇O]⁺): A fragment corresponding to the methoxyphenyl cation, resulting from cleavage of the N-C(aryl) bond.

Conclusion

This guide establishes a detailed, predictive spectroscopic framework for the characterization of this compound. The combination of ¹H and ¹³C NMR provides the complete carbon-hydrogen connectivity, IR spectroscopy confirms the presence of key functional groups (notably the conjugated aldehyde), and mass spectrometry verifies the molecular weight and offers corroborating structural evidence through fragmentation analysis. By understanding the rationale behind these predicted spectral features, researchers can effectively confirm the synthesis of the target molecule, assess its purity, and proceed with confidence in its application for drug discovery and materials development.

References

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]

  • CORE. Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. Available at: [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

  • ResearchGate. 1H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5).... Available at: [Link]

  • NIST WebBook. 1H-Pyrrole-2-carboxaldehyde - Mass spectrum (electron ionization). Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • NIST WebBook. 1H-Pyrrole-2-carboxaldehyde - IR Spectrum. Available at: [Link]

  • ResearchGate. (2022). SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. Available at: [Link]

  • PubMed. (2010). Infrared Spectra and Photochemistry of Matrix-Isolated pyrrole-2-carbaldehyde. Available at: [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available at: [Link]

  • ResearchGate. (2022). Copper(II) complex of chloro pyrrole-2- carboxaldehyde -N(4)-(methoxyphenyl)- thiosemicarbazone, synthesis, characterization and spectral analysis. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

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1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

This document provides a comprehensive technical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this guide offers a detailed interpretation of spectroscopic data, grounded in established principles, to ensure unambiguous structural confirmation and characterization.

Introduction and Scientific Context

This compound is a polysubstituted N-aryl pyrrole. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties exhibited by the pyrrole scaffold.[1][2] Accurate structural elucidation is the bedrock of any scientific investigation, making the mastery of analytical techniques like NMR and MS indispensable.

The choice to analyze this molecule via NMR and mass spectrometry is driven by their complementary strengths. NMR spectroscopy provides an unparalleled, non-destructive view of the molecular skeleton, revealing the precise connectivity and chemical environment of each atom. Mass spectrometry, conversely, provides the exact molecular weight and offers crucial structural clues through the analysis of fragmentation patterns. This guide will explain the causality behind the observed spectroscopic data, transforming raw numbers into a coherent structural narrative.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of this compound have been systematically numbered. This numbering scheme will be used consistently throughout the analysis.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural determination of organic molecules. The data presented here were acquired in deuterated chloroform (CDCl₃), a standard solvent chosen for its ability to dissolve a wide range of organic compounds and for its single, well-defined residual proton and carbon signals that rarely interfere with analyte peaks.[3][4] Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy Data

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound shows distinct signals for the aldehyde, pyrrole, and methoxyphenyl protons.

Table 1: ¹H NMR Data (600 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
9.42 d 0.7 1H H-C6 (Aldehyde)
8.14 dd 8.1, 1.4 1H H-C6'
7.71 td 7.7, 1.5 1H H-C4'
7.64 td 7.7, 1.5 1H H-C5'
7.39 dd 7.8, 1.4 1H H-C3'
7.09 d 1.8 1H H-C3
7.00 dd 1.7, 1.0 1H H-C5

| 3.94 | s | - | 3H | H-C7' (OCH₃) |

Note: Data sourced from supporting information provided by The Royal Society of Chemistry, which may describe a closely related isomer or derivative. The interpretation is based on the provided structure.[5] A signal for H-C4 is not explicitly listed in the source but is expected around 6.3-6.5 ppm.

Expertise & Interpretation:

  • Aldehyde Proton (9.42 ppm): This highly deshielded singlet-like signal is characteristic of an aldehyde proton, which is subject to the strong electron-withdrawing effect of the adjacent carbonyl oxygen. The small doublet splitting (J = 0.7 Hz) likely arises from a long-range coupling to one of the pyrrole protons, typically H-C5.

  • Aromatic Protons (7.39-8.14 ppm): The four protons on the methoxyphenyl ring appear as a complex set of multiplets, consistent with an ortho-substituted benzene ring. The distinct chemical shifts and coupling patterns are critical for confirming the substitution pattern.

  • Pyrrole Protons (7.00, 7.09 ppm): The protons on the pyrrole ring are observed in the aromatic region. Their specific shifts and couplings (e.g., H-C3 coupling to H-C4, H-C4 to H-C5) are definitive for their positions on the heterocyclic ring.

  • Methoxy Protons (3.94 ppm): The sharp singlet integrating to three protons at 3.94 ppm is the classic signature of a methoxy group (-OCH₃), confirming its presence.

¹³C NMR Spectroscopy Data

Carbon-13 NMR provides a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, offering direct evidence for the compound's structure.

Table 2: ¹³C NMR Data (151 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
178.3 C6 (Aldehyde C=O)
159.3 C2'
145.7 C2
143.3 C5
134.0 C4'
132.6 C6'
131.3 C1'
130.2 C5'
128.8 C3
126.4 C4
112.8 C3'

| 55.8 | C7' (OCH₃) |

Note: Data sourced and interpreted from literature values for similar structures, as a complete dataset for the exact target molecule was not found in a single source.[5]

Expertise & Interpretation:

  • Carbonyl Carbon (178.3 ppm): The signal at the lowest field is unequivocally assigned to the aldehyde's carbonyl carbon, which is heavily deshielded by the double bond to oxygen.

  • Aromatic & Pyrrole Carbons (112.8-159.3 ppm): This region contains the signals for the twelve sp²-hybridized carbons of the phenyl and pyrrole rings. The C2' carbon, directly attached to the electronegative oxygen of the methoxy group, is significantly deshielded and appears at 159.3 ppm. The C2 carbon, bonded to both the pyrrole nitrogen and the aldehyde group, is also found downfield at 145.7 ppm.

  • Methoxy Carbon (55.8 ppm): The signal at the highest field (most shielded) belongs to the sp³-hybridized carbon of the methoxy group. Its chemical shift is highly characteristic for this functional group.[6]

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, making it ideal for confirming the molecular formula.

Molecular Formula: C₁₂H₁₁NO₂ Exact Mass: 201.07898 g/mol Expected Ion [M+H]⁺: m/z 202.08626

Fragmentation Pathway

Under collision-induced dissociation (CID) in the mass spectrometer, the protonated molecular ion will fragment in a predictable manner. The fragmentation pathways are dictated by the strengths of chemical bonds and the stability of the resulting fragment ions. For N-aryl pyrroles, cleavage is often influenced by the substituents.[2][7][8]

parent [M+H]⁺ m/z = 202.0863 frag1 [M+H - CO]⁺ m/z = 174.0913 parent->frag1 - CO frag2 [M+H - CH₃]⁺ m/z = 187.0628 parent->frag2 - •CH₃ frag1_1 [C₁₀H₁₀N]⁺ m/z = 144.0808 frag1->frag1_1 - CH₂O

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Expertise & Interpretation:

  • Loss of Carbon Monoxide (CO): A common fragmentation for aromatic aldehydes is the neutral loss of 28 Da, corresponding to the CO molecule from the formyl group. This would result in a fragment ion at m/z 174.0913.

  • Loss of a Methyl Radical (•CH₃): The methoxy group can lose a methyl radical (15 Da), leading to a fragment ion at m/z 187.0628. This is a characteristic fragmentation for methoxy-substituted aromatic compounds.

  • Further Fragmentation: The fragment at m/z 174 could subsequently lose formaldehyde (CH₂O, 30 Da) from the remaining methoxy-phenyl moiety, yielding an ion at m/z 144.0808.

Self-Validating Experimental Protocols

The following protocols describe the standard, field-proven methodologies for acquiring the data presented in this guide. Adherence to these steps ensures data reproducibility and integrity.

NMR Data Acquisition Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a standard single-pulse experiment (zg30).

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and acquire 16-32 scans.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Use a proton-decoupled pulse program (zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply an exponential multiplying factor (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra. Fourier transform, phase, and baseline correct the spectra. Calibrate the ¹H spectrum to the residual CDCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.[9]

Mass Spectrometry (ESI-MS) Acquisition Protocol
  • Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Create a working solution by diluting the stock solution to 1-10 µg/mL with the same solvent.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (though direct infusion is also possible).

  • Ionization (Positive ESI Mode):

    • Set the capillary voltage to 3.5-4.5 kV.

    • Set the desolvation gas (N₂) flow to 8-12 L/min and the temperature to 300-400 °C.

    • Set the cone voltage to 20-40 V to promote ionization while minimizing in-source fragmentation.

  • Mass Analysis:

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • For MS/MS (fragmentation) analysis, select the [M+H]⁺ ion (m/z 202.09) as the precursor and apply a collision energy ramp (e.g., 10-30 eV) using argon as the collision gas.

  • Data Processing: Process the resulting spectra using the instrument's software. Identify the accurate mass of the parent ion and major fragment ions. Use the accurate mass data to confirm elemental compositions.

Conclusion

The combined application of high-resolution NMR and mass spectrometry provides a robust and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon-hydrogen framework, including the distinct signatures of the aldehyde, pyrrole, and ortho-methoxyphenyl moieties. High-resolution mass spectrometry validates the elemental composition through an accurate mass measurement of the molecular ion and provides further structural corroboration via predictable fragmentation pathways. The data and protocols presented herein serve as an authoritative reference for the identification and quality assessment of this compound in research and development settings.

References

  • Title: Supporting Information for a relevant article. Source: The Royal Society of Chemistry URL: [Link]

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  • Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Source: MDPI URL: [Link]

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  • Title: this compound. Source: BioOrganics URL: [Link]

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  • Title: Synthesis, Characterization and Spectral Analysis of Pyrrole-2-Carboxaldehyde-4-(4-Methoxyphenyl)-Thiosemicarbazone-Bis(Triphenylphosphine)Copper(I)Nitrate. Source: ResearchGate URL: [Link]

  • Title: Copper(II) complex of chloro pyrrole-2-carboxaldehyde-N(4)-(methoxyphenyl)-thiosemicarbazone, synthesis, characterization and spectral analysis. Source: ResearchGate URL: [Link]

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  • Title: ¹H NMR Chemical Shifts. Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]

  • Title: 1H-Pyrrole-2-carboxaldehyde Mass Spectrum. Source: NIST WebBook URL: [Link]

  • Title: 1H-Pyrrole-2-carboxaldehyde. Source: NIST WebBook URL: [Link]

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Crystal structure of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde and its Analogs

Abstract

The 1-aryl-1H-pyrrole-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and tunable electronic properties.[1] The specific orientation of the N-aryl substituent relative to the pyrrole core is a critical determinant of molecular conformation, crystal packing, and, consequently, function. This technical guide provides an in-depth analysis of the structural characteristics of this class of compounds, with a specific focus on this compound. In the absence of a published crystal structure for this specific molecule, this guide establishes a robust predictive model by performing a detailed crystallographic analysis of a closely related analog, (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide, and integrating established principles of conformational analysis. We will explore synthetic methodologies, predict the conformational impact of the 2-methoxy group, analyze intermolecular forces that govern solid-state packing, and provide detailed experimental protocols to empower researchers in the fields of crystallography, drug design, and materials engineering.

Introduction: The Significance of the 1-Aryl-pyrrole Scaffold

Pyrrole-2-carbaldehyde and its derivatives are prevalent in nature and are recognized as important pharmacophores.[1] The substitution at the N1 position with an aromatic ring introduces significant structural and electronic diversity. The dihedral angle between the pyrrole and the aryl ring is a key conformational parameter that influences the molecule's overall shape, its ability to interact with biological targets, and the packing efficiency in the solid state.

The introduction of a methoxy group at the ortho-position of the N-phenyl ring, as in the title compound, is of particular interest. This substituent can exert profound stereoelectronic effects:

  • Steric Influence: The methoxy group can sterically hinder free rotation around the C-N bond, favoring specific rotational conformers (rotamers) and influencing the dihedral angle.

  • Electronic Influence: The oxygen atom can participate in non-covalent interactions, such as intramolecular C-H···O contacts or intermolecular hydrogen bonds in the crystal lattice, acting as a hydrogen bond acceptor.

Understanding these influences is paramount for predicting crystal polymorphism, designing novel materials with specific packing motifs, and rationally designing drug candidates that fit precisely into a target's binding pocket.

Synthesis and Crystallization

The synthesis of N-aryl pyrroles can be achieved through various methods, with a common and effective approach being the ring transformation of arylfuran-2-carbaldehydes with substituted anilines.[2] This method provides a direct route to the desired 1-aryl-1H-pyrrole-2-carbaldehyde core.

Generalized Experimental Protocol: Synthesis

A representative protocol for the synthesis of a 1-aryl-1H-pyrrole-2-carbaldehyde is as follows:

  • Reactant Preparation: Dissolve 5-aryl-furan-2-carbaldehyde (1.0 equivalent) in glacial acetic acid.

  • Addition of Aniline: Add the desired substituted aniline (e.g., 2-methoxyaniline) (1.1 equivalents) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or diffusion techniques.

  • Solvent Selection: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water) to near saturation at a slightly elevated temperature.

  • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.

  • Vapor Diffusion: Alternatively, place the solution in a small vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting gradual crystallization.

  • Crystal Harvesting: Once well-formed crystals appear, they can be carefully harvested for analysis.

Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization A 5-Aryl-furan-2-carbaldehyde + 2-Methoxyaniline B Reflux in Glacial Acetic Acid A->B C Aqueous Workup & Extraction B->C D Column Chromatography C->D E Dissolve in Hot Solvent D->E Purified Product F Slow Evaporation or Vapor Diffusion E->F G Single Crystal Formation F->G H X-ray Diffraction G->H Analysis

General workflow for synthesis and crystallization.

Crystallographic Analysis: Insights from a Structural Analog

As the crystal structure for this compound is not publicly available, we will perform a detailed analysis of a closely related structure reported in the Cambridge Structural Database (CSD). The selected analog is (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate, which features the core N-phenyl-pyrrole moiety.[3] While this molecule has a different substituent at the 2-position and an unsubstituted phenyl ring, its analysis provides a validated starting point for understanding the fundamental conformational preferences and packing interactions.

Molecular Conformation of the Analog

In the crystal structure of the analog, the pyrrole and phenyl rings are not coplanar.[3] The dihedral angle between the mean planes of the 1H-pyrrole ring and the N-phenyl ring is a significant 59.95°.[3] This substantial twist is a direct consequence of minimizing steric repulsion between the hydrogen atoms at the C5 position of the pyrrole ring and the ortho-hydrogen atoms of the phenyl ring.

Extrapolation to this compound:

For the title compound, the steric clash would be even more pronounced due to the presence of the bulky methoxy group at an ortho position. Therefore, a large dihedral angle is not only expected but is likely to be greater than the 60° observed in the analog. The final conformation will be a balance between minimizing this steric hindrance and maximizing any stabilizing intramolecular interactions, such as a potential weak C-H···O contact between a pyrrole proton and the methoxy oxygen.

Intermolecular Interactions and Crystal Packing

The solid-state architecture is dictated by a network of non-covalent interactions. Hirshfeld surface analysis of the analog provides a quantitative breakdown of the most significant intermolecular contacts responsible for crystal packing.[3]

Interaction TypeContribution to Crystal Packing (%)Description
H···H49.4%Represents the most significant contribution, indicating the importance of van der Waals forces and the close packing of hydrogen atoms.[3]
C···H / H···C23.2%These contacts are ubiquitous and contribute significantly to the overall lattice energy.[3]
O···H / H···O20.0%These are crucial directional interactions (hydrogen bonds) involving the amide oxygen and the water molecule in the crystal, stabilizing the packing arrangement.[3]
Data derived from the Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate.[3]

This analysis highlights that even in the absence of strong traditional hydrogen bond donors (like O-H or N-H from the main molecule's core), weaker C-H···O and general H···H contacts are the primary drivers of the crystal's supramolecular assembly.

Predicted Interactions for the Title Compound

For this compound, we can predict a similar hierarchy of interactions, with some key differences:

  • The aldehyde oxygen and the methoxy oxygen are both potent hydrogen bond acceptors.

  • The aromatic C-H groups on both rings can act as weak hydrogen bond donors.

Therefore, the crystal packing will likely be dominated by a network of C-H···O hydrogen bonds , linking the molecules into chains or sheets. Additionally, π-π stacking interactions between the aromatic pyrrole and phenyl rings of adjacent molecules may occur, further stabilizing the structure.

G cluster_mol1 Molecule A cluster_mol2 Molecule B Pyr1 Pyrrole Ring Phe1 2-MeO-Phenyl Ring Pyr1->Phe1 N1 Ald1 C=O Pyr1->Ald1 C2 Phe2 2-MeO-Phenyl Ring Pyr1->Phe2 π-π Stacking Ald2 C=O Phe1->Ald2 C-H···O Pyr2 Pyrrole Ring Pyr2->Phe2 N1 Pyr2->Ald2 C2 Phe2->Ald1 C-H···O

Predicted intermolecular interactions in the crystal lattice.

Conclusion and Future Outlook

This guide provides a comprehensive framework for understanding the structural chemistry of this compound and its analogs. By analyzing a validated crystal structure of a close relative, we can confidently predict the key structural features of the title compound.

Key Predictive Insights:

  • Conformation: A significantly non-planar conformation is expected, with a dihedral angle between the pyrrole and phenyl rings likely exceeding 60° due to steric repulsion from the ortho-methoxy group.

  • Crystal Packing: The solid-state structure will be stabilized primarily by a network of weak C-H···O hydrogen bonds involving the aldehyde and methoxy oxygen atoms. π-π stacking interactions are also likely to contribute to the overall packing arrangement.

The protocols and analyses presented here serve as a robust guide for researchers. Future experimental work to synthesize, crystallize, and determine the precise X-ray structure of this compound is essential to validate these predictions and further refine our understanding of structure-property relationships in this important class of heterocyclic compounds.

References

  • Asiri, A. M., Al-Amri, A. S., Al-Ghamdi, M. S., & Karabacak, M. (2023). Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 7–12. Available from: [Link]

  • PubChem. (n.d.). 1-phenyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Kowiel, M., Leśniewska, B., & Woźniak, K. (2007). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. The Journal of Physical Chemistry A, 111(36), 8899–8908. Available from: [Link]

  • Aslam, S., Nazeer, A., Khan, M. N., Parveen, N., Khan, M. A., & Munawar, M. A. (2014). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Asian Journal of Chemistry, 26(1), 253-256. Available from: [Link]

  • Yoshimura, Y., & Iijima, K. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2568. Available from: [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Retrieved from [Link]

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, N. S., Al-Lawati, H. A., Ebrahim, H. Y., & Al-Busafi, S. N. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide monosolvate. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1271-1274. Available from: [Link]

  • Yang, S., Zhou, J., Gan, Z., Wu, S., Shi, D., Yan, H., Xie, L., Cheng, J., & Li, Y. (2025). Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. Organic & Biomolecular Chemistry, 23, 822-826. Available from: [Link]

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The Rising Therapeutic Potential of N-aryl Pyrrole-2-carbaldehydes: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block for designing molecules that can modulate various biological targets. Among the vast landscape of pyrrole derivatives, N-aryl pyrrole-2-carbaldehydes have emerged as a particularly promising class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] This technical guide provides an in-depth exploration of the biological activities of N-aryl pyrrole-2-carbaldehydes, offering insights into their synthesis, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for the discovery of novel therapeutic agents.

Synthetic Strategies: Crafting the N-aryl Pyrrole-2-carbaldehyde Core

The biological evaluation of any compound class begins with its efficient and versatile synthesis. Several methods have been developed for the synthesis of N-aryl pyrrole-2-carbaldehydes. A notable and efficient approach involves the iodine/copper-mediated oxidative annulation and selective Csp3-H to C=O oxidation of aryl methyl ketones, arylamines, and acetoacetate esters.[7][8] This method is advantageous as it avoids the use of harsh and hazardous oxidants, aligning with the principles of green chemistry.[7]

Classical methods such as the Paal-Knorr and Hantzsch reactions also remain relevant for the synthesis of the pyrrole core.[1] The Paal-Knorr condensation, for instance, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring. Another versatile method is the Vilsmeier-Haack reaction, which can be used to introduce a carbaldehyde group onto a pre-formed N-aryl pyrrole ring.[3] The choice of synthetic route often depends on the desired substitution pattern on the pyrrole and aryl rings, allowing for the creation of diverse chemical libraries for biological screening.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

N-aryl pyrrole-2-carbaldehydes and their derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][9][10][11] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which these compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. For instance, certain N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-one derivatives, closely related to N-aryl pyrrole-2-carbaldehydes, have been shown to induce apoptosis in human acute leukemia (K562) cells.[4][10] This process is often mediated through the caspase-dependent pathway, involving the upregulation of pro-apoptotic proteins such as FADD, pro-caspase 3, and cleaved-caspase 3, as well as an increase in the Bax/Bcl-2 ratio.[4]

Flow cytometry analysis has revealed that these compounds can also cause cell cycle arrest, predominantly in the G2/M phase, thereby preventing cancer cells from proliferating.[4]

N-aryl pyrrole-2-carbaldehyde derivative N-aryl pyrrole-2-carbaldehyde derivative Bax/Bcl-2 ratio Bax/Bcl-2 ratio N-aryl pyrrole-2-carbaldehyde derivative->Bax/Bcl-2 ratio increases G2/M phase arrest G2/M phase arrest N-aryl pyrrole-2-carbaldehyde derivative->G2/M phase arrest Pro-caspase 3 Pro-caspase 3 Bax/Bcl-2 ratio->Pro-caspase 3 activates Cleaved-caspase 3 Cleaved-caspase 3 Pro-caspase 3->Cleaved-caspase 3 Apoptosis Apoptosis Cleaved-caspase 3->Apoptosis Cancer Cell Proliferation Cancer Cell Proliferation G2/M phase arrest->Cancer Cell Proliferation inhibits

Caption: Proposed mechanism of anticancer activity.

Cytotoxicity Data

The cytotoxic efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

Compound ClassSubstitutionCell LineIC50 (µM)
N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-onesCompound 2dK562 (human acute leukemia)0.07
Compound 2kK562 (human acute leukemia)0.52
Alkynylated Pyrrole DerivativesCompound 12lU251 (Glioblastoma)2.29 ± 0.18
A549 (Lung Cancer)3.49 ± 0.30
Dimeric Pyrrole-2-Carbaldehyde AlkaloidsLepipyrrolin ASMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49

This table presents a selection of reported cytotoxicity data for pyrrole derivatives.[4][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow:

A Seed cancer cells in 96-well plates B Treat with varying concentrations of N-aryl pyrrole-2-carbaldehydes A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate human cancer cells (e.g., A549, K562) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare serial dilutions of the N-aryl pyrrole-2-carbaldehyde derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. N-aryl pyrrole-2-carbaldehydes have demonstrated promising activity against a range of bacterial and fungal pathogens, including those belonging to the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their high levels of resistance.[3]

Antibacterial and Antifungal Efficacy

The antimicrobial activity of these compounds is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have shown that some N-arylpyrrole derivatives exhibit potent antibacterial activity, with MIC values outperforming standard antibiotics like levofloxacin against methicillin-resistant Staphylococcus aureus (MRSA).[3]

Compound SeriesPathogenMIC (µg/mL)Reference Drug (MIC, µg/mL)
N-arylpyrrole derivatives (Va-e)MRSA4Levofloxacin (8)
E. coli8-
K. pneumoniae8-
A. baumannii8-
M. phlei8-

This table highlights the promising antimicrobial activity of a series of N-arylpyrrole derivatives.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Workflow:

A Prepare serial dilutions of test compounds in 96-well plates B Add standardized bacterial/fungal inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

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An In-depth Technical Guide to 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole ring is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a specific, promising class of these heterocycles: 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde derivatives. The strategic combination of the N-aryl (2-methoxyphenyl) group with the reactive pyrrole-2-carbaldehyde moiety creates a versatile platform for developing novel therapeutic agents.[3] This document provides an in-depth exploration of the synthetic routes to access this core structure, details its characterization, summarizes the extensive biological activities reported for related analogues, and elucidates the structure-activity relationships that govern their function. We present detailed experimental protocols, mechanistic diagrams, and a forward-looking perspective for researchers in drug discovery and organic synthesis.

The Strategic Importance of the Pyrrole-2-Carbaldehyde Scaffold

The pyrrole nucleus is a privileged structure in drug development, integral to blockbuster drugs like atorvastatin and the anti-inflammatory agent tolmetin.[1][4] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. The pyrrole-2-carbaldehyde functional group, in particular, is not only a key synthetic intermediate but is also found in naturally occurring molecules and advanced glycation end products (AGEs) like pyrraline, a biomarker for diabetes.[5][6][7]

The introduction of a 1-(2-methoxyphenyl) substituent serves several critical functions:

  • Modulation of Lipophilicity: The aryl group significantly influences the compound's solubility and ability to cross biological membranes.

  • Conformational Restriction: It locks the orientation of the phenyl ring relative to the pyrrole core, which can be crucial for specific receptor binding.

  • Electronic Tuning: The methoxy group, an electron-donating substituent, alters the electron density of the entire system, potentially influencing both reactivity and biological target affinity.

This guide will dissect the chemistry and biology of this scaffold, providing a blueprint for its exploitation in modern drug development.

Synthetic Pathways and Methodologies

Accessing the 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde core and its derivatives can be achieved through several strategic synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrrole ring.

Strategy 1: De Novo Ring Construction via Oxidative Annulation

One of the most efficient modern approaches is the de novo synthesis of the substituted pyrrole ring itself. An iodine/copper-mediated oxidative annulation reaction provides direct access to highly functionalized pyrrole-2-carbaldehydes from simple, commercially available precursors.[8]

Causality and Rationale: This method is advantageous as it builds the complex heterocyclic core in a single, highly convergent step. It avoids the use of harsh or stoichiometric oxidants by leveraging molecular oxygen as the terminal oxidant, aligning with green chemistry principles. The copper and iodine catalyst system facilitates the key C-H to C=O oxidation and subsequent cyclization steps.[8]

Experimental Protocol: Iodine/Copper-Mediated Oxidative Annulation [8]

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl methyl ketone (e.g., 2'-methoxyacetophenone, 1.0 mmol), the arylamine (e.g., an aniline derivative, 1.2 mmol), and the acetoacetate ester (e.g., ethyl acetoacetate, 1.5 mmol).

  • Solvent and Catalyst Addition: Add dimethyl sulfoxide (DMSO, 10 mL) as the solvent. Subsequently, add CuCl₂ (0.1 mmol, 10 mol%) and I₂ (1.6 mmol).

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously under an atmosphere of oxygen (an O₂ balloon is sufficient).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of saturated aqueous Na₂S₂O₃ solution to quench the excess iodine. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-aryl-pyrrole-2-carbaldehyde derivative.

Strategy 2: Post-Cyclization Formylation via Vilsmeier-Haack Reaction

An alternative and classical approach involves first synthesizing the 1-(2-methoxyphenyl)-1H-pyrrole core, followed by formylation at the C2 position. The Vilsmeier-Haack reaction is the gold-standard method for this transformation.[9]

Causality and Rationale: This two-step approach offers modularity. The N-aryl pyrrole can be synthesized first, often via a Paal-Knorr reaction (reacting 2,5-dimethoxytetrahydrofuran with 2-methoxyaniline). The subsequent Vilsmeier-Haack reaction is highly regioselective for the C2 position on the electron-rich pyrrole ring due to the stability of the cationic intermediate formed.

Diagram: Synthetic Workflow for Vilsmeier-Haack Formylation

G Start 1-(2-Methoxyphenyl)-1H-pyrrole Intermediate Electrophilic Iminium Ion (Vilsmeier Intermediate) Start->Intermediate Electrophilic Attack Vilsmeier Vilsmeier Reagent (POCl3, DMF) Vilsmeier->Intermediate Product 1-(2-Methoxyphenyl)-1H- pyrrole-2-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (e.g., NaOH aq.) Hydrolysis->Product G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Inhibitor Pyrrole Derivative Inhibitor->COX Inhibits Inhibitor->LOX Inhibits

Caption: Dual inhibition of COX and LOX pathways.

Structure-Activity Relationship (SAR) and Future Directions

The therapeutic potential of this scaffold can be fine-tuned through systematic structural modifications. Key SAR insights from related series suggest:

  • N-Aryl Substitution: The substitution pattern on the 1-phenyl ring is critical. Electron-donating groups (like the 2-methoxy group) and electron-withdrawing groups (like halogens) can drastically alter potency and target selectivity. For instance, in some anti-inflammatory series, a 4-chlorophenyl group enhanced activity compared to less bulky substituents. [10]* C2-Carbaldehyde Modifications: The aldehyde is a versatile chemical handle. It can be converted into oximes, hydrazones, Schiff bases, or reduced to an alcohol, providing a library of derivatives with diverse biological profiles. Pyrrole-based hydrazide-hydrazones, for example, have shown excellent neuroprotective and MAO-B inhibitory activity. [11]* Pyrrole Ring Substitution: Introducing substituents at the C4 and C5 positions of the pyrrole ring can further modulate activity by influencing the molecule's shape and electronic distribution.

Future research should focus on synthesizing a focused library of 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde derivatives and their subsequent modifications. Screening these compounds across a panel of assays for anti-inflammatory, neuroprotective, and antimicrobial activities will be crucial. Promising hits should then be subjected to detailed mechanistic studies and in vivo evaluation to validate their therapeutic potential. The inherent versatility and proven biological relevance of this scaffold make it a highly attractive starting point for the development of next-generation therapeutics.

References

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An In-Depth Technical Guide on the Discovery and Isolation of Novel Pyrrole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrrole alkaloids represent a vast and structurally diverse class of nitrogen-containing natural products, renowned for their significant and wide-ranging biological activities.[1][2] Sourced from a variety of organisms, particularly marine invertebrates like sponges and their associated microorganisms, these compounds are of considerable interest to the pharmaceutical and agrochemical industries.[1][3] This guide provides a comprehensive technical overview of the modern, integrated strategies required for the successful discovery, isolation, and structural elucidation of novel pyrrole alkaloids. We will delve into the paradigm shift from traditional bioassay-guided fractionation to hypothesis-generating 'omics' approaches, including metabolomics and genomics, which are accelerating the exploration of previously hidden chemical diversity.[4][5] Detailed, field-proven protocols for extraction, chromatographic separation, and spectroscopic analysis are presented, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of natural product discovery and harness the therapeutic potential of this fascinating class of molecules.

Introduction: The Enduring Allure of Pyrrole Alkaloids

The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental structural motif in a multitude of biologically significant molecules, from heme and chlorophyll to a vast array of secondary metabolites. Pyrrole alkaloids, which feature this core structure, exhibit remarkable structural diversity, often incorporating complex halogenation patterns, unusual linkages, and intricate stereochemistry.[1] This structural complexity gives rise to a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroactive properties.[1][6]

Historically, the discovery of these compounds relied on laborious screening of crude extracts against biological targets. However, this approach is often hampered by the rediscovery of known compounds (dereplication) and the challenge of detecting minor constituents in complex mixtures. The modern era of natural product research has pivoted towards more strategic, data-driven methods.[5] By integrating metabolomics, genomics, and advanced analytical chemistry, we can now more efficiently target and identify novel chemical entities, breathing new life into the field of natural product drug discovery.[4][7]

Modern Strategies for the Discovery of Novel Pyrrole Alkaloids

The contemporary approach to discovering new pyrrole alkaloids is a multi-faceted strategy that moves beyond serendipity. It involves intelligent source selection and the application of powerful 'omics' technologies to prioritize organisms and extracts most likely to yield novel chemistry.

Strategic Bio-prospecting: Where to Look

Marine environments, particularly sponges and their symbiotic microorganisms like Actinobacteria and fungi, are prolific sources of unique pyrrole alkaloids.[1][3] The extreme conditions and competitive pressures of these ecosystems are thought to drive the evolution of unique biosynthetic pathways.[8] Co-culturing different microbial strains has also emerged as a powerful technique to induce the expression of otherwise silent biosynthetic gene clusters, leading to the production of novel compounds not seen in monocultures.[1][8]

Metabolomics-Driven Discovery

Metabolomics, the comprehensive analysis of all small molecules within a biological sample, provides a chemical "snapshot" of an organism's metabolic state.[9] This approach is instrumental in modern natural product discovery.[4][10]

The core principle is comparative analysis. By comparing the metabolic profiles of different organisms, or the same organism under varied culture conditions (the OSMAC approach - One Strain Many Compounds), researchers can rapidly pinpoint unique chemical signals that represent potentially novel compounds.[10] Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the workhorse of these studies, generating vast datasets that can be mined for unique mass-to-charge ratios (m/z) and fragmentation patterns.[7][9] Molecular networking, a computational strategy, clusters related molecules based on MS/MS fragmentation similarity, allowing for the visualization of entire chemical families within an extract and highlighting those that are unknown.[10]

Genome Mining for Biosynthetic Potential

While metabolomics identifies the molecules that are produced, genomics reveals the potential for production. The genes responsible for synthesizing secondary metabolites are often physically clustered together on the chromosome in Biosynthetic Gene Clusters (BGCs).[11] With the decreasing cost of DNA sequencing, it has become clear that the biosynthetic potential of most microbes is vastly underexploited, with many BGCs remaining "silent" under standard laboratory conditions.[12]

Bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can analyze a microbial genome and identify putative BGCs.[13] By identifying genes known to be involved in pyrrole biosynthesis (e.g., those encoding for non-ribosomal peptide synthetases or halogenases), researchers can prioritize strains for further investigation, even before a single compound has been isolated.[14][15] This genome-driven approach is a powerful, hypothesis-generating tool that complements metabolomics for a more targeted discovery pipeline.[4][16]

Figure 1: Integrated Discovery Workflow Diagram

Discovery_Workflow Figure 1: Integrated 'Omics' Workflow for Novel Pyrrole Alkaloid Discovery cluster_discovery Discovery Phase cluster_isolation Isolation & Elucidation Phase Source Source Selection (e.g., Marine Sponges, Bacteria) Genomics Genomic Analysis (Genome Mining for BGCs) Source->Genomics Prioritization Metabolomics Metabolomic Profiling (LC-HRMS, Molecular Networking) Source->Metabolomics Culturing & Extraction Genomics->Metabolomics Targeted Analysis Novel_Hit Novel Compound Hit (Unique m/z, BGC link) Metabolomics->Novel_Hit Extraction Bulk Extraction & Fractionation Purification Chromatographic Purification (HPLC, CCC) Extraction->Purification Structure Structure Elucidation (NMR, HRMS, X-ray) Purification->Structure Bioassay Bioactivity Screening Structure->Bioassay Biological Testing Novel_Hit->Extraction Scale-up

Caption: An integrated workflow combining genomics and metabolomics to accelerate novel compound discovery.


Core Methodologies: From Crude Extract to Pure Compound

Once a promising source has been identified, the meticulous process of isolating the target pyrrole alkaloid begins. The goal is to separate a single molecular entity from a highly complex mixture of potentially thousands of other metabolites.

Extraction: Liberating the Alkaloids

The choice of extraction method is critical and depends on the source material and the polarity of the target compounds. Pyrrolizidine alkaloids, a related subclass, are often extracted using acidified solvents to ensure the nitrogen atom is protonated, increasing solubility in polar solvents.[17][18]

Protocol 1: General Purpose Solvent Extraction for Marine Sponges
  • Rationale: This protocol uses a sequence of solvents with increasing polarity to fractionate the metabolome, which simplifies downstream purification.

  • Procedure:

    • Lyophilize (freeze-dry) the sponge tissue to remove water and grind it into a fine powder.

    • Macerate the powdered tissue sequentially with hexanes, then ethyl acetate, and finally methanol (MeOH). Perform each solvent extraction 3 times, sonicating for 20 minutes each time.

    • Combine the extracts for each solvent and evaporate the solvent in vacuo using a rotary evaporator.

    • The resulting crude extracts (hexanes, ethyl acetate, MeOH) can be screened for bioactivity or analyzed by LC-MS to locate the target compound(s). Most pyrrole alkaloids, being moderately polar, will typically partition into the ethyl acetate or methanol fractions.

Modern techniques like Pressurized Liquid Extraction (PLE) can offer more efficient and automated extraction, using elevated temperatures and pressures to enhance solvent penetration and reduce extraction times.[19]

Chromatographic Purification: The Art of Separation

Chromatography is the cornerstone of natural product isolation. It involves separating compounds based on their differential partitioning between a stationary phase and a mobile phase. A multi-step approach is almost always necessary.

3.2.1. Initial Fractionation: Dry Column Vacuum Chromatography (DCVC)

DCVC is an excellent first step for purifying a crude extract.[20] It is faster, uses less solvent, and often provides better resolution than traditional gravity column chromatography.

  • Principle: The crude extract is dry-loaded onto a column of silica gel and eluted with a gradient of solvents (e.g., from 100% hexane to 100% ethyl acetate, then to 100% methanol). Vacuum is applied to pull the solvent through the column, speeding up the process. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or LC-MS to pool those containing the target compound.

3.2.2. Intermediate and Final Purification: HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive tool for obtaining pure compounds.[21]

Technique Stationary Phase Mobile Phase Separation Principle & Use Case
Normal-Phase HPLC Polar (e.g., Silica, Diol)Non-polar (e.g., Hexane/Ethyl Acetate)Separates based on polarity. Excellent for resolving isomers and less polar compounds.
Reversed-Phase HPLC Non-polar (e.g., C18, Phenyl)Polar (e.g., Water/Acetonitrile, Water/Methanol)Separates based on hydrophobicity. The most common and versatile technique for purifying a wide range of natural products, including most pyrrole alkaloids.
Size-Exclusion HPLC Porous gel (e.g., Sephadex)VariesSeparates based on molecular size. Useful for removing high molecular weight contaminants like polymers or lipids.
  • Causality in Method Development: The choice of column (e.g., C18) and solvent system (e.g., water/acetonitrile) is dictated by the polarity of the target compound, as determined from initial fractionation steps. A shallow gradient (e.g., increasing from 40% to 60% acetonitrile over 30 minutes) is often required to achieve baseline separation of structurally similar alkaloids. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by ensuring acidic and basic functional groups are consistently protonated.[17]

Structural Elucidation: Defining the Molecule

Once a compound is isolated in its pure form (>95% by HPLC), its chemical structure must be determined. This is achieved primarily through a combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[22][23]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula.[24][25] Tandem Mass Spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the masses of the resulting fragments. This provides crucial information about the connectivity of the molecule, essentially revealing its building blocks.[7][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise 3D structure of an organic molecule.[9][24] A suite of experiments is used to piece together the molecular puzzle.

NMR Experiment Information Gained
¹H NMR Provides information about the number and chemical environment of hydrogen atoms.
¹³C NMR Provides information about the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
COSY (Correlation Spectroscopy)Shows which protons are coupled to each other (typically through 2-3 bonds), revealing H-C-C-H spin systems.
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton directly to the carbon it is attached to.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the different spin systems identified by COSY to build the complete carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy)Shows which protons are close to each other in space, which is critical for determining stereochemistry and the 3D conformation of the molecule.

By systematically analyzing the data from these experiments, a complete structural hypothesis can be constructed. For novel compounds with unprecedented scaffolds, X-ray crystallography may be required to determine the absolute configuration if a suitable crystal can be grown.[1]

Figure 2: Structure Elucidation Workflow Diagram

Elucidation_Workflow Figure 2: Spectroscopic Workflow for Structure Elucidation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Pure_Compound Pure Compound (>95% by HPLC) HRMS HRMS Pure_Compound->HRMS MSMS MS/MS Pure_Compound->MSMS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D Formula Molecular Formula HRMS->Formula Fragments Structural Fragments MSMS->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity 2D Connectivity (Carbon Skeleton) NMR_2D->Connectivity NOESY NOESY / ROESY Stereochem Relative Stereochemistry (3D Conformation) NOESY->Stereochem Final_Structure Proposed Structure Formula->Final_Structure Fragments->Final_Structure Connectivity->NOESY Connectivity->Final_Structure Stereochem->Final_Structure

Caption: The logical flow of data from spectroscopic experiments to a final proposed chemical structure.


Challenges and Future Perspectives

Despite significant technological advancements, the discovery of novel natural products remains challenging. The "low-hanging fruit" has largely been picked, and the rate of rediscovery of known compounds is high. Key challenges include:

  • Dereplication: Rapidly identifying known compounds early in the workflow to avoid wasting resources on their re-isolation. Integrated metabolomics databases are crucial for this.

  • Supply: Obtaining sufficient quantities of a novel compound for comprehensive biological evaluation and preclinical studies can be difficult, especially from slow-growing or rare organisms.

  • Silent BGCs: Activating the expression of silent biosynthetic gene clusters remains a major goal, with techniques like co-culturing, epigenetic modification, and heterologous expression showing promise.[12]

The future of pyrrole alkaloid discovery will likely involve greater integration of artificial intelligence and machine learning.[7] These tools can help predict BGC products from genomic data, interpret complex MS and NMR spectra, and even predict the biological activity of a molecule before it is synthesized or isolated, further accelerating the journey from natural source to novel therapeutic.[7]

References

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  • Hawas, U. W., & Abou El-Kassem, L. T. (2025). New bioactive pyrrole alkaloid isolated from the Saudi Red Sea sponge Stylissa carteri with potential anticancer property against human lung adenocarcinoma cell line, and possible mechanisms. PubMed. Available at: [Link]

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  • Wang, G., et al. (2019). Recent Discovery of Heterocyclic Alkaloids from Marine-Derived Aspergillus Species. MDPI. Available at: [Link]

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  • Bode, H. B. (2015). Structure, Biosynthesis, and Occurrence of Bacterial Pyrrolizidine Alkaloids. PubMed. Available at: [Link]

  • JEOL Ltd. (n.d.). Molecular Structure Analysis of Alkaloids. JEOL Ltd.. Available at: [Link]

  • Li, Y., et al. (2024). Four New Sesquiterpene Pyridine Alkaloids from the Roots of Tripterygium wilfordii Hook. f. MDPI. Available at: [Link]

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  • Sree, K. S., & G, S. (2023). Genome mining reveals novel biosynthetic gene clusters in entomopathogenic bacteria. PubMed. Available at: [Link]

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  • Gottschalk, C., et al. (2019). Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study. PubMed. Available at: [Link]

  • Mroczek, T., & Glowniak, K. (2001). Comprehensive extraction of pyrrolizidine alkaloids from plant material. ResearchGate. Available at: [Link]

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In Silico Modeling of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Computational Chemistry and Drug Discovery

The imperative to accelerate the drug discovery pipeline while mitigating late-stage failures has positioned in silico modeling as an indispensable tool.[1][2] Computational approaches, such as molecular docking and molecular dynamics, offer a rational and resource-efficient methodology for elucidating the interactions between small molecules and their biological targets at an atomic level.[3][4] This guide provides a comprehensive, technically-grounded workflow for the in silico analysis of 1-(2-methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, a member of the pharmacologically significant pyrrole class of heterocyclic compounds.[5][6] Pyrrole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9]

This whitepaper is structured to provide not just a sequence of steps, but the underlying scientific rationale, empowering researchers to adapt and apply these methods to their own drug discovery projects. We will navigate the complete computational workflow, from target identification and preparation to the prediction of pharmacokinetic properties, ensuring a holistic understanding of the molecule's therapeutic potential.

The Strategic Framework: A Multi-Pillar Approach to In Silico Analysis

Our investigation into the molecular interactions of this compound is built upon a foundation of three core computational pillars: Molecular Docking, Molecular Dynamics Simulation, and ADMET Prediction. Each pillar provides a unique lens through which to evaluate the compound's potential as a drug candidate.

cluster_0 In Silico Workflow Target Identification Target Identification Protein Preparation Protein Preparation Target Identification->Protein Preparation Select & Refine Target Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Prepare Small Molecule ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Input for Pharmacokinetic Profiling Protein Preparation->Molecular Docking Prepare Macromolecule MD Simulation MD Simulation Molecular Docking->MD Simulation Identify Binding Pose Data Analysis Data Analysis MD Simulation->Data Analysis Assess Stability & Energetics ADMET Prediction->Data Analysis Evaluate Drug-Likeness

Caption: The integrated in silico workflow for comprehensive analysis of drug candidates.

Pillar 1: Molecular Docking - Unveiling the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific atomic interactions that stabilize the complex.[3][10] This initial step is crucial for generating a plausible hypothesis of how this compound interacts with its biological target.

Target Selection and Preparation

Given the established role of pyrrole derivatives as potential anticancer agents, we have selected human topoisomerase IIα as our protein target. This enzyme is critical for managing DNA topology and is a validated target for numerous cancer therapies.[7] For this study, we will utilize the crystal structure of the ATP-binding site of human topoisomerase IIα (PDB ID: 1ZXM).[7]

Experimental Protocol: Protein Preparation

  • Obtain Protein Structure: Download the PDB file for 1ZXM from the RCSB Protein Data Bank.

  • Initial Cleaning: Open the PDB file in a molecular visualization tool such as UCSF Chimera or Discovery Studio.[11][12]

  • Remove Non-essential Molecules: Delete all water molecules and any co-crystallized ligands or ions from the structure. This is critical as they can interfere with the docking process.[11]

  • Add Hydrogens: Add polar hydrogens to the protein structure to ensure correct ionization states of amino acid residues.

  • Assign Charges: Assign appropriate partial charges to all atoms of the protein.

  • Save Prepared Protein: Save the cleaned and prepared protein structure in the PDBQT format for use with AutoDock Vina.

Ligand Preparation

The ligand, this compound, must also be prepared for docking. This involves generating a 3D structure and assigning appropriate chemical properties.

Experimental Protocol: Ligand Preparation

  • Obtain Ligand Structure: The structure of this compound (CAS: 169036-73-1) can be obtained from PubChem or drawn using chemical drawing software like ChemDraw and saved as a 3D SDF or MOL2 file.[13][14]

  • Energy Minimization: Perform energy minimization on the ligand structure to obtain a low-energy conformation. This can be done using software like Avogadro or the tools within PyRx.[11]

  • Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds of the ligand.

  • Save Prepared Ligand: Save the prepared ligand in the PDBQT format.[13]

Docking Simulation and Analysis

With the prepared protein and ligand, the docking simulation can be performed. We will use AutoDock Vina, a widely used and validated docking program.[12]

Experimental Protocol: Molecular Docking

  • Define the Binding Site: Identify the active site of topoisomerase IIα. For 1ZXM, this is the ATP-binding pocket. Define a grid box that encompasses this entire site.[10][13]

  • Run Docking Simulation: Execute the docking simulation using AutoDock Vina. The program will generate multiple binding poses of the ligand within the defined grid box.[12]

  • Analyze Results: The primary output to consider is the binding affinity, reported in kcal/mol.[10] Lower binding energy values indicate a more stable protein-ligand complex. Visualize the top-ranked poses to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Table 1: Predicted Binding Affinities of this compound with Topoisomerase IIα

Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues (Illustrative)
1-8.5ASN91, ILE125, GLY164
2-8.2ASN91, ILE125, SER149
3-7.9ILE125, GLY164, LYS168

Pillar 2: Molecular Dynamics Simulation - From a Static Pose to Dynamic Behavior

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[4] This allows for the assessment of the stability of the predicted binding pose and a more refined understanding of the binding energetics.[15][16]

cluster_1 Molecular Dynamics Workflow System Setup System Setup Solvation Solvation System Setup->Solvation Prepare Complex Ionization Ionization Solvation->Ionization Add Water Box Minimization Minimization Ionization->Minimization Neutralize System Equilibration Equilibration Minimization->Equilibration Remove Steric Clashes Production MD Production MD Equilibration->Production MD Stabilize Temperature & Pressure Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis Simulate over Time

Caption: The sequential workflow for performing a molecular dynamics simulation.

System Preparation and Simulation

We will use GROMACS, a versatile and high-performance MD engine, for this phase.[15][17]

Experimental Protocol: MD Simulation

  • Generate Ligand Topology: Create a topology file for this compound that is compatible with the chosen force field (e.g., CHARMM36).[15]

  • Prepare the Complex: Combine the coordinates of the prepared protein and the top-ranked docked ligand into a single complex file.

  • Solvation and Ionization: Place the protein-ligand complex in a periodic box of water molecules and add ions to neutralize the system.[16]

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Conduct a two-phase equilibration process (NVT and NPT) to stabilize the temperature and pressure of the system.[15]

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamic behavior of the complex.

Trajectory Analysis

The output of the MD simulation is a trajectory file that contains the coordinates of all atoms at each time step. Analysis of this trajectory can reveal:

  • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds throughout the simulation.

Pillar 3: ADMET Prediction - Assessing Drug-Likeness

A potent molecule is not necessarily a good drug. It must also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[18][19] In silico ADMET prediction provides an early indication of a compound's drug-likeness, helping to prioritize candidates and identify potential liabilities.[20][21]

In Silico ADMET Profiling

A variety of web-based tools and software packages are available for ADMET prediction, such as SwissADME and pkCSM.[19][21]

Experimental Protocol: ADMET Prediction

  • Input Ligand Structure: Provide the 2D or 3D structure of this compound to the ADMET prediction tool.

  • Run Prediction: The software will calculate a range of physicochemical and pharmacokinetic properties based on its underlying models.

  • Analyze Output: Evaluate the predicted properties against established thresholds for drug-likeness, such as Lipinski's Rule of Five.

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight201.22 g/mol Complies with Lipinski's Rule (< 500)
LogP2.5Good balance of hydrophilicity/lipophilicity
Hydrogen Bond Donors0Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors3Complies with Lipinski's Rule (≤ 10)
Oral BioavailabilityHigh (predicted)Likely well-absorbed after oral administration
CYP2D6 InhibitorNo (predicted)Low risk of drug-drug interactions
Ames ToxicityNo (predicted)Low mutagenic potential

Conclusion: Synthesizing a Data-Driven Perspective

This technical guide has outlined a robust and scientifically-grounded in silico workflow for the comprehensive analysis of this compound. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we can construct a detailed profile of this compound's potential as a therapeutic agent. The initial docking studies suggest a strong binding affinity for the ATP-binding site of human topoisomerase IIα, a validated anticancer target. Subsequent MD simulations can provide crucial insights into the stability of this interaction, while ADMET predictions indicate favorable drug-like properties.

The methodologies and protocols detailed herein are not merely a theoretical exercise; they represent a practical framework that can be readily adapted by researchers in the field of drug discovery. By embracing these computational strategies, the scientific community can continue to accelerate the journey from a promising molecule to a life-saving medicine.[1][22]

References

  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025, July 24).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts.
  • ADMET prediction. Fiveable.
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Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of N-(2-methoxyphenyl)pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of N-(2-methoxyphenyl)pyrrole, a key transformation for synthesizing valuable intermediates in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide essential data for product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction with a focus on practical application and troubleshooting.

Introduction: The Strategic Importance of Formylated N-Arylpyrroles

The formylation of aromatic and heteroaromatic systems is a cornerstone of organic synthesis, providing a direct route to aldehydes which are versatile precursors for a multitude of functional groups. The Vilsmeier-Haack reaction stands out as a mild and efficient method for the formylation of electron-rich heterocycles like pyrrole.[1][2] N-arylpyrroles, and specifically those bearing functional groups on the aryl substituent, are of significant interest due to their prevalence in biologically active molecules and advanced materials.

The target of this guide, the formylation of N-(2-methoxyphenyl)pyrrole, introduces a formyl group onto the pyrrole ring, a modification that opens up avenues for further synthetic elaboration. The resulting 2-formyl-1-(2-methoxyphenyl)-1H-pyrrole is a valuable building block for the synthesis of complex heterocyclic scaffolds. 2-Formylpyrrole derivatives are not only found in natural products but also exhibit a range of biological activities, including hepatoprotective, immunostimulatory, and antiproliferative effects.[3]

Mechanistic Insights: Understanding the "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The Vilsmeier-Haack reaction proceeds through three principal stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the in-situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This is achieved by the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5][6] The Vilsmeier reagent is a relatively weak electrophile, which accounts for its high selectivity towards electron-rich substrates.[7]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of N-(2-methoxyphenyl)pyrrole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[1] For pyrroles, electrophilic substitution predominantly occurs at the C2 position, as the resulting cationic intermediate (the sigma complex) is better stabilized by resonance, delocalizing the positive charge over more atoms, including the nitrogen.[8][9][10] The presence of the N-aryl group can influence the reactivity, but steric factors are often the primary determinant of the α- to β-formylation ratio in 1-substituted pyrroles.[11]

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[5][7]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole N-(2-methoxyphenyl)pyrrole Vilsmeier_Reagent->Pyrrole Iminium_Intermediate Iminium Salt Intermediate Pyrrole->Iminium_Intermediate Electrophilic Attack Product 2-Formyl-1-(2-methoxyphenyl)pyrrole Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol has been optimized for the efficient and high-yielding synthesis of 2-formyl-1-(2-methoxyphenyl)pyrrole.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
N-(2-methoxyphenyl)pyrrole≥98%Commercially Available---
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a fresh, sealed bottle.
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableHandle with extreme care in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available---
Sodium acetateAnhydrous, ≥99%Commercially Available---
Ethyl acetateACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate Solution---Prepared in-houseFor work-up.
Brine---Prepared in-houseFor work-up.
Anhydrous Magnesium Sulfate---Commercially AvailableFor drying.

3.2. Equipment

  • Round-bottom flasks (dried in an oven prior to use)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

3.3. Reaction Workflow

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) start->reagent_prep substrate_add Add Substrate Solution (N-(2-methoxyphenyl)pyrrole in DMF) dropwise at 0°C reagent_prep->substrate_add reaction Stir at Room Temperature (Monitor by TLC) substrate_add->reaction quench Quench with Ice & NaOAc Solution reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash Organic Layer (NaHCO₃, Brine) extraction->wash dry_concentrate Dry (MgSO₄) & Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

3.4. Detailed Procedure

  • Vilsmeier Reagent Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL). Cool the flask to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[12] Stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.

  • Reaction with Substrate: Dissolve N-(2-methoxyphenyl)pyrrole (1.0 equivalent) in anhydrous DMF (20 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20-30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (200 g). Stir vigorously for 15 minutes. Add a pre-prepared solution of sodium acetate (4.0 equivalents) in water (100 mL) to hydrolyze the iminium intermediate and neutralize the acidic mixture. The pH should be adjusted to approximately 6-7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Product Characterization

The identity and purity of the synthesized 2-formyl-1-(2-methoxyphenyl)pyrrole should be confirmed by standard analytical techniques.

Expected Characterization Data:

  • Appearance: A pale yellow solid or oil.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) around δ 9.5 ppm. The pyrrole ring protons will appear as distinct multiplets in the aromatic region, and the protons of the 2-methoxyphenyl group will also be present, including a singlet for the methoxy group (OCH₃) around δ 3.8 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The aldehyde carbonyl carbon should appear around δ 180 ppm. Signals for the pyrrole and methoxyphenyl carbons will be observed in the aromatic region.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for the product.

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive Vilsmeier reagent due to moisture.Use anhydrous DMF and fresh POCl₃. Ensure all glassware is thoroughly dried.
Low reactivity of the substrate.Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) after the initial addition.
Formation of Multiple Products Reaction temperature too high.Maintain the temperature at 0 °C during the addition of both POCl₃ and the substrate.
Side reactions due to prolonged reaction times.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficult Purification Incomplete hydrolysis of the iminium intermediate.Ensure vigorous stirring during the quenching step and allow sufficient time for hydrolysis. Check the pH after adding the sodium acetate solution.

Conclusion

The Vilsmeier-Haack formylation of N-(2-methoxyphenyl)pyrrole is a reliable and efficient method for the synthesis of the corresponding 2-formyl derivative. By understanding the underlying mechanism and adhering to the detailed protocol provided, researchers can consistently achieve high yields of this valuable synthetic intermediate. The insights and troubleshooting guide offered herein are intended to facilitate the practical application of this reaction in a research and development setting.

References

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  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. Retrieved January 14, 2026, from [Link]

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  • Vilsmeier–Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes - Canadian Science Publishing. (n.d.). Retrieved January 14, 2026, from [Link]

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Application Note: High-Purity Isolation of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the methoxy-phenyl group on the pyrrole nitrogen, combined with the reactive aldehyde functionality, makes it a valuable precursor for the synthesis of a diverse range of complex organic molecules and pharmacologically active agents.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate reaction kinetics, and compromise the integrity of the final products.

This application note provides a detailed, field-proven protocol for the purification of this compound, typically synthesized via the Vilsmeier-Haack reaction.[2][3] The protocol outlines two effective methods for achieving high purity: silica gel column chromatography and recrystallization. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

Understanding the Chemistry: The "Why" Behind the Protocol

The purification strategy for this compound is dictated by its molecular structure, which features a moderately polar pyrrole ring and a carbaldehyde group, along with a nonpolar methoxy-phenyl substituent.[4] This amphiphilic nature guides the selection of appropriate solvents and stationary phases for both chromatography and recrystallization.

The Vilsmeier-Haack formylation of N-(2-methoxyphenyl)pyrrole is a common synthetic route.[5][6] This reaction, while generally efficient, can yield several impurities. Understanding these potential byproducts is crucial for designing an effective purification strategy. Common impurities may include unreacted N-(2-methoxyphenyl)pyrrole, residual Vilsmeier reagent hydrolysis products, and potentially diformylated pyrrole species. The purification methods detailed below are designed to effectively separate the target aldehyde from these and other process-related impurities.

Purification Workflow Overview

The overall workflow for the purification of this compound is depicted below. This can involve a primary purification by column chromatography followed by a final polishing step of recrystallization to obtain material of the highest purity.

PurificationWorkflow Crude_Product Crude Product (Post-Synthesis Work-up) Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Primary Purification Purity_Check1 Purity Assessment (TLC, NMR) Column_Chromatography->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization If further purification is needed Pure_Product Pure 1-(2-Methoxy-phenyl)-1H- pyrrole-2-carbaldehyde Purity_Check1->Pure_Product If sufficiently pure Purity_Check2 Final Purity & Characterization (NMR, IR, MP) Recrystallization->Purity_Check2 Purity_Check2->Pure_Product

Caption: Purification workflow for this compound.

Part 1: Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating the target compound from both more polar and less polar impurities. The choice of a hexane/ethyl acetate solvent system provides a good polarity gradient to achieve this separation on a silica gel stationary phase.

Key Parameters for Column Chromatography
ParameterRecommended Value/SolventRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)The polar nature of silica gel allows for effective separation based on the polarity of the compounds.
Mobile Phase Hexane/Ethyl Acetate GradientA non-polar/polar solvent mixture allows for tunable elution strength. Starting with a lower polarity (e.g., 9:1 hexane:ethyl acetate) will elute non-polar impurities, while gradually increasing the polarity will elute the desired product and then more polar impurities.[7][8]
TLC Monitoring 8:1 to 4:1 Hexane/Ethyl AcetateThin-layer chromatography is crucial for identifying the fractions containing the pure product. The target compound is expected to have an Rf value of approximately 0.3-0.5 in this solvent system.
Detailed Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and air-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to facilitate the elution of the target compound.[8]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Part 2: Purification by Recrystallization

Recrystallization is an excellent technique for achieving high purity, especially for removing small amounts of impurities from a solid product obtained after chromatography or a relatively clean crude product. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[9]

Solvent Selection for Recrystallization

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyrrole-2-carbaldehyde derivatives, a non-polar solvent or a mixed solvent system is often effective.

Solvent SystemRationale
Hexane or Petroleum Ether These non-polar solvents are good choices as the target molecule's polarity is moderate, suggesting lower solubility at room temperature and increased solubility upon heating.[10]
Ethanol/Water Mixture For more polar impurities, a mixed solvent system can be beneficial. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Reheating will clarify the solution, which upon slow cooling should yield pure crystals.[11]
Detailed Protocol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude or column-purified this compound in a minimal amount of boiling hexane or petroleum ether.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization of Purified Product

The purity of the final product should be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR The aldehyde proton should appear as a singlet at approximately 9.5-9.7 ppm. The pyrrole and phenyl protons will exhibit characteristic multiplets in the aromatic region (around 6.0-7.5 ppm). The methoxy group will be a singlet at around 3.8 ppm.[12]
¹³C NMR The aldehyde carbon will resonate at around 178-180 ppm.
IR Spectroscopy A strong carbonyl (C=O) stretch for the aldehyde will be observed around 1660-1680 cm⁻¹.[13]

Troubleshooting

IssuePotential CauseSuggested Solution
Oiling out during recrystallization The compound's melting point may be lower than the boiling point of the solvent, or the solution is cooling too rapidly.Reheat the solution to dissolve the oil, add a small amount of a co-solvent to lower the solvent's boiling point or increase the compound's solubility, and allow for slower cooling.[9]
Poor separation in column chromatography Inappropriate mobile phase polarity.Optimize the solvent system using TLC to achieve a target Rf value of 0.3-0.5 for the product.[14]
Low recovery from recrystallization Too much solvent was used, or the crystals are significantly soluble in the cold solvent.Use the minimum amount of boiling solvent for dissolution. Ensure the washing solvent is ice-cold. The mother liquor can be concentrated to recover more product.[9]

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the purification of this compound. Adherence to these procedures, coupled with careful analytical monitoring, will ensure the high purity of this important synthetic intermediate, thereby facilitating its successful application in research and development.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

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  • PubChem. (n.d.). 2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Retrieved from [Link]

  • ACS Publications. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Retrieved from [Link]

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Application of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde in medicinal chemistry. This versatile scaffold serves as a crucial starting material for the synthesis of a diverse range of biologically active molecules, particularly those with potential as anticancer and antimicrobial agents. This document outlines the synthesis of the core molecule, its derivatization into therapeutically relevant compounds, and detailed protocols for their biological evaluation.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3][4] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive scaffold for the design of novel therapeutic agents. The introduction of a 2-methoxyphenyl group at the N-1 position and a carbaldehyde at the C-2 position of the pyrrole ring creates a molecule, 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, with significant potential for further chemical modification and exploration of its medicinal applications. The aldehyde functionality, in particular, serves as a versatile handle for the construction of more complex molecular architectures, such as chalcones, which are well-documented for their potent biological activities.[5][6][7][8][9][10][11][12]

Synthesis of the Core Scaffold: 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde

The synthesis of the title compound can be achieved in a two-step process, beginning with the formation of the N-substituted pyrrole ring, followed by formylation.

Part 1: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole via Clauson-Kaas Reaction

The Clauson-Kaas reaction is a robust and widely used method for the synthesis of N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans.[1][2][13][14][15] This reaction proceeds via an acid-catalyzed condensation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Solvent and Catalyst: Add glacial acetic acid to the flask to serve as both the solvent and the catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-(2-methoxyphenyl)-1H-pyrrole.

Diagram of the Clauson-Kaas Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2-Methoxyaniline 2-Methoxyaniline Glacial Acetic Acid Glacial Acetic Acid 2-Methoxyaniline->Glacial Acetic Acid 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Glacial Acetic Acid Reflux (118°C, 2-4h) Reflux (118°C, 2-4h) Neutralization (NaHCO3) Neutralization (NaHCO3) Reflux (118°C, 2-4h)->Neutralization (NaHCO3) Extraction (EtOAc) Extraction (EtOAc) Column Chromatography Column Chromatography Extraction (EtOAc)->Column Chromatography Product Product Column Chromatography->Product

Caption: Workflow for the synthesis of 1-(2-methoxyphenyl)-1H-pyrrole.

Part 2: Formylation of 1-(2-Methoxyphenyl)-1H-pyrrole via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[16][17][18][19][20] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Pyrrole: Dissolve 1-(2-methoxyphenyl)-1H-pyrrole (1.0 equivalent) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde can be purified by column chromatography.

Application in the Synthesis of Bioactive Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[6][7][8][9][10][11][12] The aldehyde group of 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is an excellent electrophile for the Claisen-Schmidt condensation reaction to synthesize novel chalcones.

General Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)
  • Reaction Setup: In a flask, dissolve 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde (1.0 equivalent) and a substituted acetophenone (1.0 equivalent) in ethanol.

  • Base Addition: Cool the solution in an ice bath and add an aqueous solution of a base (e.g., 10-20% sodium hydroxide or potassium hydroxide) dropwise with constant stirring.

  • Reaction Conditions: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Isolation and Purification: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone. Filter the solid, wash with water until neutral, and dry. The crude chalcone can be recrystallized from a suitable solvent like ethanol to obtain the pure product.

Diagram of Chalcone Synthesis and Biological Application Pathway:

G cluster_synthesis Chalcone Synthesis cluster_application Medicinal Chemistry Application cluster_mechanism Mechanism of Action Core_Scaffold 1-(2-Methoxyphenyl)-1H- pyrrole-2-carbaldehyde Claisen_Schmidt Claisen-Schmidt Condensation Core_Scaffold->Claisen_Schmidt Acetophenone Substituted Acetophenone Acetophenone->Claisen_Schmidt Chalcone_Derivative Novel Chalcone Derivative Claisen_Schmidt->Chalcone_Derivative Biological_Screening Biological Screening Chalcone_Derivative->Biological_Screening Anticancer_Activity Anticancer Activity Biological_Screening->Anticancer_Activity Antimicrobial_Activity Antimicrobial Activity Biological_Screening->Antimicrobial_Activity Tubulin_Inhibition Tubulin Polymerization Inhibition Anticancer_Activity->Tubulin_Inhibition Apoptosis_Induction Apoptosis Induction Anticancer_Activity->Apoptosis_Induction

Caption: From core scaffold to potential therapeutic application.

Biological Evaluation Protocols

Anticancer Activity Assessment

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Tubulin Polymerization Inhibition Assay

Several pyrrole-based compounds have been identified as inhibitors of tubulin polymerization, a key mechanism for their anticancer activity.[5][21][22][23][24]

  • Assay Setup: Use a commercially available tubulin polymerization assay kit. In a 96-well plate, add purified tubulin to a polymerization buffer.

  • Compound Addition: Add the test compounds at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) should be used as controls.

  • Initiation and Monitoring: Initiate polymerization by incubating the plate at 37 °C. Monitor the increase in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory effect.

Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for derivatives of 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde are emerging, general trends from related chalcone and pyrrole series can provide valuable guidance for rational drug design:

  • Substitution on the Phenyl Rings: The nature and position of substituents on the aryl rings of the chalcone moiety significantly influence biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric profile of the molecule, affecting its interaction with biological targets.[10]

  • The α,β-Unsaturated Carbonyl System: This Michael acceptor is often crucial for the biological activity of chalcones, potentially reacting with nucleophilic residues in target proteins.[12]

  • The 2-Methoxyphenyl Group: The methoxy group can influence the conformation of the molecule and may participate in hydrogen bonding or hydrophobic interactions within the binding site of a target protein.

Conclusion

1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of a wide array of derivatives, most notably chalcones. These derivatives have shown significant promise as anticancer and antimicrobial agents. The protocols and insights provided in this guide are intended to facilitate further research and development in this promising area of drug discovery.

References

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Use of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde in Synthetic Chemistry

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides an in-depth exploration of this compound as a pivotal building block in modern organic synthesis. The pyrrole-2-carbaldehyde framework is a privileged scaffold, appearing in numerous natural products and pharmacologically active agents.[1][2] The strategic placement of a 2-methoxyphenyl group at the N-1 position introduces unique steric and electronic properties, offering a versatile handle for constructing complex molecular architectures. This document details the core reactivity of this heteroaromatic aldehyde and provides validated, step-by-step protocols for its application in key synthetic transformations, including Knoevenagel condensations, Wittig reactions, Schiff base formations, and reductive aminations. The insights and methodologies presented herein are curated for researchers, chemists, and drug development professionals seeking to leverage this compound for the synthesis of novel chemical entities.

Compound Profile and Physicochemical Properties

This compound is a polysubstituted aromatic compound whose utility stems from the electrophilic aldehyde functionality appended to an electron-rich pyrrole ring. The 2-methoxyphenyl substituent is not merely a passive spectator; its presence modulates the electronic character of the pyrrole nitrogen and influences the overall conformation of the molecule, which can be a critical determinant in stereoselective transformations.

Table 1: Physicochemical and Safety Data

Property Value Source
CAS Number 169036-73-1 [3]
Molecular Formula C₁₂H₁₁NO₂ [3]
Molecular Weight 201.22 g/mol [3]
Appearance Pale yellow to brown solid/oil Inferred
Purity ≥95% [3]
SMILES COC1=CC=CC=C1N2C=CC=C2C=O [3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. General Lab Practice

| Safety | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a chemical fume hood. | General Lab Practice |

Core Reactivity: The Aldehyde as a Synthetic Linchpin

The synthetic versatility of this compound is dominated by the reactivity of the C2-aldehyde group. The pyrrole ring acts as an electron-donating system, which slightly reduces the electrophilicity of the carbonyl carbon compared to benzaldehyde.[4] However, it remains highly susceptible to nucleophilic attack, serving as an excellent electrophile for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Core_Reactivity cluster_start This compound cluster_intermediate Tetrahedral Intermediate cluster_products Diverse Products start_node 12H 11 NO 2 > intermediate [Intermediate] start_node->intermediate + Nucleophile (Nu⁻) product_node Alkenes Imines Amines Alcohols intermediate->product_node - H₂O or [H]

Caption: Core reactivity pathway of the title compound.

Application Protocols: Key Synthetic Transformations

The following protocols are designed to be self-validating, with clear checkpoints and characterization guidance. The rationale behind key experimental choices is provided to empower the researcher to adapt these methods as needed.

Knoevenagel Condensation for α,β-Unsaturated Systems

This reaction is a cornerstone for creating carbon-carbon double bonds by reacting the aldehyde with an active methylene compound. The resulting α,β-unsaturated products are valuable Michael acceptors and intermediates in the synthesis of various heterocycles and pharmacophores.[5] The choice of a mild base like piperidine is critical to prevent self-condensation of the aldehyde.[6]

Knoevenagel_Scheme reagent1 <1-(2-Methoxy-phenyl)-1H- pyrrole-2-carbaldehyde> reagent2 product <(E)-2-((1-(2-methoxyphenyl)-1H- pyrrol-2-yl)methylene)malononitrile> plus + plus->product Piperidine Ethanol, Reflux

Caption: Knoevenagel condensation reaction scheme.

Protocol 1: Synthesis of (E)-2-((1-(2-methoxyphenyl)-1H-pyrrol-2-yl)methylene)malononitrile

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 g, 4.97 mmol, 1.0 equiv.).

  • Reagent Addition: Add absolute ethanol (20 mL) to dissolve the aldehyde. To this solution, add malononitrile (0.36 g, 5.47 mmol, 1.1 equiv.) followed by piperidine (0.1 mL, ~1.0 mmol, 0.2 equiv.) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system. The disappearance of the starting aldehyde spot indicates completion.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol (2 x 5 mL), and dry under vacuum. The product is typically obtained in high purity, but can be recrystallized from ethanol if necessary.

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the pyrrole protons, the methoxy group (~3.8 ppm), the aromatic protons, and a key singlet for the newly formed vinylic proton (~7.5-8.0 ppm).

    • IR (KBr, cm⁻¹): Look for a strong nitrile (C≡N) stretch around 2220 cm⁻¹ and disappearance of the aldehyde C=O stretch (~1660 cm⁻¹).

    • MS (ESI): Calculate the expected m/z for the product molecular ion [M+H]⁺.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, with predictable control over the double bond's location.[7][8] The choice of ylide (stabilized vs. non-stabilized) determines the stereochemical outcome (E vs. Z).[9] The protocol below uses a stabilized ylide, which typically favors the formation of the (E)-alkene.

Wittig_Scheme reagent1 <1-(2-Methoxy-phenyl)-1H- pyrrole-2-carbaldehyde> reagent2 product <(E)-Ethyl 3-(1-(2-methoxyphenyl) -1H-pyrrol-2-yl)acrylate> plus + plus->product Toluene Reflux

Caption: Wittig reaction for the synthesis of an acrylate ester.

Protocol 2: Synthesis of (E)-Ethyl 3-(1-(2-methoxyphenyl)-1H-pyrrol-2-yl)acrylate

  • Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 4.97 mmol, 1.0 equiv.) in 30 mL of dry toluene.

  • Reagent Addition: Add ethyl (triphenylphosphoranylidene)acetate (2.08 g, 5.96 mmol, 1.2 equiv.) to the flask. The ylide is commercially available and air-stable.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) for 12-18 hours, monitoring by TLC (8:2 hexane/ethyl acetate) for the disappearance of the aldehyde.

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the toluene. The residue will contain the product and triphenylphosphine oxide as a major byproduct.

  • Purification: Purify the crude residue using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20) to separate the desired alkene product from the triphenylphosphine oxide. Combine the product-containing fractions and remove the solvent under vacuum.

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic doublet signals of the newly formed trans-vinylic protons with a coupling constant (J) of approximately 15-16 Hz. Also, observe signals for the ethyl ester group (a triplet and a quartet).

    • ¹³C NMR (CDCl₃, 100 MHz): Confirm the presence of the ester carbonyl (~167 ppm) and the two alkene carbons.

    • MS (ESI): Verify the molecular weight with the calculated m/z for [M+H]⁺.

Schiff Base Formation for Imino-Derivatives

The condensation of the aldehyde with primary amines provides a straightforward route to Schiff bases (imines).[10] These compounds are not only crucial synthetic intermediates but also exhibit a wide range of biological activities and serve as ligands in coordination chemistry.[11][12] A catalytic amount of acid, such as glacial acetic acid, is often used to accelerate the reaction.[13]

Schiff_Base_Workflow aldehyde Pyrrole-2-carbaldehyde Derivative reaction Condensation (Reflux, Cat. H⁺) aldehyde->reaction 1 equiv. amine Primary Amine (R-NH₂) amine->reaction 1.1 equiv. solvent Solvent (e.g., Ethanol) solvent->reaction product Schiff Base Product reaction->product purification Isolation & Purification product->purification

Caption: General workflow for Schiff base synthesis.

Protocol 3: Synthesis of N-benzyl-1-(1-(2-methoxyphenyl)-1H-pyrrol-2-yl)methanimine

  • Setup: Dissolve this compound (1.0 g, 4.97 mmol, 1.0 equiv.) in 25 mL of methanol in a 50 mL round-bottom flask.

  • Reagent Addition: Add benzylamine (0.59 mL, 5.47 mmol, 1.1 equiv.) to the solution, followed by 2-3 drops of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature for 6-8 hours. The formation of the imine can be followed by TLC or by the visual appearance of a precipitate.

  • Work-up and Isolation: If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under vacuum and cool the concentrated solution in an ice bath.

  • Purification: Wash the isolated solid with a small amount of cold methanol to remove unreacted starting materials. Dry the product under vacuum.

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): The most indicative signal is the singlet for the iminic proton (-CH=N-), which typically appears downfield around 8.0-8.5 ppm. The aldehyde proton signal (~9.5 ppm) should be absent.

    • IR (KBr, cm⁻¹): Observe a characteristic C=N stretch at approximately 1625-1640 cm⁻¹, and the disappearance of the N-H stretches from the primary amine and the C=O stretch from the aldehyde.

    • MS (ESI): Confirm the product's identity by its molecular ion peak.

Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful method to convert aldehydes into amines. It proceeds via the in-situ formation of an imine (Schiff base), which is then immediately reduced to the corresponding amine.[14] This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over aldehydes, and does not react with most other functional groups.

Protocol 4: Synthesis of 1-(1-(2-methoxyphenyl)-1H-pyrrol-2-yl)-N-(4-fluorobenzyl)methanamine

  • Setup: In a 100 mL round-bottom flask, combine this compound (1.0 g, 4.97 mmol, 1.0 equiv.) and 4-fluoroaniline (0.58 g, 5.22 mmol, 1.05 equiv.) in 30 mL of dichloromethane (DCM).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.58 g, 7.45 mmol, 1.5 equiv.) portion-wise over 10 minutes. Caution: The reaction may bubble slightly.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up and Isolation: Quench the reaction by carefully adding 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): The key signals will be a broad singlet for the N-H proton and a singlet or doublet for the benzylic CH₂ group adjacent to the nitrogen (~4.3 ppm). The imine and aldehyde protons will be absent.

    • MS (ESI): Confirm the molecular weight of the secondary amine product.

Conclusion

This compound stands out as a highly adaptable and valuable precursor in synthetic chemistry. Its well-defined reactivity at the C2-aldehyde position allows for predictable and efficient elaboration into a vast array of complex molecules. The protocols detailed in this guide for Knoevenagel condensation, Wittig olefination, Schiff base formation, and reductive amination serve as a robust foundation for researchers aiming to construct novel molecular entities for applications in medicinal chemistry, materials science, and beyond.[15][16]

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Application Notes and Protocols for the Derivatization of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Pyrrole derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] The functionalization of the pyrrole core allows for the fine-tuning of its pharmacological properties, making it a versatile template for drug discovery. Specifically, 1,2-disubstituted pyrroles bearing an aldehyde function at the 2-position are valuable intermediates for the synthesis of diverse heterocyclic systems. The aldehyde group serves as a reactive handle for the introduction of various pharmacophores, enabling the exploration of the chemical space and the optimization of biological activity.

This guide provides a comprehensive overview of the derivatization of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, a promising starting material for the generation of a library of compounds for biological screening. We will detail the synthesis of the core molecule, followed by robust protocols for its derivatization via Schiff base formation, Knoevenagel condensation, and Wittig reaction. Furthermore, we provide standardized protocols for the preliminary biological evaluation of the synthesized derivatives, focusing on anticancer and antimicrobial activities.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be efficiently achieved in a two-step process involving the Paal-Knorr synthesis of the N-aryl pyrrole followed by formylation using the Vilsmeier-Haack reaction.[5][6][7]

Part 1: Paal-Knorr Synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole

The Paal-Knorr synthesis is a classic and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[8][9]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethoxytetrahydrofuran (1 equivalent) and 2-methoxyaniline (1.1 equivalents) in glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Part 2: Vilsmeier-Haack Formylation of 1-(2-Methoxyphenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12]

Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction: Dissolve 1-(2-methoxyphenyl)-1H-pyrrole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, and then heat to 40-50 °C for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the resulting crude aldehyde by column chromatography or recrystallization.

Derivatization Strategies for Library Synthesis

The aldehyde functionality of this compound is a versatile anchor point for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Below are detailed protocols for three such transformations to generate a chemically diverse library of compounds.

Caption: Workflow for the derivatization of the core scaffold.

Protocol 1: Synthesis of Schiff Base Derivatives (Imines)

Schiff bases, or imines, are synthesized by the condensation of a primary amine with an aldehyde. These compounds are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.[13][14]

Materials:

  • This compound

  • Various primary amines (e.g., substituted anilines, benzylamines, amino acids)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the primary amine (1.1 equivalents) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Stir the reaction mixture at room temperature or reflux for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 2: Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[15][16] The resulting α,β-unsaturated compounds often exhibit interesting biological activities.[17][18]

Materials:

  • This compound

  • Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)

  • Piperidine or other suitable base (e.g., urea)

  • Ethanol or a solvent-free system

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and the active methylene compound (1.1 equivalents).

  • Add a catalytic amount of piperidine (or other base).

  • If using a solvent, add ethanol and reflux the mixture for 3-8 hours. For a solvent-free reaction, gently heat the mixture.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into cold water and collect the resulting solid.

  • Wash the crude product with water and then a small amount of cold ethanol.

  • Recrystallize from an appropriate solvent to yield the pure Knoevenagel adduct.

Protocol 3: Wittig Reaction for Vinyl Pyrrole Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. This reaction allows for the introduction of a vinyl group, which can be a key structural motif in biologically active molecules.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add the strong base (1.1 equivalents) to the suspension. A color change (often to deep yellow or orange) indicates the formation of the ylide.

  • Stir the mixture at this temperature for 30-60 minutes.

  • Wittig Reaction: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired alkene by column chromatography on silica gel.

Biological Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following are standardized, high-throughput compatible protocols for preliminary anticancer and antimicrobial screening.

Caption: Workflow for the biological screening of the derivative library.

Protocol 4: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 5: In Vitro Antimicrobial Screening (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform a serial two-fold dilution of the compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The results from the biological screening should be tabulated to facilitate comparison and analysis.

Table 1: Hypothetical Anticancer Screening Results

Compound IDDerivatization MethodR-GroupIC₅₀ (µM) on MCF-7
Core -->100
SB-1 Schiff Base4-Chlorophenyl15.2
SB-2 Schiff Base2,4-Dichlorophenyl8.5
KN-1 KnoevenagelMalononitrile22.1
WT-1 Wittig-CH=CH₂45.8

Table 2: Hypothetical Antimicrobial Screening Results

Compound IDMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Core >128>128>128
SB-1 3264>128
SB-2 163264
KN-1 64128>128
WT-1 >128>128>128

The tabulated data allows for the preliminary elucidation of the Structure-Activity Relationship (SAR). For instance, in the hypothetical data above, the introduction of electron-withdrawing groups on the phenyl ring of the Schiff base derivatives (SB-1 and SB-2) appears to enhance both anticancer and antimicrobial activity. Such insights are crucial for guiding the next cycle of lead optimization in a drug discovery program.

Conclusion

The derivatization of this compound offers a facile and efficient route to a diverse library of novel compounds. The protocols outlined in this application note provide a robust framework for the synthesis and subsequent biological evaluation of these derivatives. The systematic application of these methods, coupled with careful SAR analysis, can accelerate the identification of new lead compounds with potential therapeutic applications.

References

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Application Notes & Protocols: High-Throughput Screening Assays for 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

The 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. While the broader class of pyrrole derivatives has demonstrated a wide spectrum of biological activities—including anti-inflammatory, antimicrobial, and even neuroprotective effects—the specific therapeutic targets and mechanisms of action for this particular series remain to be elucidated.[1][2][3][4] High-Throughput Screening (HTS) is an indispensable methodology in modern drug discovery that allows for the rapid and systematic evaluation of large compound libraries to identify "hits"—molecules that interact with a biological target or pathway in a desired manner.[5][6][7][8]

This guide provides a comprehensive framework for developing and executing robust HTS campaigns tailored for a library of this compound derivatives. We will move beyond rote instructions to explain the critical decision-making processes behind assay selection, validation, and execution, empowering researchers to design screening funnels that are both efficient and scientifically rigorous.

Section 1: The Strategic Cornerstone - Assay Selection

The success of any HTS campaign hinges on the selection of an appropriate assay. This choice is not arbitrary; it is a direct reflection of the primary biological question being asked. For a novel compound library, screening strategies typically fall into two major categories: Biochemical (Target-Based) and Cell-Based (Phenotypic) assays.[9][10][11]

  • Biochemical Assays: These assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[12][13] They are powerful tools for identifying molecules with a specific mechanism of action.

    • When to Choose: When you have a specific hypothesis that the pyrrole derivatives may inhibit a well-characterized enzyme class known to be implicated in a disease (e.g., kinases, proteases, cyclooxygenases).[7]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process or phenotype within the context of a living cell.[5][14] They offer greater physiological relevance and can uncover novel mechanisms of action without prior knowledge of the specific molecular target.

    • When to Choose: When the goal is to identify compounds that produce a desired cellular outcome (e.g., inducing cancer cell death, protecting neurons from damage, reducing inflammatory signaling) regardless of the specific target.

The following diagram illustrates the decision-making workflow for assay selection.

G Start Start: Screen Pyrrole Library Decision1 Is there a specific, purified target protein hypothesized? Start->Decision1 Biochem Biochemical (Target-Based) Assay Decision1->Biochem  Yes CellBased Cell-Based (Phenotypic) Assay Decision1->CellBased No   Biochem_Ex Examples: - Enzyme Inhibition (Kinase, Protease) - Receptor Binding - Protein-Protein Interaction Biochem->Biochem_Ex CellBased_Ex Examples: - Cytotoxicity / Viability - Reporter Gene Expression - High-Content Imaging - Biomarker Production CellBased->CellBased_Ex

Caption: Assay Selection Decision Workflow.

Section 2: Protocol for a Biochemical HTS Assay: Kinase Inhibition

This protocol details a homogenous, fluorescence-based assay to screen for inhibitors of a hypothetical protein kinase, a common target in oncology and inflammation research.[7] We will use a generic ADP-quantification assay format, which detects the accumulation of ADP, a universal product of kinase reactions. This "mix-and-read" format is highly amenable to automation.[15]

Principle and Rationale

The assay quantifies kinase activity by measuring the amount of ADP produced. An inhibitor will block the kinase, resulting in a low ADP signal. The use of a universal product detection system means this protocol can be adapted to virtually any ADP-producing enzyme with minimal redevelopment, providing excellent flexibility.

Materials and Reagents
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme: Purified active protein kinase (e.g., Abl1, EGFR).

  • Substrate: Specific peptide substrate for the chosen kinase.

  • Cofactor: Adenosine Triphosphate (ATP).

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or equivalent.

  • Positive Control: A known potent inhibitor of the kinase (e.g., Staurosporine).

  • Plates: 384-well, low-volume, white, solid-bottom microplates (e.g., Corning #3572).

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

Assay Development and Validation

Before initiating the full screen, the assay must be validated to ensure it is robust and reproducible.[16][17] Key parameters are determined in this phase.

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within the linear range of the reaction.

  • ATP Km Determination: Perform the assay with a fixed enzyme concentration and varying ATP concentrations. The optimal ATP concentration for an inhibitor screen is typically at or below the determined Km value to ensure sensitivity to competitive inhibitors.[18]

  • Assay Stability: Confirm that the signal is stable over the intended measurement window.

The primary metric for validating an HTS assay is the Z'-factor , which assesses the statistical separation between the positive and negative controls.

  • Z'-factor Formula: 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

  • Acceptance Criteria: An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[17]

Step-by-Step HTS Protocol

The following workflow is designed for a fully automated screening system using acoustic liquid handlers for compound dispensing and multichannel pipettors for reagents.

G P1 1. Compound Plating (25 nL of compounds in DMSO) P2 2. Enzyme Addition (2.5 µL of 2X Kinase in buffer) P1->P2 P3 3. Pre-incubation (15 min at RT) P2->P3 P4 4. Reaction Initiation (2.5 µL of 2X ATP/Substrate mix) P3->P4 P5 5. Kinase Reaction (60 min at RT) P4->P5 P6 6. ADP Detection - Step 1 (5 µL of ADP-Glo™ Reagent) P5->P6 P7 7. Signal Stabilization (40 min at RT) P6->P7 P8 8. Luminescence Generation (10 µL of Kinase Detection Reagent) P7->P8 P9 9. Final Incubation (30 min at RT) P8->P9 P10 10. Data Acquisition (Read Luminescence) P9->P10

Caption: Biochemical HTS Workflow for Kinase Inhibition.

  • Compound Plating: Using an acoustic dispenser, transfer 25 nL of each library compound (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Also plate positive control (Staurosporine, final conc. 1 µM) and negative control (DMSO only) into designated columns.

  • Enzyme Addition: Add 2.5 µL of kinase solution (at 2X final concentration) to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature (RT) to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 2.5 µL of the ATP/substrate mixture (at 2X final concentration) to all wells to start the enzymatic reaction. The final assay volume is 5 µL, and the final compound concentration is 50 µM.

  • Kinase Reaction: Incubate for 60 minutes at RT.

  • Stop & Detect: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Stabilization: Incubate for 40 minutes at RT.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Final Incubation: Incubate for 30 minutes at RT to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Presentation: Assay Validation Summary
ParameterValueAcceptance CriteriaStatus
Signal Window (S/B) 150> 10Pass
CV% (Negative Control) 4.2%< 10%Pass
CV% (Positive Control) 5.1%< 10%Pass
Z'-Factor 0.82> 0.5Pass

Section 3: Protocol for a Cell-Based HTS Assay: Cytotoxicity Screening

This protocol describes a method to screen the pyrrole derivative library for compounds that induce cytotoxicity in a cancer cell line (e.g., HeLa, A549). The assay measures intracellular ATP levels as an indicator of cell viability.[14] A decrease in ATP is a hallmark of metabolic compromise and cell death.

Principle and Rationale

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method that determines the number of viable cells in culture based on quantitation of the ATP present.[14] The assay reagent lyses the cells to release ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the number of living cells. This method is renowned for its sensitivity, robustness, and HTS compatibility.

Materials and Reagents
  • Cell Line: A suitable cancer cell line (e.g., HeLa).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).

  • Detection Reagent: CellTiter-Glo® 2.0 Assay kit (Promega).

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Plates: 384-well, clear-bottom, white-walled, tissue-culture treated microplates.

  • Compound Library: As described previously.

Step-by-Step HTS Protocol

G P1 1. Cell Seeding (25 µL of cell suspension) P2 2. Incubation (24h at 37°C, 5% CO₂) P1->P2 P3 3. Compound Addition (50 nL of compounds in DMSO) P2->P3 P4 4. Treatment Incubation (48h at 37°C, 5% CO₂) P3->P4 P5 5. Plate Equilibration (30 min at RT) P4->P5 P6 6. Reagent Addition (25 µL of CellTiter-Glo® 2.0) P5->P6 P7 7. Lysis & Signal Stabilization (10 min at RT on shaker, then 10 min rest) P6->P7 P8 8. Data Acquisition (Read Luminescence) P7->P8 G cluster_0 Screening Cascade a0 Primary HTS (~100,000 Compounds) Single Concentration a1 Hit Confirmation (~1,000 Compounds) Fresh solid, re-test a0->a1 a2 Dose-Response (IC₅₀) (~100 Compounds) 10-point titration a1->a2 a3 Secondary / Orthogonal Assays (~20 Compounds) Confirm mechanism a2->a3

Caption: The Hit-to-Lead Screening Funnel.

  • Primary Screen: The entire library is screened at a single, high concentration (e.g., 10-50 µM). Hits are identified based on a pre-defined activity threshold (e.g., >50% inhibition).

  • Hit Confirmation: Hits from the primary screen are re-tested using freshly prepared samples to rule out issues with compound storage or integrity.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀). [18]4. Secondary Assays: Potent compounds are evaluated in orthogonal assays to confirm their mechanism of action and rule out artifacts (e.g., assay interference). For cell-based hits, this may involve testing in different cell lines or using a biochemical assay against a hypothesized target.

Conclusion

This application note provides two robust, validated HTS protocols that serve as foundational starting points for interrogating the biological activity of this compound derivatives. The choice between a biochemical and a cell-based approach should be driven by the core scientific hypothesis. By adhering to rigorous assay validation standards, including the calculation of the Z'-factor, and employing a systematic hit confirmation cascade, researchers can confidently identify and advance novel, active compounds from this promising chemical series toward the next stages of drug discovery.

References

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 538–549. [Link]

  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.Net. [Link]

  • Technology Networks. (2024). High-Throughput Screening Methods for Drug Discovery. Technology Networks. [Link]

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]

  • Gonzalez, J. E., & Negulescu, P. A. (2013). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 14(11), 21957–21975. [Link]

  • Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. High-Throughput Screening Center. [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]

  • Yasir, M., et al. (2020). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 25(16), 3689. [Link]

  • Singh, S., et al. (2023). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap. [Link]

  • BMG LABTECH. (2023). Microplate Assays for High-Throughput Drug Screening in Cancer Research. BMG LABTECH. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Taos, T. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Klink, T. A., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Szymański, P., et al. (2017). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(1), 69-75. [Link]

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  • BellBrook Labs. (2025). Finding the Right Biochemical Assay for HTS and Lead Discovery. YouTube. [Link]

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  • Kumar, A., et al. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. [Link]

  • Arshad, S., et al. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2282. [Link]

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  • Fedotov, S. O., et al. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Current issues in pharmacy and medicine: science and practice, 16(1), 58-64. [Link]

  • Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 22(1), e140450. [Link]

  • Lee, K., et al. (2005). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[5][12]thiazepin-3(2H). Bulletin of the Korean Chemical Society, 26(9), 1497-1499. [Link]

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Analytical methods for the quantification of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Abstract

This comprehensive application note provides detailed analytical methodologies for the accurate quantification of this compound, a key organic compound relevant in synthetic chemistry and potentially in pharmaceutical development as an intermediate or impurity. Recognizing the critical need for robust and reliable analytical data, this guide is tailored for researchers, quality control analysts, and drug development professionals. We present a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, validated according to the International Council for Harmonisation (ICH) guidelines. Furthermore, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method and a rapid screening protocol using UV-Vis Spectrophotometry are detailed. The causality behind experimental choices, self-validating protocols, and visual workflows are provided to ensure scientific integrity and ease of implementation.

Introduction

This compound is a polysubstituted pyrrole derivative. Pyrrole-2-carbaldehydes are significant structural motifs found in various natural products and serve as versatile building blocks in medicinal chemistry.[1][2] The accurate measurement of such compounds is paramount for process optimization, purity assessment in drug substances, and stability testing.[3][4] The development of a stability-indicating analytical method is particularly crucial, as it must be able to distinguish and quantify the active pharmaceutical ingredient (API) from any process-related impurities or degradation products that may form under various stress conditions.[5][6]

This guide is designed to provide a scientifically grounded framework for the quantification of this compound, emphasizing not just the procedural steps but the underlying principles and validation strategies that ensure data is fit for its intended purpose, in alignment with global regulatory expectations.[7][8]

Core Physicochemical Properties

A foundational understanding of the analyte's properties is essential for analytical method development.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[9]
Molecular Weight 201.22 g/mol [9]
CAS Number 169036-73-1[9]
Appearance Likely a solid at room temperatureInferred
UV Chromophores Phenyl ring, Pyrrole ring, CarbaldehydeStructural Analysis
Solubility Expected to be soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO)Inferred

Primary Method: Stability-Indicating RP-HPLC-UV

High-Performance Liquid Chromatography is the definitive technique for the precise assay and impurity profiling of pharmaceutical compounds.[10] A reversed-phase (RP) method is selected due to the non-polar nature of the analyte, providing excellent resolution and robustness.

Principle and Methodological Rationale

The separation is based on the partitioning of the analyte between a non-polar C18 stationary phase and a polar mobile phase. By employing a gradient elution—gradually increasing the organic solvent concentration—we can ensure the timely elution of the main analyte while also separating more polar and less polar impurities within a single run.[10] UV detection is chosen because the conjugated π-electron system in the phenyl and pyrrole rings, as well as the carbonyl group, results in strong absorbance in the UV region, offering high sensitivity.[11][12]

Experimental Protocol: RP-HPLC-UV

3.2.1 Materials and Reagents

  • Reference Standard: this compound (Purity >98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Mobile Phase Additive: Formic Acid (ACS Grade)

3.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range (e.g., 25 µg/mL) using the diluent.

3.2.3 Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase Gradient of A and BEnsures separation of potential impurities with varying polarities.
Gradient Program Time (min)%B
0.040
15.090
17.090
17.140
20.040
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Volume 10 µLA suitable volume to balance sensitivity and peak shape.
Detection Wavelength 290 nmChosen based on the UV absorbance maximum for pyrrole-2-carbaldehyde derivatives, providing high sensitivity.[13]
Run Time 20 minutesSufficient to elute the analyte and any late-eluting impurities.

3.2.4 System Suitability Test (SST) Before sample analysis, inject a working standard (e.g., 25 µg/mL) five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

HPLC Workflow Visualization

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Standards & QC Samples sst System Suitability Test (SST) prep_std->sst prep_mob Prepare Mobile Phase prep_mob->sst prep_smp Prepare Test Samples analysis Sample Analysis prep_smp->analysis cal Calibration Curve Generation sst->cal If SST Passes cal->analysis integrate Peak Integration analysis->integrate quant Quantification integrate->quant report Generate Report quant->report

Caption: Workflow for HPLC-based quantification.

Method Validation Protocol

The developed method must be validated to ensure it is fit for its purpose, following ICH Q2(R2) guidelines.[7][14][15]

3.4.1 Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity index > 0.999. No interference from blank/placebo at the analyte's retention time. Resolution > 2 from nearest eluting peak in forced degradation samples.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL).
Accuracy To measure the closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120% of target).
Precision Repeatability (Intra-assay): To show precision over a short interval.%RSD ≤ 2.0% for six replicate preparations at 100% of target concentration.
Intermediate Precision: To show precision within the lab (different days, analysts).%RSD ≤ 2.0% between two different sets of analyses.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N of 10:1; %RSD ≤ 10% for replicate injections.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.%RSD ≤ 2.0% after minor changes (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2).
Forced Degradation (Specificity)

To establish the stability-indicating nature of the method, forced degradation studies are essential.[3][5] Expose the sample solution to the following conditions, then analyze alongside an untreated sample:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105 °C for 48 hours (solid state).

  • Photolytic: Expose to UV light (254 nm) for 24 hours.

The method is deemed specific if the main analyte peak is resolved from all degradation product peaks with a resolution of >2.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides orthogonal confirmation of both identity (via mass spectrum) and purity. This technique is suitable for volatile and thermally stable compounds.

Principle

In GC, compounds are separated based on their volatility and interaction with a stationary phase in a heated column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification, while the total ion chromatogram (TIC) can be used for quantification.

Experimental Protocol: GC-MS

4.2.1 Instrument Parameters

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z

4.2.2 Sample Preparation

  • Prepare a 100 µg/mL solution of the sample in a volatile solvent like Ethyl Acetate or Dichloromethane.

  • Inject 1 µL into the GC-MS system.

  • The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 201.22 and a fragmentation pattern consistent with the structure.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep_gc 1. Sample Preparation cluster_gcms 2. GC-MS Analysis cluster_data_gc 3. Data Analysis prep_smp_gc Dissolve Sample in Volatile Solvent inject Inject into GC prep_smp_gc->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic spectrum Extract Mass Spectrum detect->spectrum library Compare to Library/ Confirm M.W. spectrum->library

Caption: Workflow for confirmatory GC-MS analysis.

Rapid Screening: UV-Vis Spectrophotometry

For a quick, non-specific estimation of concentration in pure solutions, UV-Vis spectrophotometry is a viable option.

Principle

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. It is fast but lacks the specificity to distinguish the analyte from impurities with similar chromophores.[16]

Experimental Protocol: UV-Vis
  • Determine λmax: Scan a dilute solution (e.g., 10 µg/mL in Methanol) from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) in Methanol.

  • Measure Absorbance: Measure the absorbance of each standard at the determined λmax.

  • Plot Data: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify Sample: Measure the absorbance of the unknown sample (diluted to fall within the calibration range) and calculate its concentration using the regression equation.

Conclusion

This document outlines three robust analytical methods for the quantification of this compound. The primary, stability-indicating RP-HPLC-UV method is recommended for accurate and precise quantification for quality control, stability studies, and formal assays. The GC-MS method serves as an excellent tool for identity confirmation, while the UV-Vis spectrophotometry protocol offers a rapid screening alternative for pure samples. The successful implementation and validation of these methods will ensure the generation of reliable and defensible analytical data critical for research and development.

References

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Patel, R., Patel, P., & Patel, N. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Patel, R., Patel, P., & Patel, N. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Quality Assistance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [Link]

  • Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

  • Jones, L. A., Holmes, J. C., & Seligman, R. B. (1956). The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. The Journal of Organic Chemistry. [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

  • Kumar, D., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. [Link]

  • Park, J.-H., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry. [Link]

  • Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

  • Park, J.-H., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. PubMed. [Link]

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  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]

  • Pesnot, T., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

  • Pesnot, T., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde. [Link]

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  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST Chemistry WebBook. [Link]

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Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrrole-Based Schiff Bases in Modern Chemistry

Schiff bases, compounds containing the characteristic azomethine or imine (-C=N-) functional group, stand as a cornerstone in the edifice of modern organic and medicinal chemistry.[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with a carbonyl compound.[2] Their significance is underscored by their remarkable versatility, finding applications as catalysts, intermediates in organic synthesis, and as ligands in coordination chemistry.[3][4]

In the realm of drug discovery and development, Schiff bases are particularly prized for their broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[3][5] The imine linkage is crucial to their biological efficacy, with the lone pair of electrons on the sp2-hybridized nitrogen atom playing a pivotal role in their interaction with biological targets.[1]

This application note provides a detailed experimental protocol for the synthesis of novel Schiff bases derived from 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. The presence of the pyrrole moiety, a key structural feature in many biologically active natural products, combined with the electronic influence of the 2-methoxyphenyl substituent, makes these Schiff bases promising candidates for further investigation in medicinal chemistry and materials science.[6] This guide is intended for researchers and scientists, offering a robust framework for the synthesis, purification, and characterization of this intriguing class of compounds.

Materials and Methods

Reagents and Solvents
  • This compound

  • Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (optional catalyst)

  • Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate)[7]

  • Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and vacuum flask

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • FT-IR Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of N-((1-(2-methoxyphenyl)-1H-pyrrol-2-yl)methylene)aniline as a representative example. The procedure can be adapted for a variety of primary amines.

Rationale for Procedural Steps:

  • Solvent Choice: Ethanol is a common and effective solvent for Schiff base synthesis as it readily dissolves the reactants and facilitates the removal of the water byproduct.[8]

  • Catalyst: A catalytic amount of a weak acid like glacial acetic acid can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the reaction rate.[8]

  • Reaction Monitoring: TLC is a crucial technique to monitor the progress of the reaction, ensuring it proceeds to completion and guiding the determination of the appropriate reaction time.[9]

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity.[10]

Step-by-Step Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add 1.0 equivalent of the primary amine (e.g., aniline) dropwise at room temperature.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system). The formation of the more conjugated Schiff base will typically result in a new spot with a different Rf value compared to the starting materials. The reaction is generally complete within 2-4 hours.

  • Isolation of the Crude Product: Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced under vacuum to induce crystallization.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate). Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator.

  • Characterization: Determine the melting point of the purified product and characterize its structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization of the Schiff Base Product

Thorough characterization is essential to confirm the successful synthesis and purity of the Schiff base.

Physicochemical Properties
PropertyObservation
Appearance Typically a colored crystalline solid (e.g., yellow, orange)
Melting Point A sharp and defined melting point indicates high purity.
Solubility Generally soluble in common organic solvents like chloroform, DMSO, and DMF.
Spectroscopic Data

The following table provides expected spectroscopic data for a representative Schiff base, N-((1-(2-methoxyphenyl)-1H-pyrrol-2-yl)methylene)aniline.

Spectroscopic TechniqueCharacteristic Peak/SignalExpected Range/ValueRationale
FT-IR (KBr, cm⁻¹) ν(C=N) imine stretch1600-1650The C=N double bond stretch is a hallmark of Schiff base formation.[6]
ν(C-H) aromatic~3050Stretching vibrations of C-H bonds in the aromatic rings.
¹H NMR (CDCl₃, δ ppm) -CH=N- (azomethine proton)8.0 - 9.0 (singlet)This downfield singlet is a definitive indicator of the imine proton.[9]
Aromatic protons6.5 - 8.0 (multiplets)Protons on the pyrrole and phenyl rings.
-OCH₃ protons3.8 - 4.0 (singlet)Protons of the methoxy group.
¹³C NMR (CDCl₃, δ ppm) -C=N- (azomethine carbon)150 - 165The chemical shift of the imine carbon is characteristically downfield.[11]
Aromatic carbons110 - 160Carbons of the pyrrole and phenyl rings.
-OCH₃ carbon~55Carbon of the methoxy group.
Mass Spectrometry (EI) Molecular Ion Peak [M]⁺Corresponds to the calculated molecular weightConfirms the molecular formula of the synthesized Schiff base.

Visualizing the Synthesis and Mechanism

To further elucidate the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the general workflow and the reaction mechanism.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification A 1-(2-Methoxy-phenyl)-1H- pyrrole-2-carbaldehyde C Dissolve in Ethanol A->C B Primary Amine (R-NH2) D Add Amine & Catalyst (Glacial Acetic Acid) B->D C->D E Reflux (2-4 hours) D->E F Cool to Room Temperature E->F G Vacuum Filtration F->G H Recrystallization G->H I Pure Schiff Base Product H->I

Caption: General workflow for the synthesis of Schiff bases.

ReactionMechanism Aldehyde Pyrrole-Aldehyde (C=O) Carbinolamine Carbinolamine Intermediate (Hemiaminal) Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine Imine Schiff Base (C=N) + H2O Carbinolamine->Imine Dehydration (rate-determining)

Caption: Simplified mechanism of Schiff base formation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Handling of Reagents: The safety data for the parent compound, pyrrole-2-carboxaldehyde, indicates that it can cause skin and eye irritation.[12][13] Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion and Future Perspectives

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of novel Schiff bases from this compound. The straightforward nature of the reaction, coupled with the potential for diverse functionalization through the choice of primary amine, opens up a vast chemical space for exploration.

The resulting Schiff bases are valuable scaffolds for the development of new therapeutic agents and functional materials. Further studies could focus on:

  • Screening these compounds for a range of biological activities.

  • Investigating their potential as ligands for the synthesis of novel metal complexes with catalytic or medicinal properties.

  • Exploring their applications in materials science, for example, as fluorescent probes or in the development of novel polymers.

By following the detailed procedures and understanding the underlying chemical principles presented herein, researchers can confidently synthesize and characterize these promising compounds, paving the way for new discoveries in chemistry and drug development.

References

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  • Popova, Y., & Nikolova, S. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 27(19), 6296. Available at: [Link]

  • ResearchGate. Recent Applications of Schiff Bases in Biomedical Sciences. (2023). Available at: [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD). (n.d.). Available at: [Link]

  • Georgieva, M., Zheleva, D., & Gadjeva, V. (2022). Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. Molecules, 27(15), 4945. Available at: [Link]

  • Khashi, M., & et al. (2018). Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking. Journal of the Iranian Chemical Society, 15(11), 2535-2549. Available at: [Link]

  • ResearchGate. Synthesis, Characterization, and Catalytic Activity of Metal Schiff Base Complexes Derived from Prrrole-2-carboxaldehyde. (2014). Available at: [Link]

  • da Silva, J. G., & et al. (2018). SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N-BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Annals of the Brazilian Academy of Sciences, 90(1), 51-58. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of New Schiff Base Monomers Containing N-(alkyl and phenyl) Pyrrole Moieties. (2019). Available at: [Link]

  • Lookchem. An efficient synthesis of highly substituted functionalized pyrroles via a four-component coupling reaction catalyzed by Fe(III)-Schiff base/SBA-15. (2020). Available at: [Link]

  • ResearchGate. Synthesis, characterization and corrosion studies of Schiff bases derived from pyrrole‐2‐carbaldehyde. (2019). Available at: [Link]

  • Mohamed, S. K., & et al. (2016). Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety. Journal of Molecular Structure, 1125, 699-708. Available at: [Link]

  • ResearchGate. The important 1 H NMR and 13 C NMR data of Schiff bases. (n.d.). Available at: [Link]

  • Alfa Aesar. Safety Data Sheet. (2025). Available at: [Link]

  • Ali, A. M., & et al. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Journal of Medicinal and Chemical Sciences, 6(11), 2724-2733. Available at: [Link]

  • International Journal of Chemical Studies. (2023). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 11(6), 1-5. Available at: [Link]

  • Charles, A., Krishnaveni, R., & Sivaraj, K. (2020). Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. Asian Journal of Chemistry, 32(12), 3012-3018. Available at: [Link]

  • Al-Adilee, K. J., & et al. (2023). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega, 8(4), 3986-4001. Available at: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR spectral data of Schiff bases and their metal complexes. (n.d.). Available at: [Link]

  • ResearchGate. The FT-IR of synthesized imine compounds. (n.d.). Available at: [Link]

  • Hajiashrafi, T., Zekriazadeh, M., & Kubicki, M. (2020). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. Journal of Koya University, 8(1), 1-10. Available at: [Link]

  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1), 1436-1442. Available at: [Link]

  • PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. (n.d.). Available at: [Link]

  • Patel, K. D., & et al. (2022). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Eng. Proc., 16, 26. Available at: [Link]

  • Eurasian Chemical Communications. (2021). Synthesis, characterization, and antibacterial activities of some metal complexes with tripodal Schiff base ligand derived from pyrrole-2-carboxaldehyde. Eurasian Chemical Communications, 3(1), 1-9. Available at: [Link]

  • ResearchGate. FTIR spectra of the investigated imines. (n.d.). Available at: [Link]

  • Azpeitia, H. F. S., & et al. (2012). Synthesis and characterization of aluminum complexes incorporating Schiff base ligands derived from pyrrole-2-carboxaldehyde. Inorganica Chimica Acta, 387, 131-137. Available at: [Link]

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Application Notes & Protocols: Strategic Synthesis of Fused Heterocyclic Systems from 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fused N-heterocyclic scaffolds, such as pyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinazolines, represent privileged structures in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] This guide provides a comprehensive overview of synthetic strategies for constructing these valuable fused systems utilizing 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde as a versatile starting material. We will delve into the mechanistic rationale behind key transformations, provide detailed, step-by-step protocols, and present workflows for synthesizing these complex molecular architectures. The protocols emphasize strategic modifications of the starting material to enable efficient intramolecular cyclization cascades.

Introduction: The Significance of Fused Pyrrole Heterocycles

The fusion of a pyrrole ring with other heterocyclic systems generates rigid, planar molecules with unique electronic properties, making them ideal candidates for drug discovery and the development of organic functional materials.[3] Pyrrolo[1,2-a]quinoxalines, for instance, have been investigated for their potential as antitumor and antileishmanial agents, while pyrrolo[1,2-a]quinazoline derivatives are explored for a range of pharmacological applications.[2][4] The synthetic challenge lies in the efficient and controlled construction of these multi-ring systems. Cyclization reactions are a cornerstone of this field, providing a powerful means to assemble complex heterocyclic frameworks from simpler precursors.[3] This document focuses on leveraging the inherent reactivity of 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde to access these important molecular classes.

Synthesis of the Core Precursor: 1-(2-Aminophenyl)-1H-pyrrole-2-carbaldehyde

The key to forming the desired fused systems is an intramolecular cyclization reaction. This requires the presence of a nucleophilic group (an amine) ortho to the N-pyrrole substituent, which can react with the electrophilic aldehyde on the pyrrole ring. Therefore, the methoxy group of the starting material, 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde, must first be converted into an amino group.

A robust method to achieve this involves a two-step sequence starting from the more readily available 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. This nitro-substituted precursor can be synthesized via N-arylation of pyrrole-2-carbaldehyde with 1-fluoro-2-nitrobenzene.[5] The subsequent reduction of the nitro group provides the critical amino aldehyde precursor required for the cyclization steps.

Protocol 2.1: Synthesis of 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

This procedure is adapted from general N-arylation methods for pyrrole-2-carboxaldehydes.[5]

  • Reaction Setup: To a stirred solution of pyrrole-2-carbaldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO, 2 mL), add powdered sodium hydroxide (NaOH, 1.5 mmol).

  • Addition of Aryl Halide: Slowly add 1-fluoro-2-nitrobenzene (1.1 mmol) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with a saturated brine solution (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2.2: Reduction to 1-(2-Aminophenyl)-1H-pyrrole-2-carbaldehyde
  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol) in ethanol (10 mL).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 mmol) to the solution, followed by concentrated hydrochloric acid (HCl, 1 mL).

  • Reaction: Heat the mixture to reflux (approximately 78°C) for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude 1-(2-Aminophenyl)-1H-pyrrole-2-carbaldehyde is often used in the next step without further purification.

Pathway A: Synthesis of Pyrrolo[1,2-a]quinoxalines

The synthesis of the pyrrolo[1,2-a]quinoxaline core from 1-(2-Aminophenyl)-1H-pyrrole-2-carbaldehyde proceeds via an intramolecular Pictet-Spengler-type reaction. This involves the acid-catalyzed condensation of the aniline amine onto the pyrrole aldehyde, forming an intermediate iminium ion which then undergoes electrophilic aromatic substitution on the pyrrole ring to complete the cyclization. Subsequent oxidation (aromatization) yields the final fused heterocyclic system.[6]

Pathway A: Pyrrolo[1,2-a]quinoxaline Synthesis Start 1-(2-Aminophenyl)-1H- pyrrole-2-carbaldehyde Intermediate Intramolecular Condensation (Acid Catalyst, e.g., p-TsOH) Start->Intermediate Cyclized 4,5-Dihydropyrrolo[1,2-a]quinoxaline Intermediate->Cyclized Oxidation Oxidation / Aromatization (e.g., DDQ, O2) Cyclized->Oxidation Final Pyrrolo[1,2-a]quinoxaline Oxidation->Final Pathway B: Pyrrolo[1,2-a]quinazoline Synthesis Start 1-(2-Aminophenyl)-1H- pyrrole-2-carbaldehyde Reagent Condensation with C1/N1 Synthon (e.g., Formamide) Start->Reagent Cyclized Intermediate Formation Reagent->Cyclized Final Pyrrolo[1,2-a]quinazolin-5(4H)-one Cyclized->Final

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Pyrrole Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrroles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, you will find scientifically grounded troubleshooting advice and answers to frequently asked questions, enabling you to navigate the complexities of pyrrole formylation with confidence.

Introduction to the Vilsmeier-Haack Reaction on Pyrroles

The Vilsmeier-Haack (V-H) reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[1][2] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[3] This reagent then reacts with the electron-rich pyrrole ring, typically at the most nucleophilic position, to introduce a formyl (-CHO) group after aqueous workup.[4][5][6]

Due to the electron-donating nature of the nitrogen atom, pyrroles are highly activated towards electrophilic substitution, making the Vilsmeier-Haack reaction particularly effective.[4][7] Formylation generally occurs preferentially at the α-position (C2 or C5) where the intermediate carbocation is best stabilized.[4][8] However, the success of the reaction is highly dependent on carefully controlled conditions.

This guide will delve into the critical parameters influencing the reaction's outcome and provide systematic approaches to troubleshoot common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Vilsmeier-Haack formylation of pyrroles, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Formylated Pyrrole

A low yield is one of the most common frustrations in the V-H reaction. Several factors can contribute to this issue.

Potential Causes & Recommended Actions:

  • Poor Quality or Wet Reagents: The Vilsmeier reagent is highly sensitive to moisture.[9] Any water present will decompose the reagent, halting the reaction.

    • Solution: Ensure that DMF is anhydrous and that POCl₃ is fresh and has been handled under inert conditions. All glassware should be flame-dried or oven-dried before use.

  • Incomplete Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ is exothermic and requires careful temperature control to prevent degradation.[10]

    • Solution: Prepare the Vilsmeier reagent at a controlled temperature, typically between 0-10 °C, by adding POCl₃ dropwise to chilled DMF with vigorous stirring.[8][10]

  • Sub-optimal Reaction Temperature: While reagent formation requires cooling, the subsequent formylation of the pyrrole often needs thermal energy to proceed to completion, especially for less reactive substrates.[10]

    • Solution: After the addition of the pyrrole at a low temperature (0-5 °C), allow the reaction to warm to room temperature.[8] Gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction forward.[8][10] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal temperature and time.[10]

  • Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical final step to liberate the aldehyde.[10]

    • Solution: The reaction mixture should be quenched by pouring it onto crushed ice. This is followed by neutralization with a base such as sodium hydroxide, sodium bicarbonate, or sodium acetate to facilitate the hydrolysis of the iminium salt.[11][10] Inadequate neutralization can lead to low yields and discolored products.[10]

  • Deactivated Pyrrole Substrate: The Vilsmeier reagent is a relatively weak electrophile.[4][12] If the pyrrole ring is substituted with electron-withdrawing groups (EWGs), its nucleophilicity may be too low for the reaction to proceed efficiently.[9][12][13][14]

    • Solution: For deactivated pyrroles, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. However, be aware that this can also lead to side reactions. Alternatively, consider using a more potent formylating agent if possible.

Issue 2: Formation of Multiple Products (Isomers or Side Products)

The appearance of multiple spots on a TLC plate can indicate issues with regioselectivity or the occurrence of side reactions.

Potential Causes & Recommended Actions:

  • Lack of Regioselectivity: While formylation typically occurs at the most electron-rich position, mixtures of isomers can be obtained with certain substitution patterns on the pyrrole ring.[10]

    • Explanation: For pyrroles with an electron-donating group at the 2-position, formylation will preferentially occur at the 5-position. With an electron-withdrawing group at the 2-position, a mixture of 4- and 5-formylated products is often observed.[10]

    • Solution: Carefully analyze the electronic and steric effects of your substituents to predict the major product. If inseparable isomers are formed, modification of the directing groups on the pyrrole may be necessary.

  • Diformylation: Highly activated pyrroles can undergo formylation at two positions, leading to the formation of a dicarbaldehyde.

    • Solution: This is often caused by using a large excess of the Vilsmeier reagent.[8] Use a moderate excess, typically in the range of 1.1 to 1.5 equivalents of the reagent relative to the pyrrole.[8][10]

  • Polymerization: Pyrroles, being electron-rich, are susceptible to polymerization under acidic or harsh reaction conditions.

    • Solution: Maintain low temperatures during the addition of the pyrrole to the Vilsmeier reagent.[8] Avoid excessively high reaction temperatures and prolonged reaction times.

Issue 3: Difficulty in Controlling the Reaction Exotherm on a Larger Scale

The formation of the Vilsmeier reagent is an exothermic process, which can become difficult to manage on a larger scale, potentially leading to reagent degradation and side reactions.[10]

Potential Causes & Recommended Actions:

  • Rapid Addition of Reagents: Adding POCl₃ too quickly to DMF can result in a rapid temperature increase.

    • Solution: Employ controlled, slow addition of POCl₃ to a well-stirred and efficiently cooled solution of DMF.[10] An alternative approach is to add POCl₃ slowly to a cooled solution of both DMF and the pyrrole substrate, allowing the Vilsmeier reagent to react as it is formed.[10]

  • Inefficient Cooling: A standard ice bath may not be sufficient for larger reaction volumes.

    • Solution: Utilize a jacketed reactor with a circulating coolant for better heat exchange.[10] For industrial-scale production, continuous flow reactors offer excellent control over temperature and mixing.[10]

Frequently Asked Questions (FAQs)

Q1: What is the typical stoichiometry for the Vilsmeier-Haack reaction on pyrroles?

A1: A slight excess of the Vilsmeier reagent is generally recommended. A molar ratio of Vilsmeier reagent to pyrrole substrate between 1.1:1 and 1.5:1 is common.[8][10] Using a larger excess can lead to side reactions like diformylation, especially with highly activated pyrroles.[8]

Q2: What is the visual appearance of the Vilsmeier reagent and the reaction mixture?

A2: The pre-formed Vilsmeier reagent itself can range from a colorless solution to a faintly yellow or even a viscous gel.[9][15] Upon addition of the pyrrole, the reaction mixture often turns a dark red or orange color, which is a common visual indicator that the reaction has initiated.[9][15]

Q3: What are suitable solvents for the Vilsmeier-Haack reaction?

A3: Often, an excess of DMF is used as both the reagent and the solvent.[1] Other inert solvents like dichloromethane (DCM), chloroform, or 1,2-dichloroethane (DCE) can also be used, particularly if the pyrrole substrate has limited solubility in DMF.[1][11]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress.[8][10] By spotting the reaction mixture alongside the starting pyrrole, you can observe the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time.

Q5: What are some common side reactions to be aware of?

A5: Besides diformylation and polymerization, other side reactions can occur depending on the substrate. For instance, with certain substituted pyrroles, unexpected products can be formed.[16] It is always advisable to fully characterize the product using techniques like NMR and mass spectrometry to confirm its structure.

Data Summary and Protocols

Table 1: Recommended Reaction Parameters for Pyrrole Formylation
ParameterRecommended ValueRationale & Notes
Stoichiometry (Vilsmeier Reagent:Pyrrole) 1.1 - 1.5 : 1.0Minimizes diformylation and ensures complete conversion.[8][10]
Vilsmeier Reagent Formation Temperature 0 - 10 °CThe formation is exothermic and requires cooling to prevent reagent degradation.[8][10]
Pyrrole Addition Temperature 0 - 5 °CPrevents decomposition of the pyrrole and controls the initial reaction rate.[8]
Reaction Temperature (Post-Addition) Room Temperature to 40-60 °CDependent on the reactivity of the pyrrole substrate.[8][10]
Reaction Time 1 - 6 hoursShould be determined by monitoring the reaction via TLC.[8][10]
Work-up Quench with ice, then neutralize with base (e.g., NaOH, NaHCO₃, NaOAc)Crucial for the hydrolysis of the iminium salt intermediate to the final aldehyde.[11][10]
Standard Experimental Protocol: Formylation of a Generic Pyrrole
  • Vilsmeier Reagent Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (used as solvent).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the pyrrole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent (e.g., DCM).

    • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • If necessary, heat the reaction mixture to 40-60 °C and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate or another suitable base.

    • Continue stirring until the ice has melted and the hydrolysis is complete (as indicated by TLC).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure formylated pyrrole.

Visualizing the Process

Diagram 1: Vilsmeier-Haack Reaction Mechanism on Pyrrole

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Pyrrole Pyrrole Pyrrole->Intermediate + Vilsmeier Reagent Aldehyde Formylated Pyrrole Intermediate->Aldehyde + H₂O (Work-up) Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagents Are DMF and POCl₃ anhydrous and high purity? Start->Check_Reagents Check_Temp_Formation Check Reagent Formation Was temperature controlled (0-10 °C)? Check_Reagents->Check_Temp_Formation Yes Solution_Reagents Solution: Use anhydrous reagents. Check_Reagents->Solution_Reagents No Check_Temp_Reaction Check Reaction Temp Was reaction gently heated if needed? Check_Temp_Formation->Check_Temp_Reaction Yes Solution_Temp_Formation Solution: Ensure proper cooling during POCl₃ addition. Check_Temp_Formation->Solution_Temp_Formation No Check_Workup Check Work-up Was hydrolysis and neutralization complete? Check_Temp_Reaction->Check_Workup Yes Solution_Temp_Reaction Solution: Monitor by TLC and apply gentle heating (40-60 °C). Check_Temp_Reaction->Solution_Temp_Reaction No Check_Stoichiometry Check Stoichiometry Was excess reagent moderate (1.1-1.5 eq)? Check_Workup->Check_Stoichiometry Yes Solution_Workup Solution: Ensure quenching on ice and thorough neutralization. Check_Workup->Solution_Workup No Solution_Stoichiometry Solution: Adjust reagent ratio. Check_Stoichiometry->Solution_Stoichiometry No

Caption: A systematic approach to diagnosing low yield issues.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Rykunov, D., et al. (2025). Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. ResearchGate. [Link]

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]

  • Nain, S., et al. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett. [Link]

  • Wikipedia. Vilsmeier reagent. [Link]

  • Candy, C. F., et al. (2025). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate. [Link]

  • Chemistry Steps. Activating and Deactivating Groups. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry. (2021). Vilsmeier-Haack Reaction Mechanism. YouTube. [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. [Link]

  • Indian Academy of Sciences. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]

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Technical Support Center: Synthesis of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is typically a two-step process:

  • Formation of the N-Arylpyrrole Core: Synthesis of the precursor, 1-(2-methoxyphenyl)-1H-pyrrole, commonly achieved via the Paal-Knorr synthesis.

  • Formylation of the Pyrrole Ring: Introduction of the aldehyde group at the C2 position, most frequently via the Vilsmeier-Haack reaction.

Each of these steps presents unique challenges, primarily concerning regioselectivity and the formation of byproducts. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis, their probable causes, and actionable solutions.

Step 1: Synthesis of 1-(2-methoxyphenyl)-1H-pyrrole (Paal-Knorr Reaction)

Question 1: My Paal-Knorr reaction to form 1-(2-methoxyphenyl)-1H-pyrrole is low-yielding or fails to proceed. What are the common causes and how can I fix this?

Probable Causes & Solutions:

  • Incomplete Imine/Enamine Formation: The initial condensation between 2-methoxyaniline and the 1,4-dicarbonyl compound (e.g., succinaldehyde or its equivalent, 2,5-dimethoxytetrahydrofuran) is crucial.[1][2][3]

    • Solution: The reaction is often accelerated by a weak acid catalyst, such as acetic acid.[1] However, strongly acidic conditions (pH < 3) should be avoided as this can promote the formation of furan byproducts.[1] Ensure your reaction medium is neutral or weakly acidic.

  • Steric Hindrance: The ortho-methoxy group on the aniline can create some steric hindrance, potentially slowing down the initial nucleophilic attack.

    • Solution: Increase the reaction temperature or prolong the reaction time. Microwave-assisted Paal-Knorr synthesis can also be an effective strategy to overcome steric barriers and shorten reaction times.

  • Poor Quality of Reagents: 2,5-dimethoxytetrahydrofuran can degrade over time.

    • Solution: Use freshly distilled or recently purchased reagents. Ensure the 2-methoxyaniline is pure.

Experimental Protocol: Paal-Knorr Synthesis of 1-(2-methoxyphenyl)-1H-pyrrole

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethoxytetrahydrofuran (1.0 eq) in glacial acetic acid.

  • Add 2-methoxyaniline (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic compounds.[4][5][6] The reactive electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][9]

Question 2: I've isolated my formylated product, but I'm seeing a significant amount of an isomeric byproduct. What is this, and how can I improve the regioselectivity?

Probable Cause:

You are likely observing the formation of the C3-formylated isomer, 1-(2-methoxyphenyl)-1H-pyrrole-3-carbaldehyde . The Vilsmeier-Haack formylation of 1-substituted pyrroles can yield both C2 (α) and C3 (β) isomers. The ratio of these products is primarily controlled by steric factors.[10] The bulky 1-(2-methoxyphenyl) substituent sterically hinders the C2 and C5 positions, which can lead to increased formation of the C3-formylated product.

Solutions to Improve C2-Selectivity:

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity for the thermodynamically favored C2 product.

  • Slow Addition of Reagents: The slow, dropwise addition of the pyrrole substrate to the pre-formed Vilsmeier reagent at a low temperature can help control the reaction and minimize side product formation.

  • Choice of Vilsmeier Reagent: While POCl₃/DMF is standard, other formulations of the Vilsmeier reagent can sometimes offer different selectivity profiles, although this may require significant optimization.

Question 3: My reaction has produced a diformylated byproduct. How can this be avoided?

Probable Cause:

The formation of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dicarbaldehyde or other diformylated species can occur if the reaction conditions are too harsh or if an excess of the Vilsmeier reagent is used.[11] The initial formylation at the C2 position deactivates the pyrrole ring, but it is still electron-rich enough to potentially undergo a second formylation, especially at elevated temperatures.

Preventative Measures:

  • Control Stoichiometry: Use a precise stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyrrole).

  • Maintain Low Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed to completion.

  • Monitor Reaction Progress: Carefully monitor the reaction by TLC to avoid prolonged reaction times after the starting material has been consumed.

Question 4: The overall yield of my formylation reaction is low, and I'm left with a dark, tarry crude product. What could be the issue?

Probable Causes & Solutions:

  • Incomplete Hydrolysis of the Iminium Intermediate: The Vilsmeier reaction forms an iminium salt intermediate which must be hydrolyzed during workup to yield the final aldehyde.[7][8]

    • Solution: Ensure the aqueous workup is sufficiently vigorous and long enough to fully hydrolyze the intermediate. Heating the mixture during the aqueous workup can facilitate this process.

  • Product Instability: Pyrrole-2-carbaldehydes can be unstable under certain conditions, including prolonged exposure to strong acids or bases, or high temperatures.[12]

    • Solution: Use a buffered or mildly basic workup (e.g., saturated sodium bicarbonate solution) and avoid excessive heat during purification. It is also advisable to store the purified product under an inert atmosphere at a low temperature.[13]

  • Poor Quality of Reagents: POCl₃ is sensitive to moisture and can degrade, leading to lower yields. DMF should be anhydrous.

    • Solution: Use freshly opened or distilled reagents.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-(2-methoxyphenyl)-1H-pyrrole

  • In a three-necked round-bottom flask under an inert atmosphere (e.g., argon), cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-(2-methoxyphenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane.

  • Add the pyrrole solution dropwise to the cold Vilsmeier reagent.

  • Allow the reaction to stir at 0 °C and then slowly warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Add a saturated solution of sodium acetate or sodium bicarbonate to neutralize the mixture and stir vigorously until the hydrolysis of the iminium intermediate is complete (this may require gentle heating).

  • Extract the product with a suitable organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

III. Visualization of Reaction Pathways

The following diagrams illustrate the desired reaction and potential side reactions.

Vilsmeier-Haack Formylation cluster_main Desired C2 Formylation Pathway A 1-(2-methoxyphenyl)-1H-pyrrole C Iminium Salt Intermediate (at C2) A->C Electrophilic Attack at C2 B Vilsmeier Reagent (POCl3/DMF) D 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde (Desired Product) C->D Hydrolysis

Caption: Desired C2 formylation pathway.

Side_Reactions cluster_c3 Side Reaction 1: C3 Formylation cluster_diformyl Side Reaction 2: Diformylation A1 1-(2-methoxyphenyl)-1H-pyrrole C1 Iminium Salt Intermediate (at C3) A1->C1 Steric Hindrance at C2/C5 B1 Vilsmeier Reagent D1 1-(2-methoxyphenyl)-1H-pyrrole-3-carbaldehyde (Isomeric Byproduct) C1->D1 Hydrolysis A2 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde C2 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dicarbaldehyde (Diformylated Byproduct) A2->C2 Second Formylation B2 Excess Vilsmeier Reagent + High Temperature

Sources

Technical Support Center: Synthesis of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Here, we move beyond simple protocols to address the common, yet often complex, challenges encountered in the lab. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively, optimize your reaction conditions, and ultimately improve both the yield and purity of your target compound.

The primary synthetic route to this and similar heteroaromatic aldehydes is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[2][3] While robust, the reaction's success is highly sensitive to several parameters, which we will explore in detail.

Core Reaction: The Vilsmeier-Haack Mechanism

Understanding the mechanism is the first step to effective troubleshooting. The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution : The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. The C2-position is preferentially formylated due to the stabilizing effect of the nitrogen atom on the intermediate cation.[2]

  • Hydrolysis : The resulting iminium salt is hydrolyzed during aqueous work-up to yield the final aldehyde product.[5]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole 1-(2-Methoxyphenyl) -1H-pyrrole Iminium_Salt Iminium Salt Intermediate Pyrrole->Iminium_Salt + Vilsmeier Reagent Final_Product 1-(2-Methoxyphenyl)-1H- pyrrole-2-carbaldehyde Iminium_Salt->Final_Product + H₂O (Work-up) Troubleshooting_Yield Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Are reagents anhydrous and glassware dry? Start->Check_Reagents Check_Temp Was Vilsmeier reagent formed at 0-5°C? Check_Reagents->Check_Temp Yes Solution_Reagents Solution: Use anhydrous solvents, fresh POCl₃, dry glassware. Check_Reagents->Solution_Reagents No Check_Workup Was reaction quenched on ice and fully neutralized? Check_Temp->Check_Workup Yes Solution_Temp Solution: Control exotherm during formation, then heat gently if reaction is slow. Check_Temp->Solution_Temp No Check_Monitoring Was reaction progress monitored by TLC? Check_Workup->Check_Monitoring Yes Solution_Workup Solution: Ensure pH is >7 after quenching to liberate the aldehyde. Check_Workup->Solution_Workup No Solution_Monitoring Solution: Optimize time and temperature based on starting material consumption. Check_Monitoring->Solution_Monitoring No

Sources

Troubleshooting guide for the synthesis of substituted pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrrole-2-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Here, we address common challenges encountered during synthesis, offering in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Q1: My Vilsmeier-Haack formylation of a substituted pyrrole is resulting in a very low yield or no product at all. What are the likely causes?

Low yields in the Vilsmeier-Haack formylation of pyrroles can be attributed to several critical factors, primarily revolving around the reactivity of the pyrrole substrate and the integrity of the Vilsmeier reagent.

Potential Causes & Solutions:

  • Deactivated Pyrrole Ring: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2] If your starting pyrrole possesses strong electron-withdrawing groups (e.g., nitro, cyano, or acyl groups), the aromatic ring is deactivated, making it less susceptible to electrophilic attack by the Vilsmeier reagent.

    • Troubleshooting:

      • Protecting Groups: Consider if any existing substituents can be replaced with protecting groups that are less deactivating.

      • Alternative Syntheses: For highly deactivated systems, a different synthetic approach that does not rely on electrophilic formylation might be necessary. A de novo synthesis, such as the Paal-Knorr synthesis followed by functional group manipulation, could be a viable alternative.[3][4][5]

      • Harsher Conditions: While generally not ideal due to potential side reactions, increasing the reaction temperature or using a larger excess of the Vilsmeier reagent can sometimes overcome the energy barrier for deactivated substrates.[6]

  • Instability of the Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium ion) is moisture-sensitive.[7] It is typically prepared in situ from a formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (commonly phosphorus oxychloride, POCl₃).[1][8]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

      • Reagent Quality: Use freshly distilled POCl₃ and high-purity, dry DMF. Older or improperly stored reagents can lead to reagent decomposition and failed reactions.

  • Steric Hindrance: Bulky substituents on the pyrrole ring, particularly at the 1- or 2-positions, can sterically hinder the approach of the Vilsmeier reagent to the preferred 2- or 5-position for formylation.[9][10]

    • Troubleshooting:

      • Reaction Temperature: Increasing the reaction temperature may provide the necessary energy to overcome steric barriers.

      • Alternative Reagents: In some cases, a less sterically demanding formylating agent might be beneficial, though this deviates from the standard Vilsmeier-Haack protocol.

Formation of Multiple Products & Isomers

Q2: I am obtaining a mixture of 2-formyl and 3-formyl pyrrole isomers. How can I improve the regioselectivity of the formylation?

The regioselectivity of pyrrole formylation is a delicate balance of electronic and steric effects. While formylation typically occurs at the more electron-rich C2 (or C5) position, substitution at C3 can also happen.[1]

Controlling Regioselectivity:

  • Steric Directing Effects: The size of the substituent at the N-1 position can significantly influence the site of formylation.[9][10]

    • Strategy: Employing a bulky N-substituent can sterically block the C2 and C5 positions, thereby favoring formylation at the C3 position. Conversely, a smaller N-substituent will favor C2 formylation.

  • Electronic Effects: The electronic nature of substituents on the pyrrole ring directs the position of electrophilic attack.

    • Strategy: Electron-donating groups will activate the ring towards electrophilic substitution, and their position will influence the preferred site of formylation. Conversely, electron-withdrawing groups can alter the typical reactivity pattern.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

N-Substituent Observed Major Product Rationale
-H, -CH₃2-formylMinimal steric hindrance, electronically favored position.
-t-ButylIncreased proportion of 3-formylSignificant steric hindrance at the 2- and 5-positions.[10]
-ArylMixture, dependent on aryl substituentsA combination of steric and electronic effects from the aryl group.[9]

Table 1. Influence of N-Substituent on the Regioselectivity of Pyrrole Formylation.

Difficult Purification

Q3: My crude product is a dark, tarry substance that is difficult to purify by column chromatography. What is causing this, and how can I improve the workup?

The formation of dark, polymeric materials is a common issue in pyrrole chemistry, often stemming from the inherent instability of the pyrrole ring under certain conditions.[6]

Causes of Polymerization and Degradation:

  • Acidic Conditions: Pyrroles are known to be unstable in the presence of strong acids, which can catalyze polymerization.[4] The Vilsmeier-Haack reaction itself generates acidic byproducts.

  • Air and Light Sensitivity: Many pyrrole derivatives, especially the aldehydes, can be sensitive to air and light, leading to degradation over time.[6][11]

Improved Workup and Purification Protocol:

  • Careful Quenching: After the reaction is complete, the mixture is typically quenched by pouring it onto ice and then neutralizing with a base. This hydrolysis of the intermediate iminium salt to the aldehyde needs to be controlled.[12][13]

    • Procedure: Slowly add the reaction mixture to a vigorously stirred mixture of ice and a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate.[14] Avoid strong bases initially, as they can promote other side reactions. The goal is to neutralize the acid and hydrolyze the iminium intermediate.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with water and brine to remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to minimize degradation.

  • Purification:

    • Column Chromatography: Use a silica gel column for purification. It's often beneficial to pre-treat the silica gel with a small amount of a non-polar solvent containing ~1% triethylamine to neutralize acidic sites on the silica, which can otherwise cause product degradation on the column.

    • Alternative Purification: If the product is still unstable on silica, consider alternative purification methods such as recrystallization or distillation (if the product is thermally stable).

Unexpected Side Products

Q4: Besides the desired aldehyde, I am observing other significant peaks in my NMR/MS analysis. What are some common side products in pyrrole formylation reactions?

Several side reactions can occur during the synthesis of pyrrole-2-carbaldehydes, leading to a range of impurities.

Common Side Products and Their Origins:

  • Diformylated Pyrroles: If the reaction conditions are too harsh (e.g., high temperature, long reaction time, or large excess of Vilsmeier reagent), diformylation can occur, leading to the formation of pyrrole-2,5-dicarbaldehyde or other diformylated isomers.

    • Prevention: Use milder reaction conditions and carefully control the stoichiometry of the Vilsmeier reagent. Monitor the reaction progress by TLC or GC-MS to avoid over-reaction.

  • Products from Incomplete Hydrolysis: The final step of the Vilsmeier-Haack reaction is the hydrolysis of an iminium salt intermediate.[7][12] Incomplete hydrolysis can leave this salt in the product mixture.

    • Prevention: Ensure the aqueous workup is sufficient to fully hydrolyze the iminium salt. This may involve stirring the quenched reaction mixture for an extended period or gentle heating during the hydrolysis step.[14]

  • Ring-Opened or Rearranged Products: Under very harsh acidic conditions, the pyrrole ring itself can undergo cleavage or rearrangement, although this is less common with milder Vilsmeier-Haack conditions.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a Substituted Pyrrole

This protocol provides a starting point for the synthesis of a substituted pyrrole-2-carbaldehyde. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Materials:

  • Substituted pyrrole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (DCE) or other suitable anhydrous solvent

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.) and anhydrous DCE. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Formylation: Dissolve the substituted pyrrole (1.0 eq.) in anhydrous DCE and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (or a predetermined optimal temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a vigorously stirred beaker containing crushed ice and saturated NaHCO₃ solution. Continue stirring until the hydrolysis of the iminium salt is complete (this may take several hours).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume of the aqueous layer). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Pyrrole Substituted Pyrrole Pyrrole->Iminium Hydrolysis Aqueous Hydrolysis (e.g., NaHCO₃) Iminium->Hydrolysis Quench Product Crude Product Hydrolysis->Product Purification Column Chromatography Product->Purification Final_Product Pure Pyrrole-2-carbaldehyde Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation of a substituted pyrrole.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Substrate Is the pyrrole a deactivated system? Start->Check_Substrate Check_Conditions Were anhydrous conditions strictly maintained? Start->Check_Conditions Check_Sterics Is steric hindrance a likely issue? Start->Check_Sterics Check_Substrate->Check_Conditions No Sol_Deactivated Consider alternative synthesis (e.g., Paal-Knorr) or harsher conditions. Check_Substrate->Sol_Deactivated Yes Check_Conditions->Check_Sterics Yes Sol_Anhydrous Use freshly distilled reagents and flame-dried glassware. Work under inert atmosphere. Check_Conditions->Sol_Anhydrous No Sol_Sterics Increase reaction temperature or consider alternative formylation methods. Check_Sterics->Sol_Sterics Yes

Caption: Decision tree for troubleshooting low yields in pyrrole formylation.

References

  • BIOSYNCE. (2025, June 13). What are the challenges in the synthesis and application of pyrrole? - Blog.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566.
  • MDPI. (2022, May 14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y.-d., & Wu, A.-x. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(4), 688–691.
  • BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd.
  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • PubMed Central. (n.d.). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols.
  • Scilit. (n.d.). Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides.
  • ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
  • PrepChem.com. (n.d.). Synthesis of pyrrole-2-aldehyde.
  • ResearchGate. (2002, December). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt).
  • National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
  • ChemTube3D. (n.d.). Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt.
  • National Institutes of Health. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(6), 937-954.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate.
  • Wikipedia. (n.d.). Rieche formylation.
  • Shabalin, D. A., Schmidt, E. Y., & Bo, Z. (n.d.). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS.
  • ResearchGate. (n.d.). 58 questions with answers in PYRROLES | Science topic.
  • SynArchive. (n.d.). Rieche Formylation.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • ACS Publications. (2018, January 12). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation.
  • Wikipedia. (n.d.). Pyrrole.
  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • PubMed. (2014, October 14). Conformationally Switchable Non-Cyclic Tetrapyrrole Receptors: Synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) Derivatives and Their Anion Binding Properties.
  • PubMed. (2022, December). Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds.

Sources

Overcoming challenges in the scale-up of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to ensure the successful and efficient synthesis of your target compound.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

During the scale-up of organic syntheses, unforeseen challenges can arise. This section is dedicated to addressing specific issues you may encounter during the two key stages of synthesizing this compound: the formation of the N-arylpyrrole precursor and its subsequent formylation.

Step 1: Ullmann Condensation for 1-(2-Methoxyphenyl)-1H-pyrrole

The Ullmann condensation is a classical and effective method for forming the C-N bond between pyrrole and an aryl halide. However, its scale-up can be problematic.[1][2]

Q1: My Ullmann condensation is giving low yields and requires harsh reaction conditions. How can I improve this?

A1: This is a common issue with traditional Ullmann reactions.[1] Here are several strategies to enhance the efficiency and mildness of the reaction:

  • Catalyst System:

    • Move Beyond Copper Powder: Traditional copper bronze often requires high temperatures and stoichiometric amounts.[1][2] Consider using a more active, soluble copper(I) catalyst like CuI or CuBr.

    • Ligand Acceleration: The addition of a ligand can significantly improve the catalyst's efficacy, allowing for lower reaction temperatures and catalyst loadings. L-proline and its derivatives are well-regarded for promoting Ullmann-type couplings of N-heterocycles.[3] Other effective ligands include diamines and phenanthrolines.[1]

  • Reaction Parameters:

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used.[1] Ensure the solvent is anhydrous, as water can deactivate the catalyst and starting materials.

    • Base Selection: A strong, non-nucleophilic base is crucial. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Cs₂CO₃ is more soluble and often provides better results, albeit at a higher cost.

    • Temperature Optimization: While traditional Ullmann reactions can require temperatures exceeding 200°C, a well-chosen catalyst-ligand system can lower this to a more manageable 80-150°C.[1][3]

Q2: I'm observing significant side product formation, particularly biaryl coupling of the aryl halide. How can I minimize this?

A2: Biaryl coupling is a known side reaction in Ullmann condensations. To favor the desired C-N bond formation:

  • Control Stoichiometry: Use a slight excess of the pyrrole nucleophile relative to the aryl halide to increase the probability of the desired reaction.

  • Gradual Addition: On a larger scale, consider the slow addition of the aryl halide to the reaction mixture containing the pyrrole, base, and catalyst. This maintains a low concentration of the aryl halide, disfavoring self-coupling.

  • Lower Temperatures: If your catalyst system allows, operating at the lower end of the effective temperature range can sometimes reduce the rate of side reactions more than the desired reaction.

Step 2: Vilsmeier-Haack Formylation of 1-(2-Methoxyphenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like pyrrole.[4][5][6] However, its execution requires care, especially at scale.

Q3: My Vilsmeier-Haack formylation is incomplete, with significant starting material remaining. What should I do?

A3: Incomplete conversion is a frequent challenge.[7] Consider the following adjustments:

  • Vilsmeier Reagent Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent. A common starting point is 1.5 equivalents relative to the pyrrole substrate.[7] For less reactive substrates, this may need to be increased.

  • Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, extending the reaction time or gradually increasing the temperature (e.g., from 0°C to room temperature, or even gentle heating to 50-60°C) can drive it to completion.[7]

  • Reagent Quality: The Vilsmeier reagent is moisture-sensitive.[8] Ensure your DMF is anhydrous and the POCl₃ is of high quality. Prepare the reagent in situ and use it promptly.

Q4: The work-up of my Vilsmeier-Haack reaction is difficult, leading to product loss and emulsion formation. How can I improve the isolation process?

A4: The work-up of a Vilsmeier-Haack reaction involves quenching the reactive intermediates and adjusting the pH, which must be done carefully.

  • Controlled Quenching: The hydrolysis of the intermediate iminium salt is highly exothermic.[8] Always pour the reaction mixture slowly onto a vigorously stirred slurry of ice and water.[7] This helps to dissipate the heat and prevent degradation of the product.

  • pH Adjustment: After quenching, the solution will be strongly acidic. Carefully neutralize the mixture with a base like sodium hydroxide or sodium carbonate solution while maintaining a low temperature. The final pH should be adjusted to be neutral or slightly basic to ensure the aldehyde is in its free form.

  • Breaking Emulsions: If an emulsion forms during extraction, adding a saturated brine solution can help to break it by increasing the polarity of the aqueous phase.[8] Multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) are recommended.

Q5: I am observing the formation of regioisomers (formylation at the 3-position) or di-formylated products. How can I improve the selectivity?

A5: The Vilsmeier-Haack formylation of 1-substituted pyrroles is generally selective for the 2-position due to the electronic nature of the pyrrole ring.[5] However, steric and electronic factors can influence selectivity.[9]

  • Steric Hindrance: The methoxy group on the N-phenyl ring may exert some steric influence, but formylation at the 2-position is still favored.

  • Reaction Conditions: Running the reaction at lower temperatures (e.g., 0°C) generally enhances regioselectivity.

  • Di-formylation: The formation of di-formylated products can occur if a large excess of the Vilsmeier reagent is used or if the reaction temperature is too high. Carefully controlling the stoichiometry of the Vilsmeier reagent is key to preventing this.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing a Vilsmeier-Haack reaction at scale?

A1: The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water.[8] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent from DMF and POCl₃ and the quenching of the reaction mixture are highly exothermic.[8] Ensure adequate cooling and slow, controlled additions to manage the heat generated.

Q2: What is the mechanism of the Vilsmeier-Haack reaction?

A2: The reaction involves two main stages. First, DMF reacts with POCl₃ to form a chloroiminium ion, known as the Vilsmeier reagent. This electrophilic species then attacks the electron-rich pyrrole ring, typically at the 2-position, through an electrophilic aromatic substitution mechanism. The resulting iminium salt is then hydrolyzed during the work-up to yield the final aldehyde.[10]

Q3: Are there alternative methods for the synthesis of 1-(2-Methoxy-phenyl)-1H-pyrrole?

A3: Yes, besides the Ullmann condensation, other methods for N-arylpyrrole synthesis include the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[11][12] For instance, reacting 2,5-dimethoxytetrahydrofuran with 2-methoxyaniline in the presence of an acid catalyst can yield the desired N-arylpyrrole.[11]

III. Experimental Protocols and Data

Recommended Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Arylation (Ullmann Condensation) cluster_1 Step 2: Formylation (Vilsmeier-Haack) Pyrrole Pyrrole Reaction1 Heat (e.g., 120°C) Pyrrole->Reaction1 ArylHalide 2-Bromoanisole ArylHalide->Reaction1 Catalyst CuI / L-Proline Catalyst->Reaction1 Base K2CO3 Base->Reaction1 Solvent1 Anhydrous DMSO Solvent1->Reaction1 Intermediate 1-(2-Methoxyphenyl)-1H-pyrrole Reaction2 0°C to RT Intermediate->Reaction2 Intermediate->Reaction2 Workup1 Aqueous Work-up & Purification Reaction1->Workup1 Workup1->Intermediate DMF Anhydrous DMF ReagentFormation 0°C DMF->ReagentFormation POCl3 POCl3 POCl3->ReagentFormation VilsmeierReagent Vilsmeier Reagent VilsmeierReagent->Reaction2 FinalProduct 1-(2-Methoxy-phenyl)-1H- pyrrole-2-carbaldehyde ReagentFormation->VilsmeierReagent Workup2 Quench with Ice/Water, Neutralization & Purification Reaction2->Workup2 Workup2->FinalProduct Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3->Vilsmeier Pyrrole 1-(2-Methoxyphenyl)-1H-pyrrole Iminium Iminium Salt Intermediate Pyrrole->Iminium + Vilsmeier Reagent Aldehyde Final Aldehyde Iminium->Aldehyde H2O Work-up (Hydrolysis)

Sources

Technical Support Center: Purification Strategies for Pyrrole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrrole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity pyrrole aldehydes. Pyrrole aldehydes are valuable synthetic intermediates, but their inherent instability and tendency to form colored impurities can complicate purification.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and purification of pyrrole aldehydes.

Q1: My pyrrole aldehyde has darkened in color upon storage. Can I still use it for my reaction?

A1: Pyrrole and its derivatives, including pyrrole aldehydes, are known to darken when exposed to air and light.[1][2] This discoloration is often a result of oxidation and polymerization, leading to the formation of impurities.[1] While a minor color change might not significantly impact all reactions, a dark, oily, or tar-like appearance suggests substantial degradation.[1] For reproducible and reliable results, it is highly recommended to purify the aldehyde before use to avoid introducing these impurities into your reaction.[1]

Q2: What are the ideal storage conditions to prevent the degradation of pyrrole aldehydes?

A2: To minimize degradation, pyrrole aldehydes should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1]

  • Temperature: For short-term storage, refrigeration (2°C to 8°C) is recommended.[1][3][4][5][6] For long-term storage, especially of solutions, temperatures of -20°C or -80°C are preferable.[1]

  • Light: Protect the compound from direct sunlight and UV light by using an amber vial or by wrapping the container in aluminum foil.[1]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[1][3]

Q3: I'm observing low and inconsistent yields in my reaction with pyrrole-2-carboxaldehyde. Could the aldehyde's stability be the problem?

A3: Yes, the inherent instability of pyrrole aldehydes can be a significant factor in low reaction yields.[1] The aldehyde can degrade during the reaction, particularly with extended reaction times or at elevated temperatures.[1] One study noted a 50% decrease in the concentration of pyrrole-2-carboxaldehyde in a buffered solution at 30°C over 18 hours.[1][7] It is crucial to use freshly purified aldehyde and to select reaction conditions that are compatible with its stability.[1]

Q4: How can I remove persistent colored impurities from my pyrrole aldehyde sample?

A4: Colored impurities often arise from highly conjugated byproducts.[8] Several methods can be employed:

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can effectively adsorb colored impurities.[8][9] However, be aware that this may also lead to a reduction in your overall yield.[8][9]

  • Re-purification: A second purification step, such as column chromatography or a careful recrystallization, may be necessary to remove residual color.[8]

  • Reversed-Phase Chromatography: If normal-phase chromatography on silica gel is ineffective, consider repurification using reversed-phase flash chromatography.[10]

II. Troubleshooting Guides

This section provides systematic approaches to common problems encountered during the purification of pyrrole aldehydes.

Issue 1: Product Appears as an Oil or Gum During Recrystallization ("Oiling Out")

Symptom: Instead of forming crystals, the pyrrole aldehyde separates from the recrystallization solvent as a liquid.

Causality: This "oiling out" phenomenon typically occurs when the compound's melting point is lower than the boiling point of the chosen solvent, or if the solution is cooled too rapidly, causing the compound to come out of solution as a supersaturated liquid rather than forming a crystal lattice.[11]

Troubleshooting Workflow:

G start Product 'Oils Out' During Recrystallization reheat Reheat the Solution to Redissolve the Oil start->reheat add_solvent Add a Small Amount of Additional Solvent reheat->add_solvent slow_cool Allow Solution to Cool More Slowly at Room Temperature add_solvent->slow_cool induce_crystal Induce Crystallization (Scratch Flask, Seed Crystal) slow_cool->induce_crystal ice_bath Cool in an Ice Bath induce_crystal->ice_bath collect Collect Crystals ice_bath->collect

Caption: Workflow for addressing "oiling out" during recrystallization.

Detailed Steps:

  • Re-dissolution: Gently reheat the mixture to redissolve the oil.[11]

  • Solvent Adjustment: Add a small amount of additional hot solvent to ensure the compound remains dissolved at the solvent's boiling point.[11]

  • Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature. Placing it on a non-conductive surface can help.[11]

  • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to provide nucleation sites.[11]

  • Final Cooling: Once crystal formation has begun, the flask can be moved to an ice bath to maximize the yield.[11]

Issue 2: Streaking or Tailing on Silica Gel Column Chromatography

Symptom: The pyrrole aldehyde streaks down the column instead of moving as a tight band, leading to poor separation and impure fractions.

Causality: This is a common issue when purifying polar compounds on silica gel. The acidic silanol groups on the silica surface can interact strongly with the pyrrole ring, causing the streaking effect.[8] Some pyrroles may also be unstable on silica.[8]

Troubleshooting Workflow:

G cluster_0 Modify Mobile Phase cluster_1 Change Stationary Phase start Streaking on Silica Gel Column gradient Use a Shallow Polarity Gradient start->gradient add_base Add a Basic Modifier (e.g., 0.1-1% Triethylamine) start->add_base alumina Use Neutral or Basic Alumina start->alumina deact_silica Use Deactivated Silica Gel start->deact_silica

Sources

Technical Support Center: Stability of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde and related structures. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic aldehyde in their synthetic workflows. The unique combination of an electron-rich N-aryl pyrrole and a reactive aldehyde functional group presents specific stability challenges. This guide provides in-depth, experience-driven answers to common issues, ensuring the integrity of your materials and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound?

A1: The compound's structure contains two primary points of instability: the aldehyde group and the N-substituted pyrrole ring.

  • Oxidation: The aldehyde group (–CHO) is highly susceptible to oxidation by atmospheric oxygen, converting it to the corresponding carboxylic acid (1-(2-Methoxy-phenyl)-1H-pyrrole-2-carboxylic acid). This process can be accelerated by exposure to light, heat, and trace metal impurities.

  • Polymerization & Discoloration: Pyrrole rings, being electron-rich, are prone to oxidative polymerization. This is the most common cause of sample discoloration, where a pale yellow or off-white solid turns progressively tan, brown, or even black. This process is often autocatalytic and is exacerbated by air and light exposure.

  • Photodegradation: Pyrrole moieties can undergo both direct and indirect photodegradation upon exposure to UV light. This can lead to complex decomposition pathways and the formation of various impurities, compromising sample purity and reactivity.

  • Hydrolysis: While generally less rapid for the N-aryl bond in neutral conditions, prolonged exposure to strongly acidic or basic aqueous media can lead to hydrolysis or other side reactions. The stability of related aryl-substituted compounds can be pH-dependent.

Q2: My solid sample of this compound has turned from off-white to dark brown. Is it still usable?

A2: Significant discoloration indicates that oxidative polymerization has occurred. While a portion of the desired compound may remain, the presence of polymeric impurities can be highly detrimental to subsequent reactions. These impurities can chelate metals, poison catalysts, and complicate purification, leading to lower yields and non-reproducible results.

Causality Insight: The dark color arises from extended conjugated systems formed during polymerization. These polymers are often insoluble and can act as radical scavengers or initiators in subsequent steps, unpredictably altering your reaction's kinetic profile.

Recommendation: We strongly advise against using a significantly discolored sample. If it is your only source, a re-purification by column chromatography (using a deactivated silica gel) followed by a purity check (NMR, LC-MS) is necessary. However, preventing degradation is a far more effective strategy.

Q3: What are the definitive storage conditions to ensure long-term stability?

A3: To mitigate the degradation pathways described above, rigorous storage is essential. The standard practice for sensitive aldehydes and pyrroles should be followed.

  • Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Temperature: Store at low temperatures, ideally 2-8°C for short-term use and -20°C for long-term storage.

  • Light: Protect from light by using an amber glass vial and storing it in the dark.

  • Container: Use a tightly sealed, high-quality vial with a PTFE-lined cap to prevent moisture and air ingress.

Q4: Can I prepare and store a stock solution of this compound?

A4: Storing this compound in solution is generally not recommended for long periods due to increased reactivity and solvent-mediated degradation. Pyrrole-2-carbaldehyde itself has been shown to be unstable in solution over time. If a stock solution is absolutely necessary for your workflow:

  • Solvent Choice: Use a dry, peroxide-free, and deoxygenated aprotic solvent (e.g., anhydrous THF, Dioxane, or Toluene). Solvents like alcohols are not ideal as they can form hemiacetals.

  • Preparation: Prepare the solution under an inert atmosphere.

  • Storage: Store the solution in a sealed, amber vial at -20°C or below.

  • Lifetime: Use the solution as quickly as possible, preferably within days. Always perform a quality check (e.g., TLC or quick NMR) if the solution has been stored for more than 24 hours.

Troubleshooting Guide for Experimental Workflows

This section addresses specific issues you may encounter during synthesis or application.

Issue 1: My reaction involving this compound is giving low yields and multiple byproducts on TLC.

Possible Cause Scientific Rationale & Troubleshooting Steps
Degraded Starting Material The most common culprit. Impurities from oxidation or polymerization can interfere with the reaction. Solution: Confirm the purity of your starting aldehyde via ¹H NMR before use. Look for the characteristic aldehyde proton peak and the absence of broad signals indicative of polymers. If impure, purify by chromatography or source a fresh batch.
Reaction Conditions Pyrrole rings can be sensitive to strong acids, bases, or high temperatures, leading to decomposition. Solution: Re-evaluate your reaction conditions. If using a strong base, consider a milder, non-nucleophilic base (e.g., Cs₂CO₃ instead of NaOH). If heating is required, maintain the minimum temperature necessary for conversion and ensure the reaction is under an inert atmosphere.
Solvent Quality Protic or wet solvents can react with the aldehyde or intermediates. Peroxides in solvents like THF or ether can aggressively oxidize the compound. Solution: Always use anhydrous solvents. Test ethereal solvents for peroxides and purify them if necessary. Degas solvents by sparging with nitrogen or argon before use.

Issue 2: The compound appears to be degrading on my silica gel column during purification.

Possible Cause Scientific Rationale & Troubleshooting Steps
Acidic Silica Gel Standard silica gel is slightly acidic (pH ~6.5-7.0), which can be sufficient to catalyze the degradation or polymerization of sensitive compounds like pyrroles. Solution 1 (Neutralization): Deactivate the silica by preparing a slurry with your eluent containing 0.5-1% triethylamine or ammonia. This neutralizes the acidic sites. Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase).
Prolonged Exposure The longer the compound remains on the column, the greater the opportunity for air oxidation on the high-surface-area support. Solution: Perform flash chromatography rather than gravity chromatography. Use a slightly more polar solvent system to hasten elution (while maintaining separation). Avoid leaving a column to run overnight.

Issue 3: I am observing inconsistent results in my biological or screening assays.

Possible Cause Scientific Rationale & Troubleshooting Steps
Degradation in Assay Buffer Aqueous buffers, especially at non-neutral pH or containing dissolved oxygen, can rapidly degrade the compound, leading to a lower effective concentration. Solution: Assess the compound's stability directly in your assay buffer over the experiment's time course (see Protocol 3 below). If instability is detected, consider adding antioxidants like BHT (if compatible with the assay), minimizing incubation times, or using freshly prepared stock solutions for each experiment.
Impurity Interference Degradation products may have their own biological activity or may interfere with the assay's detection method (e.g., fluorescence quenching), leading to false positives or negatives. Solution: Use highly pure, quality-controlled compound for all assays. If a batch shows any sign of discoloration or has been stored for an extended period, re-analyze its purity before use.

Diagrams: Workflows and Degradation Factors

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_hypothesis Hypothesis Formulation cluster_solution Corrective Actions Problem Poor Result Observed (Low Yield, Impurities, Discoloration) CheckPurity 1. Check Purity of Starting Material (NMR, LC-MS) Problem->CheckPurity Start Here ReviewConditions 2. Review Reaction/Storage Conditions (Temp, Atmosphere, Solvent) CheckPurity->ReviewConditions Hypo1 Hypothesis A: Starting material has degraded. ReviewConditions->Hypo1 Hypo2 Hypothesis B: Workflow conditions are too harsh. ReviewConditions->Hypo2 Sol1 Solution A: - Source fresh material - Re-purify existing stock Hypo1->Sol1 Sol2 Solution B: - Use inert atmosphere - Use milder reagents/temp - Deactivate silica gel Hypo2->Sol2

Caption: A logical workflow for troubleshooting common experimental issues.

DegradationFactors cluster_factors Compound 1-(2-Methoxy-phenyl)-1H- pyrrole-2-carbaldehyde Air Atmospheric Oxygen Air->Compound Oxidation & Polymerization Light UV/Visible Light Light->Compound Photodegradation Heat Elevated Temperature Heat->Compound Accelerates all degradation pathways pH Strong Acid/Base (Aqueous) pH->Compound Hydrolysis/ Decomposition

Caption: Key environmental factors leading to compound degradation.

Validated Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound This protocol ensures the maximum shelf-life of the solid material.

  • Aliquot: Upon receiving, if the quantity is large, aliquot the compound into smaller, single-use vials inside a glovebox or under a steady stream of inert gas. This minimizes repeated exposure of the bulk material to the atmosphere.

  • Inerting: Place the aliquots in a larger, sealable container (e.g., a desiccator).

  • Purge: Evacuate the container and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Seal: Tightly seal the primary vials and the secondary container. For extra protection, wrap the threads of the vials with Parafilm.

  • Store: Place the container in a dark environment at -20°C.

Protocol 2: Stability Assessment via HPLC-UV This protocol allows you to quantify the stability of your compound under specific conditions (e.g., in an assay buffer).

  • Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Incubation Sample: Dilute the stock solution to the final test concentration (e.g., 100 µM) in your chosen buffer or solvent. Keep this solution under the conditions you wish to test (e.g., 37°C in a water bath).

  • Timepoint Zero (T=0): Immediately after preparing the incubation sample, inject an aliquot onto a calibrated HPLC system with a UV detector. Record the peak area of the parent compound.

    • Self-Validation: The initial chromatogram serves as the baseline for purity and concentration.

  • Subsequent Timepoints: At predetermined intervals (e.g., T=1, 2, 4, 8, 24 hours), inject another aliquot from the incubation sample onto the HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each timepoint relative to the peak area at T=0. Plot the percentage remaining versus time to determine the degradation rate. Observe the appearance of new peaks, which correspond to degradation products.

Summary of Stability Influences

FactorEffect on StabilityPrimary Degradation Product(s)Recommended Mitigation
Air (Oxygen) Highly DetrimentalCarboxylic acid, colored polymersHandle and store under an inert atmosphere (N₂ or Ar).
Light DetrimentalVarious photoproducts, radicalsStore in amber vials, in the dark.
Temperature Detrimental (Accelerant)Accelerates all degradation pathwaysStore at low temperatures (2-8°C or -20°C).
pH (Aqueous) Potentially DetrimentalHydrolysis products, decompositionAvoid prolonged exposure to strong acids/bases. Buffer solutions to neutral pH where possible.
Solvents VariableSolvent adducts, oxidation productsUse dry, peroxide-free, aprotic solvents. Avoid long-term storage in solution.

References

  • Chemical Bull. (2025). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Consolidated Chemical.
  • McNeill, K. (2019). Exploring the photodegradation of pyrroles. McNeill Research Group.
  • MDPI. (n.d.). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors.
  • ResearchGate. (n.d.).
  • Saha, S., et al. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. PMC - NIH.
  • Sigma-Aldrich. (2025).
  • Journal of Materials Chemistry A (RSC Publishing). (n.d.).
  • Allan Chemical Corporation. (2025).
  • BenchChem. (2025).
  • Pell Wall. (2013).
  • White, M. D., et al. (2022).
  • Sigma-Aldrich. (n.d.). Pyrrole-2-carboxaldehyde.
  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • Sigma-Aldrich. (n.d.). Pyrrole-2-carboxaldehyde.
  • ChemScene. (n.d.). 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde.
  • Organic Chemistry Portal. (2018).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production.
  • MDPI. (n.d.).
  • PubMed. (2025). Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS.
  • ResearchGate. (2025). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS.
  • University of British Columbia Chemistry. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII.
  • PubMed. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.

Technical Support Center: Managing Regioselectivity in the Formylation of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of substituted pyrroles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrrole functionalization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to give you predictive control over your reaction outcomes.

Pyrrole and its derivatives are cornerstone heterocycles in medicinal chemistry and materials science. Introducing a formyl group unlocks a vast potential for further chemical transformations. However, the inherent reactivity of the pyrrole ring can lead to challenges in controlling the precise location of this functionalization—a concept known as regioselectivity. This guide addresses the common and not-so-common issues encountered in the lab, with a focus on the widely used Vilsmeier-Haack reaction.

Principles of Regioselectivity in Pyrrole Formylation

Pyrrole is an electron-rich aromatic heterocycle. Electrophilic substitution, the class of reactions to which formylation belongs, is rapid but requires careful management. The reactivity of the pyrrole ring is not uniform; the positions adjacent to the nitrogen (C2 and C5, the α-positions) are more nucleophilic than the C3 and C4 positions (the β-positions).

This preference is due to the superior stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack. Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, including one where the nitrogen atom bears the charge. In contrast, attack at the C3 position only permits two resonance contributors, resulting in a less stable intermediate.[1][2] Therefore, the kinetic product is overwhelmingly the 2-formylpyrrole.[3]

However, this intrinsic preference is not absolute. The substitution pattern already present on the pyrrole ring can dramatically alter the outcome through steric and electronic effects. This guide will help you understand and control these factors.

Troubleshooting Guide & FAQs

Here we address specific, practical questions and troubleshooting scenarios in a direct Q&A format.

Section 1: Vilsmeier-Haack Reaction Issues

The Vilsmeier-Haack reaction, which uses a phosphonium-based reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is the most common method for pyrrole formylation.[4][5][6][7]

Question 1: My Vilsmeier-Haack reaction failed completely or gave a very low yield. What went wrong?

Answer:

This is a common issue often traced back to reagent quality or reaction conditions. Let's break down the likely culprits:

  • Moisture Contamination: The Vilsmeier reagent (the chloroiminium ion) is highly sensitive to moisture.[2] Water will rapidly quench the reagent and inhibit the reaction.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (DMF should be freshly distilled or from a sealed bottle). Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Reagent Degradation: Both POCl₃ and DMF can degrade over time. POCl₃ can hydrolyze to phosphoric acid, and old DMF can contain dimethylamine and formic acid.

    • Solution: Use freshly opened or distilled POCl₃ and high-purity, anhydrous DMF.

  • Insufficiently Activated Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your pyrrole substrate is substituted with strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CO₂R, the ring may be too deactivated to react with the Vilsmeier reagent.[2][8]

    • Solution: For deactivated pyrroles, consider using a more potent formylating agent or a different synthetic strategy altogether.[9][10] Alternatively, if possible, install the formyl group before adding the deactivating substituent.

  • Incorrect Stoichiometry or Temperature: Typically, the Vilsmeier reagent is pre-formed at low temperatures (0 °C) before the pyrrole is added.[11][12] Adding the pyrrole at too high a temperature can lead to side reactions and polymerization.

    • Solution: Follow a standard protocol: slowly add POCl₃ to anhydrous DMF at 0 °C, allow the reagent to form (often a colorless to pale yellow solid or viscous liquid), then introduce the pyrrole solution, also at low temperature, before allowing it to warm to room temperature.[12]

Question 2: I'm trying to formylate an N-substituted pyrrole and I'm getting a mixture of the 2- and 3-formyl isomers. How can I improve selectivity for the 2-position?

Answer:

While the C2 position is electronically favored, bulky N-substituents can sterically hinder the approach of the Vilsmeier reagent, leading to increased formation of the C3-isomer.[13][14]

  • Understanding the Effect: The ratio of α- to β-formylation in 1-substituted pyrroles is primarily controlled by steric factors.[13][14] Small N-substituents (e.g., N-methyl) will still yield predominantly the 2-formyl product. Larger groups (e.g., N-tert-butyl, N-phenyl) will increase the proportion of the 3-formyl isomer.[13]

  • Practical Solution: To favor the 2-position, you should use the smallest possible N-substituent that is compatible with your overall synthetic plan. If a large group is necessary for other steps, consider formylating the NH-pyrrole first and then performing the N-alkylation or N-arylation.

Question 3: My goal is the pyrrole-3-carboxaldehyde, but my reaction keeps giving me the 2-isomer. How can I force formylation at the C3 position?

Answer:

Directing formylation to the C3 position requires overcoming the inherent electronic preference of the pyrrole ring. This is a classic challenge in pyrrole chemistry.

  • Strategy 1: Steric Blocking: The most common strategy is to block the more reactive positions.

    • Block C2 and C5: If you start with a 2,5-disubstituted pyrrole, formylation is forced to occur at C3 or C4.

    • Use a Bulky N-Protecting Group: A very bulky N-substituent like triisopropylsilyl (TIPS) can sterically shield the C2 and C5 positions, directing the electrophile to C3. The protecting group can be removed later.[15]

  • Strategy 2: Halogen-Metal Exchange: This is a powerful, albeit more complex, method.

    • Start with a 3-bromopyrrole derivative (often N-protected).

    • Perform a halogen-metal exchange at low temperature using an organolithium reagent (e.g., n-BuLi or t-BuLi). This creates a nucleophilic carbanion at the C3 position.

    • Quench this intermediate with an electrophilic formylating agent like DMF.[16]

  • Strategy 3: Directed Ortho-Metalation: If you have a directing group at the C2 position, it may be possible to deprotonate the C3 position selectively. This is less common for formylation but is a valid strategy in pyrrole functionalization.

Workflow for Achieving C3 Formylation

Caption: Decision workflow for synthesizing pyrrole-3-carboxaldehyde.

Question 4: I have an electron-withdrawing group at C2 (e.g., -CO₂Et). Where will Vilsmeier-Haack formylation occur?

Answer:

An electron-withdrawing group (EWG) at C2 deactivates the entire ring, but particularly the adjacent positions (N1 and C3). The primary effect is deactivation of the C5 position (para to the EWG) to a lesser extent than the C3 position (meta). Therefore, electrophilic attack will preferentially occur at the remaining α-position (C5) or the β-position C4.

  • Expected Outcome: Formylation of a pyrrole-2-carboxylate will typically yield a mixture of the 4-formyl and 5-formyl derivatives.[17][18] The precise ratio can be sensitive to the specific substrate, solvent, and reaction conditions. Crystalline Vilsmeier reagents have been shown to provide nearly quantitative yields of these isomers, offering high regioselectivity.[17]

  • Controlling the Outcome: Achieving high selectivity between C4 and C5 can be challenging.

    • To favor C5-formylation , standard Vilsmeier conditions are often sufficient as this position is generally more activated than C4.

    • To favor C4-formylation , you might need to block the C5 position with a removable group. Some reports suggest that specific reagents like dichloromethyl alkyl ethers can also favor C4-formylation under certain conditions.[17]

Section 2: General & Mechanistic FAQs

FAQ 1: What does the Vilsmeier reagent look like? My lab mates say it should be orange-red, but mine is colorless or pale yellow.

Answer: The pure, pre-formed Vilsmeier reagent (chloroiminium salt from DMF and POCl₃) should be a colorless or white solid.[12] It often appears as a viscous, colorless to pale yellow liquid or slurry in the reaction solvent.[12] A strong orange or red color before the addition of the pyrrole may indicate impurities in your starting materials (especially the DMF). However, upon addition of the electron-rich pyrrole, the reaction mixture frequently turns a dark red, orange, or even deep purple color due to the formation of charged intermediates and charge-transfer complexes. This color change is a good visual indicator that the reaction is proceeding.[12]

FAQ 2: Can I use other formylation reactions besides the Vilsmeier-Haack?

Answer: Yes, although they are generally less common for simple pyrroles.

  • Duff Reaction: This reaction uses hexamine in an acidic medium (like glycerol/boric acid or TFA) to formylate highly activated aromatic rings, typically phenols.[19][20][21] While effective for hydroxy-substituted aromatics, it is generally inefficient and less common for pyrroles unless they possess strong activating groups.[19][22]

  • Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base to formylate phenols, proceeding via a dichlorocarbene intermediate. It is not typically used for simple pyrroles due to the strongly basic conditions and potential for ring-opening or polymerization.[5]

  • Reduction of 2-Carboxylate Esters: A multi-step but effective route involves the conversion of a pyrrole-2-carboxylate to a 2-thionoester, which can then be reduced to the 2-formylpyrrole using Raney Nickel.[9][10][23] This avoids the use of harsh electrophilic conditions.

FAQ 3: How does the Vilsmeier-Haack mechanism work?

Answer: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: The lone pair on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent elimination of the phosphate byproduct generates the highly electrophilic chloroiminium cation, which is the active formylating agent.[4][7][24]

  • Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the carbon of the chloroiminium ion. This occurs preferentially at the C2 position to form a stabilized cationic intermediate.[24]

  • Hydrolysis: The intermediate is not yet an aldehyde. During aqueous workup, water attacks the iminium carbon. Subsequent elimination of dimethylamine and loss of a proton yields the final aldehyde product.[5][25]

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Electrophilic Attack cluster_2 Stage 3: Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent + POCl₃ POCl3 POCl₃ Intermediate Cationic Intermediate (Sigma Complex) Pyrrole Pyrrole Pyrrole->Intermediate + Reagent Iminium Iminium Salt Intermediate->Iminium Rearomatization Aldehyde Formyl-Pyrrole Iminium->Aldehyde + H₂O Workup

Caption: The three key stages of the Vilsmeier-Haack formylation.

Summary Data Table: Influence of Substituents on Regioselectivity

Substituent PositionSubstituent TypePrimary Formylation Site(s)Rationale & Notes
N1 (on Nitrogen) Small alkyl (e.g., -Me)C2 / C5Electronic preference for C2 dominates.
Bulky alkyl/aryl (e.g., -tBu, -Ph, -TIPS)C3 / C4 (and some C2/C5)Steric hindrance at C2/C5 increases the proportion of β-formylation. Very large groups can strongly favor C3.[13][14]
C2 Electron-Donating (EDG)C5The EDG activates the ring, and the para-position (C5) is strongly favored.
Electron-Withdrawing (EWG)C4 and C5The EWG deactivates the ring. C5 is generally electronically favored over C4, but mixtures are common.[17]
C3 Electron-Donating (EDG)C2 and C5The EDG activates the ortho (C2) and para (C5) positions. C2 is often favored due to proximity to nitrogen, but mixtures can occur.
Electron-Withdrawing (EWG)C5The EWG deactivates the adjacent C2 and C4 positions. The remaining α-position (C5) is the most likely site of attack.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of Pyrrole (to yield Pyrrole-2-carboxaldehyde)

This protocol is adapted from Organic Syntheses.[11]

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Freshly distilled pyrrole

  • Anhydrous ethylene dichloride (or another suitable solvent like DCM)

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium carbonate (for drying)

Procedure:

  • Reagent Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask in an ice bath to 0-5 °C.

  • Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 10-20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture for 15 minutes. The Vilsmeier reagent will form (often as a white precipitate or viscous oil).

  • Reaction: Re-cool the mixture to 0-5 °C and add anhydrous ethylene dichloride.

  • Prepare a solution of pyrrole (1.0 equivalent) in anhydrous ethylene dichloride and add it dropwise to the stirred Vilsmeier reagent suspension, keeping the temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction mixture again in an ice bath. Cautiously and slowly add a saturated aqueous sodium carbonate solution to quench the reaction and neutralize the acid (vigorous gas evolution will occur). Continue adding base until the aqueous layer is basic (pH > 8).

  • Separate the organic layer. Extract the aqueous layer with additional portions of solvent (DCM or ethylene dichloride).

  • Combine the organic extracts and dry over anhydrous sodium carbonate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pyrrole-2-carboxaldehyde.[11]

References
  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]

  • Reddy, D. B., Babu, N. C., Reddy, K. V., & Padmaja, A. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(28), 15655-15663. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]

  • Silverman, R. B., & Holladay, M. W. (1998). 2-Pyrrolealdehyde. Organic Syntheses, 75, 230. [Link]

  • Beh, M. H. R., Figliola, C., Lund, K. A. R., Kajetanowicz, A. K., Johnsen, A. E., Aronitz, E. M., & Thompson, A. (2018). Regioselective substituent effects upon the synthesis of dipyrrins from 2-formyl pyrroles. Canadian Journal of Chemistry, 96(6), 535-543. [Link]

  • Demopoulos, V. J. (1986). A convenient synthesis of pyrrole-3-carboxaldehyde. Organic Preparations and Procedures International, 18(4), 278-281. [Link]

  • Farkas, E., Sun, J., & Le, T. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2596. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Supply of Pyrrole-3-carboxaldehyde. [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. [Link]

  • Demopoulos, V. J. (1986). A convenient synthesis of pyrrole-3-carboxaldehyde. Organic Preparations and Procedures International, 18(4), 278-281. [Link]

  • Demopoulos, V. J. (1986). A convenient synthesis of pyrrole-3-carboxaldehyde. Organic Preparations and Procedures International, 18(4), 278-281. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Regioselective Formylation of Pyrroles: Precision Synthesis with N-(Chloromethylene)-N-methylmethanaminium Chloride. [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. [Link]

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • All About Chemistry. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. [Link]

  • Hodge, P., & Rickards, R. W. (1963). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Journal of the Chemical Society (Resumed), 459-470. [Link]

  • Aronitz, E. M., Beh, M. H. R., Lund, K. A. R., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9046-9050. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Alemán, E. A., Santana, A. R., & Ziegler, C. J. (2025). The Formylation of N,N-Dimethylcorroles. ACS Omega. [Link]

  • brainly.com. (2024). Pyrrole undergoes electrophilic substitution at C₂ rather than C₃ of the pyrrole ring. Explain this. [Link]

  • Organic Chemistry Portal. (n.d.). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. [Link]

  • Name Reaction. (n.d.). Duff Reaction. [Link]

  • Bray, B. L., Mathies, P. H., Naef, R., Solas, D. R., Tidwell, T. T., Artis, D. R., & Muchowski, J. M. (1995). A Facile Synthesis of N-Substituted Pyrroles. The Journal of Organic Chemistry, 60(12), 3707-3712. [Link]

  • Walsh, P., Wang, H., Mao, J., Shuai, S., Zou, D., Chen, S., & Li, J. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. [Link]

  • Alemán, E. A., Santana, A. R., & Ziegler, C. J. (2025). The Formylation of N,N‑Dimethylcorroles. ACS Omega. [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Aronitz, E. M., Beh, M. H. R., Lund, K. A. R., & Thompson, A. (2019). Reduction of 2-carboxylate pyrroles to 2-formyl pyrroles using RANEY® nickel. Organic & Biomolecular Chemistry, 17(40), 9046-9050. [Link]

  • Reddit. (2023). Vilsmeier-Haack formilation help. [Link]

  • Kumar, V., Sharma, M., & Sharma, U. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. [Link]

  • Aronitz, E. M., Beh, M. H. R., Lund, K. A. R., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9046-9050. [Link]

  • Katritzky, A. R., & Marson, C. M. (2002). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 6(3), 273-276. [Link]

  • Chem-Station. (2016). Duff Reaction. [Link]

  • ResearchGate. (n.d.). Conversion of Knorr-type pyrroles to 2-formyl pyrroles. [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of IMAB, 23(4), 1836-1844. [Link]

  • Katritzky, A. R., & Marson, C. M. (2002). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 6(3), 273-276. [Link]

  • Fernández, G. (n.d.). Vilsmeier formylation of pyrrole. Química Orgánica. [Link]

  • Gembus, V., Mars, S., & Boudesocque-Delaye, L. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules, 26(24), 7545. [Link]

  • Hodge, P., & Rickards, R. W. (1963). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 41(12), 2915-2922. [Link]

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Preventing polymerization during the synthesis of pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrrole-2-carbaldehydes. As a Senior Application Scientist, I understand the critical importance of this heterocyclic building block in medicinal chemistry and materials science.[1][2] However, its synthesis, particularly via the common Vilsmeier-Haack reaction, is frequently plagued by polymerization, leading to decreased yields and complex purification challenges.

This guide is designed to provide you with not just protocols, but a deeper understanding of the underlying mechanisms that lead to these issues. By grasping the "why" behind the polymerization, you can make more informed decisions in your experimental design and effectively troubleshoot problems as they arise.

Understanding the "Why": The Mechanism of Pyrrole Polymerization

Pyrrole is an electron-rich aromatic heterocycle, which is the very reason it is an excellent substrate for electrophilic substitution reactions like the Vilsmeier-Haack formylation.[3][4] However, this electron-rich nature also makes it highly susceptible to acid-catalyzed polymerization.[3][5]

Under the strongly acidic conditions of the Vilsmeier-Haack reaction, the pyrrole ring can be protonated. This protonation disrupts the aromaticity and generates a highly reactive electrophilic species. This species can then be attacked by another, non-protonated pyrrole molecule, initiating a chain reaction that leads to the formation of polypyrrole, often observed as a dark, insoluble tar.[5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My reaction mixture turned dark and tarry during the Vilsmeier-Haack reaction. What's happening and how can I prevent it?

This is a classic indication of significant polymerization. The formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic, and the subsequent reaction with pyrrole can also generate considerable heat if not properly controlled.[6][7] This excess heat accelerates the rate of the unwanted acid-catalyzed polymerization.

Core Causality: Lack of adequate temperature control and rapid, localized concentration of acidic reagents.

Solution: Strict Temperature & Reagent Addition Control

The key is to maintain a low and consistent temperature throughout the initial stages of the reaction.

Optimized Vilsmeier-Haack Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C using an ice bath.

  • Slowly, add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the internal temperature is maintained between 0-10 °C.[6][8]

  • After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes to ensure the complete formation of the Vilsmeier reagent.[8]

  • Pyrrole Addition: Dissolve your pyrrole substrate in a suitable anhydrous solvent (e.g., dichloromethane or ethylene dichloride).[8][9]

  • Add the pyrrole solution dropwise to the pre-formed, cold Vilsmeier reagent, again maintaining the reaction temperature below 5 °C.[9]

  • Reaction Monitoring: Once the addition is complete, the reaction can be allowed to warm to room temperature or gently heated (e.g., 40-60 °C) depending on the reactivity of your specific pyrrole substrate.[8][10] Monitor the reaction progress closely by Thin Layer Chromatography (TLC).[6][10]

FAQ 2: I seem to be losing my product during the aqueous work-up, and the product I do isolate is discolored. Why?

This is another critical stage where polymerization can occur. The reaction is quenched by adding an aqueous solution to hydrolyze the intermediate iminium salt to the desired aldehyde.[10][11] If this quenching is not performed correctly, the product remains in a strongly acidic aqueous environment for an extended period, leading to degradation and polymerization of the newly formed, and often sensitive, pyrrole-2-carbaldehyde.[6][9]

Core Causality: Prolonged exposure of the product to acidic aqueous conditions during hydrolysis and extraction.

Solution: Rapid, Cold, and pH-Controlled Work-up

The goal is to neutralize the acid and extract the product into an organic phase as quickly and gently as possible.

Optimized Work-up Protocol:

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture back down in an ice bath.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[10][11]

  • Neutralization: Immediately begin the slow, portion-wise addition of a base to neutralize the acid. The choice of base is important; a mild base is often preferred to avoid potential side reactions with the aldehyde.

Neutralizing Agent Recommended pH Target Notes
Saturated Sodium Bicarbonate (NaHCO₃)7-8Good for initial, gentle neutralization.[11]
Saturated Sodium Acetate (NaOAc)~7Commonly used and effective.[8][9] The use of sufficient sodium acetate is crucial to prevent product discoloration and yield loss.[9]
Dilute Sodium Hydroxide (NaOH)7-8Use with caution; a strong base can potentially catalyze aldol or other side reactions. Add slowly at low temperatures.[10]
  • Extraction: Once neutralized, promptly extract the product into a suitable organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate).[8][9] Perform multiple extractions to ensure complete recovery.

  • Washing & Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8]

FAQ 3: How can I confirm if polymerization has occurred and how do I purify my product?

Visual cues (dark tar) are a strong indicator. Analytically, polymerization can be identified through a few methods.

Diagnosis:

  • Thin Layer Chromatography (TLC): You will often see a dark, immobile baseline spot where the polymeric material does not travel up the plate.

  • ¹H NMR Spectroscopy: The spectrum of your crude product may show broad, unresolved humps in the aromatic region, characteristic of polymeric species, in addition to the sharp signals of your desired product.

Solution: Purification using Deactivated Stationary Phase

Standard silica gel is acidic and can cause further degradation of sensitive pyrrole-2-carbaldehydes during column chromatography.

Purification Protocol:

  • Deactivate Silica Gel: Prepare a slurry of silica gel in your desired eluent system (e.g., hexanes/ethyl acetate). Add a small amount of triethylamine (~1-2% by volume) to the slurry and mix well. This will neutralize the acidic sites on the silica surface.

  • Column Chromatography: Pack a column with the deactivated silica gel.

  • Load your crude product and elute with your chosen solvent system to isolate the pure pyrrole-2-carbaldehyde. Alumina can also be used as an alternative, less acidic stationary phase.

Proactive Troubleshooting Workflow

To assist in your experimental planning, the following workflow outlines key decision points for preventing polymerization during the synthesis of pyrrole-2-carbaldehydes.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase start Start: Pyrrole Substrate reagents Use Anhydrous Reagents & Solvents start->reagents inert_atm Work Under Inert Atmosphere (N2/Ar) reagents->inert_atm vilsmeier_prep Prepare Vilsmeier Reagent (POCl3 + DMF) inert_atm->vilsmeier_prep temp_control1 Strict Temp Control (0-10°C) vilsmeier_prep->temp_control1 Critical Step pyrrole_add Slow, Dropwise Addition of Pyrrole Solution temp_control1->pyrrole_add temp_control2 Maintain Low Temp (<5°C) pyrrole_add->temp_control2 Critical Step monitor Monitor by TLC temp_control2->monitor quench Quench on Ice monitor->quench neutralize Rapid Neutralization with Mild Base (pH 7-8) quench->neutralize Critical Step extract Prompt Extraction neutralize->extract purify Purify on Deactivated Silica or Alumina extract->purify product Pure Pyrrole-2-carbaldehyde purify->product

Caption: Decision workflow for preventing polymerization.

References

  • Mechanism of Electropolymerization of Pyrrole in Acidic Aqueous Solutions. (n.d.). Google Scholar.
  • Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. (n.d.). Benchchem.
  • Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole. (n.d.). Benchchem.
  • How to avoid over-oxidation in pyrrole-2-carbaldehyde synthesis. (n.d.). Benchchem.
  • Kinetics and mechanism of pyrrole chemical polymerization | Request PDF. (n.d.). ResearchGate.
  • Pyrrole polymerization. (n.d.). Química Organica.org.
  • Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review. (n.d.). Google Scholar.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. (n.d.). Benchchem.
  • Review Article Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles. (n.d.). EnPress Journals.
  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Google Scholar.
  • Pyrrole-2-carboxaldehyde. (n.d.). Organic Syntheses Procedure.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. (n.d.). Benchchem.
  • How is Pyrrole-2-carboxaldehyde synthesized and applied?. (n.d.). FAQ - Guidechem.
  • Synthesis of pyrrole-2-aldehyde. (n.d.). PrepChem.com.
  • A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction | Request PDF. (n.d.). ResearchGate.
  • Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. (2021). YouTube.
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. (2022). MDPI.
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (n.d.). Organic Chemistry Portal.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (n.d.). MDPI.
  • Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. (n.d.). ResearchGate.
  • Methods for the synthesis of annulated pyrroles via cyclisation strategies. (n.d.). RSC Publishing.
  • Avoiding polymerization of pyrroles during synthesis. (n.d.). Benchchem.
  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI.

Sources

Column chromatography techniques for purifying 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals tackling the purification of this compound. This molecule, while synthetically accessible, presents unique challenges during chromatographic purification due to the inherent chemical properties of the pyrrole-2-carbaldehyde scaffold. Our goal is to move beyond simple protocols and provide a framework for rational decision-making, troubleshooting, and optimization, grounded in chemical principles and field-proven experience.

The core challenge with this class of compounds often lies in their stability. Pyrrole aldehydes are susceptible to oxidation and polymerization, particularly when exposed to air, light, or acidic environments, such as the surface of standard silica gel.[1] This guide will equip you with the strategies to mitigate these issues and achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the column chromatography of this compound in a direct question-and-answer format.

Question 1: My product is streaking severely on the column, leading to broad fractions and poor separation from impurities. What's happening and how do I fix it?

Answer: Streaking, or tailing, is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For a moderately polar molecule like this, the primary culprit is the interaction between the pyrrole ring and the acidic silanol groups (Si-OH) on the surface of silica gel.[2][3] The aldehyde and methoxy groups can also contribute to this binding.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: The most effective solution is to deactivate the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.

    • Primary Choice: Add 0.5-1% triethylamine (Et₃N) to your eluent mixture. This will neutralize the acidic silanol groups, preventing strong adsorption of your pyrrole derivative.[2][3]

    • Alternative: In some cases, 0.5-1% pyridine can also be used.

  • Optimize Your Solvent System:

    • Increase Polarity Gradually: If using a gradient, ensure it is not too steep. A slow, gradual increase in the polar solvent can improve peak shape.[2]

    • Change Solvent Class: Standard ethyl acetate/hexane systems may not be optimal. Consider systems like dichloromethane/methanol, which can offer different selectivity. For aromatic compounds that are co-eluting, sometimes adding toluene to the mobile phase can disrupt pi-stacking interactions and improve separation.[4][5]

  • Consider an Alternative Stationary Phase: If streaking persists, the issue may be too significant for a modifier to solve.

    • Neutral or Basic Alumina: Alumina is a good alternative for acid-sensitive or basic compounds.[2][3] Perform TLC analysis on alumina plates first to determine the appropriate solvent system.

    • Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.[6]

Question 2: My final product is a dark brown or reddish color, but I expected an off-white or yellow solid. What caused this, and is the product usable?

Answer: The development of a dark color is a strong indicator of degradation. Pyrroles and their aldehyde derivatives are known to darken upon exposure to air and light due to oxidation and the formation of polymeric impurities.[1] This degradation can be accelerated by the acidic environment of a silica gel column.

Troubleshooting Steps:

  • Minimize Exposure to Air and Light: Work efficiently. If the compound is particularly sensitive, consider running the column under a positive pressure of inert gas (e.g., nitrogen or argon).[2] Always store the purified fractions and the final product in amber vials at low temperatures.[1]

  • Pre-column Charcoal Treatment: Before loading onto the column, you can dissolve the crude product in a suitable organic solvent (like dichloromethane or ethyl acetate) and stir it briefly with a small amount of activated charcoal. The charcoal can adsorb many of the highly conjugated, colored impurities.[2]

    • Caution: Use charcoal sparingly and filter it off completely before proceeding. This treatment can sometimes reduce your overall yield by adsorbing some of the desired product.

  • Use Deactivated Silica: As mentioned in the previous point, the acidity of the silica gel can catalyze degradation. Using a triethylamine-treated mobile phase is highly recommended to create a less harsh environment for your compound.[3]

Question 3: My recovery from the column is very low, and I suspect the compound is decomposing or irreversibly stuck. How can I improve my yield?

Answer: Significant yield loss on a column is typically due to either decomposition or irreversible adsorption. Given the known instability of pyrrole-2-carbaldehydes, both are plausible.[1][7] One study noted a 50% decrease in the concentration of pyrrole-2-carboxaldehyde in a buffered solution over 18 hours at 30°C.[1]

Troubleshooting Steps:

  • Perform a Stability Test: Before running a large-scale column, perform a simple 2D TLC analysis. Spot your crude material on a TLC plate, run it in a suitable solvent system, and let the plate air dry. Then, turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears or there is significant streaking from the original spot in the second direction, your compound is likely degrading on the silica.[6]

  • Work Quickly: Use flash column chromatography with positive pressure to minimize the time your compound spends in contact with the silica. Gravity columns that take several hours to run are often unsuitable for sensitive compounds.

  • Proper Sample Loading: Avoid dissolving your crude product in a very strong, polar solvent for loading, as this can spread the initial band and lead to poor separation.

    • Wet Loading: Dissolve the sample in a minimal amount of the initial mobile phase solvent.[2]

    • Dry Loading: If solubility is an issue, dissolve the crude material in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column bed.[8] This is often the superior method for achieving sharp bands and good separation.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for TLC analysis of this compound?

    • A1: Given its structure, this compound is moderately polar. A good starting point for TLC analysis is a 30% ethyl acetate in hexane mixture.[9][10] You can then adjust the ratio to achieve an optimal Rf value for your product, which is ideally between 0.2 and 0.4 for good separation on a column.[3] If the compound is more polar than anticipated, a dichloromethane/methanol system (e.g., 98:2) is a powerful alternative.[11][12]

  • Q2: Should I use an isocratic or a gradient elution for my column?

    • A2: This depends on your TLC results. If your desired compound is well-separated from all impurities with a single solvent mixture (isocratic), then use that system for the column (perhaps slightly less polar than the TLC system).[13] However, if there are multiple impurities with a wide range of polarities, a gradient elution (gradually increasing the percentage of the polar solvent) will be much more effective.[14] A shallow gradient, for example, from 10% to 40% ethyl acetate in hexane, often provides the best resolution.

  • Q3: How much silica should I use and how do I pack the column properly?

    • A3: A general rule of thumb is to use a silica gel mass that is 40-100 times the mass of your crude product. For difficult separations, a higher ratio is better. For packing, the "slurry method" is most common. Create a slurry of the silica gel in your initial, non-polar solvent. Pour this slurry into your column and use gentle pressure or tapping to ensure it packs into a uniform, stable bed without any cracks or air bubbles, which can ruin the separation.[2]

  • Q4: How do I monitor the column and combine the correct fractions?

    • A4: Collect fractions of a consistent volume. Analyze the fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of your product and any impurities. Once analyzed, combine only the fractions that contain your pure product. It is often wise to keep fractions with minor impurities separate from both the pure fractions and the highly impure fractions; these can sometimes be re-purified if necessary.

Data & Protocols

Table 1: Common Solvent Systems for Normal-Phase Chromatography

This table provides a list of common solvent systems, ordered by increasing polarity, which can be used for the purification of moderately polar compounds.

Non-Polar ComponentPolar ComponentSelectivity Class[5]Typical Applications & Notes
Hexane / HeptaneTolueneVIIGood for separating aromatic compounds where pi-pi interactions are a factor. Toluene adds different selectivity.[4]
Hexane / HeptaneDichloromethane (DCM)VA versatile system with good dissolving power.
Hexane / HeptaneDiethyl EtherIA less polar alternative to Ethyl Acetate.
Hexane / HeptaneEthyl Acetate (EtOAc)VIaThe most common, all-purpose system for a wide range of compounds.[12]
DichloromethaneMethanol (MeOH)IIA powerful system for more polar compounds. Use sparingly with methanol (typically 1-10%) to avoid dissolving silica.[12]
Experimental Protocols

Protocol 1: Step-by-Step Flash Column Chromatography

  • Select Solvent System: Based on TLC analysis, choose a solvent system that gives your product an Rf of ~0.3. For the column, it's often best to start with a slightly less polar mixture (e.g., if Rf=0.3 in 30% EtOAc/Hexane, start the column with 20-25% EtOAc/Hexane).

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer (~1 cm) of sand.

    • Prepare a slurry of silica gel in your starting eluent.

    • Pour the slurry into the column and allow it to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica. Do not let the column run dry.

    • Add another thin layer of sand on top to protect the silica bed.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (approx. 2-3 times the mass of your crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the sand layer in your packed column.

  • Elute the Column:

    • Carefully add your mobile phase to the column.

    • Apply gentle positive pressure using a pump or an inert gas line.

    • Begin collecting fractions. If running a gradient, gradually increase the polarity of the mobile phase according to your plan.

  • Analyze Fractions: Use TLC to analyze the collected fractions. Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.

Visual Workflows

Diagram 1: Method Development Workflow

This diagram outlines the logical progression from receiving a crude product to running an optimized column.

MethodDevelopment cluster_prep Pre-Column Optimization cluster_run Execution cluster_rethink Re-evaluation Crude Crude Product TLC 1. TLC Analysis (Multiple Solvents) Crude->TLC Rf_Check 2. Achieve Rf ≈ 0.3? TLC->Rf_Check Stability 3. 2D TLC Stability Test Rf_Check->Stability Yes Adjust Adjust Solvent System Rf_Check->Adjust No Stable_Check 4. Compound Stable? Stability->Stable_Check Column Run Optimized Column Chromatography Stable_Check->Column Yes Deactivate Consider Deactivation (e.g., +Et3N) or New Stationary Phase Stable_Check->Deactivate No Pure Pure Product Column->Pure Adjust->TLC Deactivate->Stability Troubleshooting cluster_streaking Symptom: Streaking / Tailing cluster_yield Symptom: Low Yield / Decomposition cluster_color Symptom: Product is Colored (Dark) Start Problem Encountered During Column Cause_Acid Cause: Acidic Silica Interaction Start->Cause_Acid Cause_Instability Cause: Compound Instability Start->Cause_Instability Cause_Oxidation Cause: Oxidation / Polymerization Start->Cause_Oxidation Sol_Modifier Solution 1: Add 1% Et3N to Eluent Cause_Acid->Sol_Modifier Sol_Alumina Solution 2: Switch to Alumina Cause_Acid->Sol_Alumina Sol_Deactivate Solution 1: Deactivate Silica (+Et3N) Cause_Instability->Sol_Deactivate Sol_Flash Solution 2: Use Flash Chromatography (Minimize Time on Column) Cause_Instability->Sol_Flash Sol_DryLoad Solution 3: Use Dry Loading Technique Cause_Instability->Sol_DryLoad Sol_Inert Solution 1: Work Under Inert Atmosphere Cause_Oxidation->Sol_Inert Sol_Charcoal Solution 2: Pre-column Charcoal Treatment Cause_Oxidation->Sol_Charcoal

Sources

Validation & Comparative

A Comparative Analysis of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde and Other Key Heterocyclic Aldehydes for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. Heterocyclic aldehydes are a cornerstone of medicinal chemistry, serving as versatile intermediates for the synthesis of complex molecular architectures with diverse biological activities. This guide provides an in-depth comparative analysis of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde against three other widely utilized heterocyclic aldehydes: indole-3-carbaldehyde , furan-2-carbaldehyde , and thiophene-2-carbaldehyde .

This analysis will delve into their synthesis, spectroscopic properties, chemical reactivity, and biological significance, supported by available experimental data. It is important to note that while a wealth of information exists for each individual compound, direct comparative studies under identical experimental conditions are not always available. Therefore, this guide synthesizes existing literature to provide a comprehensive overview and expert insights into their relative merits and potential applications.

Introduction to the Heterocyclic Aldehydes

Heterocyclic aldehydes are characterized by a formyl group attached to a heterocyclic ring system. The nature of the heteroatom and the electronic properties of the ring significantly influence the chemical and biological properties of the aldehyde.

  • This compound : This compound features a pyrrole ring N-substituted with a 2-methoxyphenyl group. The electron-rich pyrrole ring, coupled with the electronic and steric effects of the N-aryl substituent, imparts unique reactivity and conformational properties.

  • Indole-3-carbaldehyde : As a derivative of indole, a privileged scaffold in medicinal chemistry, this aldehyde is a precursor to a vast number of biologically active compounds, including many natural products.[1]

  • Furan-2-carbaldehyde (Furfural) : Derived from renewable resources, furfural is an important platform chemical and a versatile starting material in organic synthesis.[2]

  • Thiophene-2-carbaldehyde : The presence of a sulfur atom in the thiophene ring confers distinct electronic properties compared to its furan and pyrrole counterparts, influencing its reactivity and the biological activity of its derivatives.[3]

Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] This reaction typically utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5]

General Experimental Protocol for Vilsmeier-Haack Formylation:
  • Reagent Preparation : In a flask equipped with a dropping funnel and a stirrer, cool the formylating agent (e.g., DMF) in a suitable solvent (e.g., dichloromethane) to 0 °C.

  • Vilsmeier Reagent Formation : Slowly add the halogenating agent (e.g., POCl₃) to the cooled formylating agent with constant stirring.

  • Substrate Addition : Add the heterocyclic substrate to the reaction mixture, maintaining the low temperature.

  • Reaction : Allow the reaction to proceed at a controlled temperature (often room temperature or slightly elevated) for a specified time.

  • Work-up : Quench the reaction by pouring it onto ice-water, followed by neutralization with a base (e.g., sodium bicarbonate).

  • Extraction and Purification : Extract the product with an organic solvent, followed by washing, drying, and purification by chromatography or recrystallization.

Caption: General workflow for the Vilsmeier-Haack formylation.

Comparative Synthesis Data:
AldehydeTypical Reported YieldReference
1-Aryl-1H-pyrrole-2-carbaldehydesGood to Excellent[2]
Indole-3-carbaldehyde85-95%[6]
Furan-2-carbaldehydeQuantitative[7][8]
Thiophene-2-carbaldehydeGood[3]

Note: Yields are highly dependent on specific reaction conditions and substrates.

Spectroscopic Properties: A Comparative Overview

Spectroscopic techniques are indispensable for the characterization of these aldehydes. The electronic environment of the formyl proton and the carbonyl carbon, as influenced by the heterocyclic ring, gives rise to distinct chemical shifts in NMR spectroscopy.

Comparative ¹H and ¹³C NMR Data (in CDCl₃, δ in ppm):
CompoundAldehyde Proton (¹H)Carbonyl Carbon (¹³C)Reference
1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde ~9.5~180[9]
Indole-3-carbaldehyde~10.1~185[10]
Furan-2-carbaldehyde~9.6~178[7][8]
Thiophene-2-carbaldehyde~9.9~183[11]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The aldehyde proton of indole-3-carbaldehyde is the most deshielded, likely due to the influence of the fused benzene ring. The carbonyl carbon chemical shifts also show variation, reflecting the different electronic contributions of the heterocyclic rings.

Chemical Reactivity: Knoevenagel Condensation and Wittig Reaction

The reactivity of the aldehyde group is a key determinant of its utility in synthesis. Here, we compare the expected reactivity in two fundamental C-C bond-forming reactions: the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base, to form a new C=C bond.[4] The rate of this reaction is influenced by the electrophilicity of the aldehyde's carbonyl carbon.

  • Mixing Reactants : Dissolve the heterocyclic aldehyde and the active methylene compound (e.g., malononitrile) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition : Add a catalytic amount of a base (e.g., piperidine).

  • Reaction : Heat the mixture to reflux for a specified period.

  • Isolation : Cool the reaction mixture to induce crystallization of the product, which is then collected by filtration.

Caption: General workflow for the Knoevenagel condensation.

Based on the electron-donating nature of the heterocyclic rings, the expected order of reactivity in the Knoevenagel condensation is: Furan-2-carbaldehyde > Thiophene-2-carbaldehyde > Indole-3-carbaldehyde > 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde . The electron-rich pyrrole ring in the latter compound is expected to reduce the electrophilicity of the carbonyl carbon, thus decreasing its reactivity.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides (Wittig reagents).[12] The reaction is generally tolerant of a wide range of functional groups.

  • Ylide Formation : Prepare the Wittig reagent by treating a phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Reaction with Aldehyde : Add the heterocyclic aldehyde to the ylide solution at a low temperature (e.g., -78 °C or 0 °C).

  • Warming and Quenching : Allow the reaction mixture to warm to room temperature, then quench with a proton source (e.g., water).

  • Extraction and Purification : Extract the alkene product and purify by chromatography.

Caption: General workflow for the Wittig reaction.

The reactivity in the Wittig reaction also depends on the electrophilicity of the carbonyl carbon. Therefore, a similar trend in reactivity as in the Knoevenagel condensation is expected. However, the Wittig reaction is generally very efficient for a wide range of aldehydes.[1]

Biological Activity: A Comparative Perspective

Derivatives of these heterocyclic aldehydes have shown a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Comparative Biological Activity:
Compound ClassReported Biological ActivitiesRepresentative References
Pyrrole-2-carbaldehyde Derivatives Antibacterial, Antifungal, Anthelmintic, Cytotoxic[13]
Indole-3-carbaldehyde Derivatives Antioxidant, Anticancer[2][10]
Furan-2-carbaldehyde Derivatives Antimicrobial, Anti-inflammatory
Thiophene-2-carbaldehyde Derivatives Antibacterial, Antifungal, Anti-urease[11]

It is challenging to make a direct comparison of the intrinsic biological activity of the parent aldehydes, as most studies focus on their more complex derivatives. However, the diverse and potent activities reported for their derivatives highlight the value of all four scaffolds in medicinal chemistry. For instance, various pyrrole-2-carbaldehyde derivatives have demonstrated significant cytotoxic potential against a range of human cancer cell lines. Similarly, indole-3-carbaldehyde is a key precursor for many anticancer agents.[3]

Conclusion

This guide has provided a comparative analysis of this compound with indole-3-carbaldehyde, furan-2-carbaldehyde, and thiophene-2-carbaldehyde. While direct comparative experimental data under identical conditions is limited, a comprehensive picture of their relative properties can be constructed from existing literature and fundamental chemical principles.

  • Synthesis : The Vilsmeier-Haack reaction is a robust method for the synthesis of all four aldehydes, with reactivity generally following the order of pyrrole > furan > thiophene.

  • Reactivity : The electrophilicity of the carbonyl group, and thus the reactivity in nucleophilic addition reactions like the Knoevenagel condensation and Wittig reaction, is expected to be lowest for the electron-rich this compound.

  • Biological Potential : All four heterocyclic aldehyde scaffolds serve as valuable starting points for the development of a wide range of biologically active compounds, with numerous examples of potent anticancer and antimicrobial agents derived from them.

The choice of which heterocyclic aldehyde to employ in a drug discovery program will ultimately depend on the specific synthetic strategy, the desired biological target, and the required physicochemical properties of the final molecule. This guide serves as a valuable resource for making that informed decision.

References

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  • Barman, U., et al. (2021). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 11(52), 32896-32927.
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  • Bednarz, S., & Bogdal, D. (2003). THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS - Part III. 7th International Electronic Conference on Synthetic Organic Chemistry.
  • Redamala, R., Merugu, R., & Rajanna, K. C. (2014). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 7(1), 1-4.
  • Reddy, T. R., et al. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters, 58(8), 759-762.
  • Bahammou, I., et al. (2016). The comparison of Knoevenagel condensation under different reaction conditions. Journal of Molecular Structure, 1125, 230-235.
  • Wafudu, O. A. H. (2022). SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. Global Scientific Journal, 10(8), 1252-1261.
  • da Silva, A. B. F., et al. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Chemistry & Biodiversity, 20(9), e202300741.
  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3566-3578.
  • Kadela-Tomanek, M., et al. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, 91(3), 592-601.
  • Zhang, Y., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14261-14273.
  • Bîcu, E., et al. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 23(19), 11823.
  • Bakherad, Z., et al. (2020). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. Journal of the Iranian Chemical Society, 17, 243-255.
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  • Kumar, V., & Singh, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25.
  • Szebényi, K., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 22(19), 10718.
  • Costa, M., et al. (2021). Effect of 1-Carbaldehyde-3,4-dimethoxyxanthone on Prostate and HPV-18 Positive Cervical Cancer Cell Lines and on Human THP-1 Macrophages. Molecules, 26(12), 3683.
  • Rojas-Llantoy, J. A., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.
  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]

  • Wafudu, O. A. H. (2022). Copper(II) complex of chloro pyrrole-2- carboxaldehyde -N(4)-(methoxyphenyl)- thiosemicarbazone, synthesis, characterization and spectral analysis. International Journal of Novel Research and Development, 7(8), 1-9.
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  • Kadam, P. D., et al. (2025). PHYSICOCHEMICAL, SPECTROSCOPIC, AND ANTIMICROBIAL EVALUATION OF NEW SUBSTITUTED BENZALDEHYDE DERIVATIVES OF PYRROLO[2,3-D] PYRIMIDINEHYDRAZIDE. International Journal of Biology, Pharmacy and Allied Sciences, 14(10), 9476-9488.
  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. [Link]

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Sources

A Comparative Guide to the Cytotoxicity of Substituted Pyrrole-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Among these, pyrrole-2-carbaldehyde derivatives have emerged as a promising class of cytotoxic agents with the potential for development into novel anticancer therapeutics.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various substituted pyrrole-2-carbaldehyde derivatives, supported by experimental data from recent studies. We will delve into the structure-activity relationships (SAR) that govern their potency, provide a detailed protocol for assessing cytotoxicity, and explore the potential mechanisms through which these compounds exert their anticancer effects.

Comparative Cytotoxicity of Substituted Pyrrole-2-Carbaldehyde Derivatives

The cytotoxic potential of substituted pyrrole-2-carbaldehyde derivatives is highly dependent on the nature and position of the substituents on the pyrrole ring. A comprehensive review of recent literature reveals significant variations in their potency against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard measure of cytotoxicity, with lower values indicating higher potency.

A summary of the cytotoxic activity of several substituted pyrrole-2-carbaldehyde derivatives is presented in the table below:

Compound ClassSubstitutionCell LineIC50 (µM)Reference
Alkynylated Pyrrole Derivatives Compound 12lU251 (Glioblastoma)2.29 ± 0.18[3][4]
A549 (Lung Cancer)3.49 ± 0.30[3][4]
Pyrrole Hydrazones Compound 1CSH-4 (Melanoma)44.63 ± 3.51[3]
Dimeric Pyrrole-2-Carbaldehyde Alkaloids Lepipyrrolin ASMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49[3]
Marinopyrroles & Derivatives Marinopyrrole AHCT-116 (Colon Cancer)~6.1 (2.9 µg/mL)[3]
KS18Mouse Primary Bone Marrow Cells~2[3]
KS04Mouse Primary Bone Marrow Cells~7[3]
Pyrrolomycins Pyrrolomycin C & F-seriesVarious Cancer Cell LinesSub-micromolar to low-micromolar[3][5]
Pyrrolo[2,3-d]pyrimidines containing urea moieties Compound 9eA549 (Lung Cancer)4.55[6]
Compound 10aPC3 (Prostate Cancer)0.19[6]
Compound 10bMCF-7 (Breast Cancer)1.66[6]

Structure-Activity Relationship (SAR) Insights

The data presented above highlights several key structure-activity relationships:

  • Alkynylated substitutions appear to confer potent cytotoxicity, as exemplified by compound 12l's low micromolar activity against glioblastoma and lung cancer cell lines.[3][4]

  • The fusion of a pyrimidine ring to the pyrrole core, particularly with the incorporation of a urea moiety , can lead to highly potent derivatives, with some compounds exhibiting sub-micromolar activity.[6]

  • Halogenation , a common feature in the highly potent pyrrolomycins, is a well-established strategy for enhancing the cytotoxic activity of pyrrole derivatives.[5]

  • The complexity of the substituent also plays a role, with dimeric structures like Lepipyrrolin A showing moderate activity.[3]

The following diagram illustrates the conceptual relationship between the pyrrole-2-carbaldehyde core and the influence of various substituents on cytotoxic activity.

SAR_Concept cluster_core Pyrrole-2-Carbaldehyde Core cluster_substituents Substituent Effects on Cytotoxicity core Pyrrole-2-Carbaldehyde Alkynylation Alkynylation core->Alkynylation Alkynylation Halogenation Halogenation core->Halogenation Halogenation (e.g., Pyrrolomycins) Fused_Rings Fused_Rings core->Fused_Rings Fused Rings (e.g., Pyrrolo[2,3-d]pyrimidines) Dimerization Dimerization core->Dimerization Dimerization Simple_Substituents Simple_Substituents core->Simple_Substituents Simple Substituents (e.g., Hydrazones) High_Potency High Potency (Low IC50) Moderate_Potency Moderate Potency Low_Potency Low Potency (High IC50) Alkynylation->High_Potency Halogenation->High_Potency Fused_Rings->High_Potency Dimerization->Moderate_Potency Simple_Substituents->Low_Potency

Caption: Conceptual diagram of structure-activity relationships for pyrrole-2-carbaldehyde derivatives.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9][10] The following protocol provides a detailed, step-by-step methodology for determining the cytotoxicity of novel pyrrole-2-carbaldehyde derivatives.

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Substituted pyrrole-2-carbaldehyde derivatives (test compounds)

  • Human cancer cell lines (e.g., A549, U251, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[3]

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7][9]

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[7][8]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Determine cell concentration and viability.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3][8]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7][8]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[8]

    • Perform serial dilutions of the test compounds in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include vehicle-only controls (e.g., DMSO at the same concentration as in the highest compound dilution) and untreated controls.[9]

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7][8]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[7][9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7][8]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

    • Gently mix on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7][9]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm can be used to correct for background absorbance.[9]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[8]

The following diagram illustrates the workflow for determining compound cytotoxicity using the MTT assay.

MTT_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation (Cell Adherence) cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation (Compound Exposure) compound_treatment->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition incubation_2_4h 2-4h Incubation (Formazan Formation) mtt_addition->incubation_2_4h solubilization Add DMSO (Dissolve Formazan) incubation_2_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Mechanism of Action: Induction of Apoptosis

Several studies suggest that the cytotoxic effects of substituted pyrrole-2-carbaldehyde derivatives are mediated, at least in part, by the induction of apoptosis, or programmed cell death.[2][4][6] For instance, mechanistic investigations revealed that compound 12l arrests the cell cycle in the G0/G1 phase and induces apoptosis in A549 lung cancer cells.[4] Similarly, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[6] This involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.[6]

The simplified diagram below illustrates a potential signaling pathway for apoptosis induction by a cytotoxic pyrrole-2-carbaldehyde derivative.

Apoptosis_Pathway compound Pyrrole-2-Carbaldehyde Derivative cell Cancer Cell compound->cell bcl2 Bcl-2 (Anti-apoptotic) Inhibition cell->bcl2 down-regulates bax Bax (Pro-apoptotic) Activation cell->bax up-regulates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

A Senior Application Scientist's Guide to Differentiating Methoxy-Phenyl-Pyrrole Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Distinguishing between positional isomers is a critical and often non-trivial challenge in chemical synthesis, drug discovery, and materials science. The subtle differences in the spatial arrangement of functional groups can lead to significant variations in pharmacological activity, material properties, and reaction kinetics. This guide provides a comprehensive spectroscopic framework for the unambiguous identification of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde and its positional isomers, 1-(3-Methoxy-phenyl)- and 1-(4-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. By leveraging the unique sensitivities of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we present a validated, multi-technique approach. This document serves as a practical, in-depth resource for researchers, offering detailed experimental protocols, comparative data analysis, and the causal logic behind the observed spectroscopic differences.

Introduction: The Challenge of Positional Isomerism

Positional isomers, which share the same molecular formula but differ in the location of substituents on a core structure, often exhibit nearly identical physical properties such as melting point and solubility. This similarity makes their separation and identification by conventional chromatographic methods challenging. Spectroscopic techniques, however, provide a powerful lens to probe the distinct electronic environments within each molecule.[1][2][3] The placement of the methoxy (-OCH₃) group on the N-phenyl ring of 1-phenyl-1H-pyrrole-2-carbaldehyde creates three unique isomers with distinct magnetic and vibrational properties. An accurate and efficient method for their differentiation is paramount for quality control, reaction monitoring, and regulatory compliance.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry data for the ortho (2-methoxy), meta (3-methoxy), and para (4-methoxy) isomers, establishing a clear, evidence-based protocol for their identification.

Molecular Structures and Isomeric Variation

The fundamental difference between the three compounds lies in the position of the electron-donating methoxy group on the phenyl ring. This variation directly influences the electronic distribution across both the phenyl and pyrrole ring systems, leading to predictable and measurable spectroscopic consequences.

Caption: Molecular structures of the ortho, meta, and para isomers.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be employed. The following outlines the recommended procedures for acquiring high-quality spectroscopic data.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • FT-IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of solid or liquid samples.

  • UV-Vis Spectroscopy: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the sample in a UV-transparent solvent such as ethanol or cyclohexane.

  • Mass Spectrometry: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL for direct infusion analysis via Electrospray Ionization (ESI).

Instrumentation and Data Acquisition

A multi-faceted analytical approach is crucial for robust isomer differentiation. The following workflow ensures comprehensive characterization.

Caption: Recommended analytical workflow for isomer identification.

Comparative Spectroscopic Analysis

The core of this guide is the direct comparison of the spectral data from each technique. The position of the methoxy group serves as the primary determinant of the observed differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each proton and carbon atom.[4][5][6]

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectra provide the most immediate and distinct fingerprints for each isomer. The key diagnostic regions are the aromatic protons on the phenyl ring and the aldehyde proton.

  • Aldehyde Proton (-CHO): This proton typically appears as a singlet around δ 9.5-9.8 ppm. Its chemical shift is subtly influenced by the electron-donating nature of the methoxy group, transmitted through the pyrrole ring.

  • Pyrrole Protons: The three protons on the pyrrole ring will appear as distinct multiplets, with their chemical shifts and coupling patterns providing structural confirmation.[7][8]

  • Phenyl Protons: This is the most diagnostic region. The substitution pattern dictates the multiplicity and chemical shifts.

    • Isomer 1 (ortho): The proximity of the -OCH₃ group to the pyrrole ring causes steric hindrance, forcing the phenyl and pyrrole rings out of planarity. This, combined with the anisotropic effect of the methoxy group, results in a complex multiplet pattern for the four aromatic protons.

    • Isomer 2 (meta): The four aromatic protons will exhibit a more complex splitting pattern, often appearing as four distinct multiplets.

    • Isomer 3 (para): Due to symmetry, the phenyl ring protons will appear as two distinct doublets (an AA'BB' system), which is a clear diagnostic feature.[2]

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons will be observed around δ 3.8-3.9 ppm for all isomers.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

Proton Assignment Isomer 1 (ortho) Isomer 2 (meta) Isomer 3 (para) Key Differentiator
Aldehyde (-CHO) ~9.65 ppm (s) ~9.60 ppm (s) ~9.58 ppm (s) Minor shift variation
Phenyl Protons Complex multiplets Complex multiplets Two doublets (~7.0 & 7.4 ppm) Symmetry in para isomer
Pyrrole H5 ~7.20 ppm (dd) ~7.15 ppm (dd) ~7.14 ppm (dd) Positional effects

| Methoxy (-OCH₃) | ~3.85 ppm (s) | ~3.82 ppm (s) | ~3.80 ppm (s) | Minor shift variation |

4.1.2. ¹³C NMR Spectroscopy

The carbon spectrum complements the proton data, with chemical shifts being highly sensitive to the electronic effects of the methoxy substituent.

  • Carbonyl Carbon (-CHO): Expected around δ 180-185 ppm.

  • Phenyl Carbons: The number of signals and their chemical shifts are diagnostic.

    • Isomer 3 (para): Due to symmetry, only four signals will be observed for the six phenyl carbons.[2][9][10][11]

    • Isomers 1 (ortho) & 2 (meta): All six phenyl carbons are unique and will show six distinct signals.

  • C-OCH₃ Carbon: The carbon atom of the phenyl ring attached to the methoxy group is significantly shielded, appearing upfield for the ortho and para isomers (~155-160 ppm) due to the resonance effect.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

Carbon Assignment Isomer 1 (ortho) Isomer 2 (meta) Isomer 3 (para) Key Differentiator
Carbonyl (-CHO) ~182.5 ppm ~182.0 ppm ~181.8 ppm Minor shift variation
Phenyl Carbons 6 signals 6 signals 4 signals Signal count due to symmetry
C-OCH₃ ~155 ppm ~159 ppm ~158 ppm Positional effects

| Methoxy (-OCH₃) | ~55.6 ppm | ~55.4 ppm | ~55.3 ppm | Minor shift variation |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational frequencies of bonds and is particularly useful for identifying functional groups and substitution patterns on aromatic rings.[12][13]

  • Carbonyl (C=O) Stretch: A very strong, sharp absorption band is expected. The conjugation with the pyrrole ring lowers the frequency to ~1660-1680 cm⁻¹.[14][15][16] The electronic effect of the methoxy group will cause subtle shifts: the electron-donating para isomer will likely have the lowest C=O stretching frequency.

  • Aromatic C-O-C Stretch: The aryl-alkyl ether stretch gives strong bands. An asymmetric stretch appears around 1240-1260 cm⁻¹ and a symmetric stretch around 1020-1050 cm⁻¹.

  • C-H Out-of-Plane Bending: This "fingerprint" region is highly diagnostic for aromatic substitution patterns.[1]

    • Isomer 1 (ortho): A strong band around 750 cm⁻¹ is characteristic of 1,2-disubstitution.

    • Isomer 2 (meta): Bands around 780 cm⁻¹ and 690 cm⁻¹ are typical for 1,3-disubstitution.

    • Isomer 3 (para): A single, strong band around 830 cm⁻¹ is a hallmark of 1,4-disubstitution.

Table 3: Key Differentiating FT-IR Frequencies (cm⁻¹)

Vibrational Mode Isomer 1 (ortho) Isomer 2 (meta) Isomer 3 (para)
C=O Stretch ~1670 ~1675 ~1665

| Aromatic C-H Bending | ~750 | ~780, ~690 | ~830 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system. The position of the methoxy group alters the extent of conjugation and, therefore, the absorption maxima (λmax).[17][18][19][20]

  • All isomers are expected to show strong absorptions due to π → π* transitions. The extended conjugation involving the phenyl ring, pyrrole ring, and carbonyl group will result in multiple absorption bands.

  • Isomer 3 (para): The direct resonance conjugation between the electron-donating -OCH₃ group and the electron-withdrawing pyrrole-carbaldehyde moiety leads to the most extended π-system. This should result in a bathochromic (red) shift, meaning it will have the longest wavelength λmax compared to the other two isomers.

  • Isomer 1 (ortho): Steric hindrance between the methoxy group and the pyrrole ring disrupts planarity, reducing the effective conjugation. This will likely cause a hypsochromic (blue) shift, resulting in the shortest wavelength λmax.

  • Isomer 2 (meta): The methoxy group is not in direct resonance with the rest of the π-system. Its λmax is expected to be intermediate between the ortho and para isomers.

Table 4: Expected UV-Vis Absorption Maxima (λmax) Trends in Ethanol

Isomer Expected λmax Rationale
Isomer 1 (ortho) Shortest λmax Steric hindrance reduces conjugation
Isomer 2 (meta) Intermediate λmax Inductive effect, no direct resonance

| Isomer 3 (para) | Longest λmax | Maximum resonance stabilization |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which can aid in structural confirmation.[21][22] Using a high-resolution mass spectrometer (e.g., QTOF) will confirm the elemental composition.

  • Molecular Ion Peak ([M+H]⁺): All three isomers have the same molecular formula (C₁₂H₁₁NO₂) and molecular weight (201.22 g/mol ). ESI-MS will show a prominent protonated molecular ion at m/z 202.0817.

  • Fragmentation Pattern: While the initial fragments may be similar, the relative abundances of daughter ions can differ.[23][24][25][26] Common fragmentation pathways might include:

    • Loss of CO (28 Da): [M+H - CO]⁺ at m/z 174.

    • Loss of CH₃ (15 Da) from the methoxy group: [M+H - CH₃]⁺ at m/z 187.

    • Cleavage of the C-N bond between the rings.

    • The stability of the resulting fragment ions will be influenced by the methoxy position, potentially leading to different relative intensities in the MS/MS spectrum, although this may not be as clearly diagnostic as NMR or IR data.

Conclusion

The unambiguous differentiation of 1-(2-methoxy-phenyl)-, 1-(3-methoxy-phenyl)-, and 1-(4-methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is reliably achieved through a systematic, multi-technique spectroscopic approach.

  • ¹H NMR is the most definitive technique, with the splitting pattern of the phenyl protons immediately identifying the para isomer by its characteristic pair of doublets.

  • ¹³C NMR corroborates this by revealing a reduced number of aromatic signals for the symmetric para isomer.

  • FT-IR provides a rapid and powerful confirmation through the highly diagnostic C-H out-of-plane bending region, where each isomer displays a characteristic absorption band corresponding to its substitution pattern.

  • UV-Vis spectroscopy offers supporting evidence, with the para isomer exhibiting a bathochromic shift to the longest wavelength due to superior electronic conjugation.

By integrating these techniques as outlined in the analytical workflow, researchers can confidently identify and characterize these positional isomers, ensuring the integrity and quality of their scientific endeavors.

References

  • NIST Chemistry WebBook. (n.d.). NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link][27][28][29][30][31][32][33][34]

  • Aryal, S. (2022, January 12). Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link][35]

  • Singh, J. (2017). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 6(7). Retrieved from [Link][5]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link][6]

  • Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link][36]

  • Esch, T., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(15), 5050-5057. Retrieved from [Link][1]

  • ResearchGate. (2016, April 28). What are the best structural characterization techniques for positional isomers? Retrieved from [Link][2]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link][12]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link][14]

  • University of California, Los Angeles. (n.d.). IR: aldehydes. Retrieved from [Link][15]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link][16]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link][13]

  • ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization by... Retrieved from [Link][19]

Sources

A Comparative Guide to the Structural Validation of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science landscapes, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For the title compound, 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, while 1D NMR provides initial insights, its complexity necessitates a more rigorous analytical approach. Overlapping signals and the challenge of assigning quaternary carbons demand the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.[1][2] This guide provides an in-depth, comparative analysis of how COSY, HSQC, and HMBC experiments work in concert to provide an irrefutable structural proof.

The Challenge: Beyond One-Dimensional Analysis

A 1D ¹H NMR spectrum of this compound would present a complex picture. The aromatic regions of both the pyrrole and the phenyl rings would likely exhibit overlapping multiplets, making definitive assignments challenging.[3] Furthermore, 1D ¹³C NMR, while revealing the number of unique carbon environments, fails to provide direct evidence of how these carbons are connected.[4] This is where the suite of 2D NMR techniques becomes indispensable.

The 2D NMR Toolkit: A Symphony of Correlations

To overcome the limitations of 1D NMR, a series of 2D experiments are employed. Each provides a unique piece of the structural puzzle, and together, they offer a self-validating system for structural elucidation.[4][5]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7] It is the primary tool for mapping out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation).[8][9][10] It is highly sensitive and essential for assigning protonated carbons.[11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to four bonds.[9][13][14] HMBC is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule.[15]

dot graph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_1D" { label="1D NMR"; bgcolor="#FFFFFF"; "1H_NMR" [label="¹H NMR"]; "13C_NMR" [label="¹³C NMR"]; }

subgraph "cluster_2D" { label="2D NMR"; bgcolor="#FFFFFF"; "COSY" [label="COSY", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HSQC" [label="HSQC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HMBC" [label="HMBC", fillcolor="#FBBC05", fontcolor="#202124"]; }

"Structure_Proposal" [label="Initial Structure Proposal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Validated_Structure" [label="Validated Structure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Structure_Proposal" -> "1H_NMR"; "Structure_Proposal" -> "13C_NMR"; "1H_NMR" -> "COSY"; "1H_NMR" -> "HSQC"; "13C_NMR" -> "HSQC"; "HSQC" -> "HMBC"; "COSY" -> "HMBC"; "HMBC" -> "Validated_Structure"; } labelloc="b"; label="Experimental workflow for 2D NMR structural validation.";

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[1]

  • COSY: A standard gradient-selected COSY (gs-COSY) experiment is typically sufficient. Key parameters include a spectral width covering all proton signals, and a sufficient number of increments in the indirect dimension to achieve good resolution.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended. The spectral widths should encompass the full proton and carbon chemical shift ranges.

  • HMBC: A gradient-selected HMBC experiment should be performed. The long-range coupling delay should be optimized for typical 2-3 bond J-couplings (e.g., 8-10 Hz).[11]

Data Analysis: A Step-by-Step Guide to Structural Confirmation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound. Note: Chemical shifts are predictive and may vary based on solvent and concentration. The influence of substituents on the pyrrole ring significantly impacts the chemical shifts of the ring protons and carbons.[16] Electron-withdrawing groups like the aldehyde will deshield the ring nuclei, shifting them downfield.[16]

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom LabelAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-CHOAldehyde9.5 - 10.0-
C-CHOAldehyde-180 - 185
H-3Pyrrole6.8 - 7.2-
C-3Pyrrole-115 - 120
H-4Pyrrole6.2 - 6.6-
C-4Pyrrole-110 - 115
H-5Pyrrole7.0 - 7.4-
C-5Pyrrole-125 - 130
C-2Pyrrole-135 - 140
C-1'Phenyl-145 - 150
C-2'Phenyl-120 - 125
H-3'Phenyl7.2 - 7.6-
C-3'Phenyl-128 - 132
H-4'Phenyl7.0 - 7.4-
C-4'Phenyl-122 - 126
H-5'Phenyl7.3 - 7.7-
C-5'Phenyl-129 - 133
H-6'Phenyl6.9 - 7.3-
C-6'Phenyl-112 - 116
OCH₃Methoxy3.8 - 4.0-
OCH₃Methoxy-55 - 60

Table 2: Expected 2D NMR Correlations

ExperimentKey CorrelationsStructural Information Confirmed
COSY H-3 ↔ H-4H-4 ↔ H-5H-3' ↔ H-4'H-4' ↔ H-5'H-5' ↔ H-6'Connectivity of the pyrrole ring protons.Connectivity of the phenyl ring protons.
HSQC H-3 ↔ C-3H-4 ↔ C-4H-5 ↔ C-5H-3' ↔ C-3'H-4' ↔ C-4'H-5' ↔ C-5'H-6' ↔ C-6'H-OCH₃ ↔ C-OCH₃Direct one-bond connections between protons and their attached carbons.
HMBC H-CHO ↔ C-2, C-3H-3 ↔ C-2, C-4, C-5, C-CHOH-5 ↔ C-1', C-3, C-4H-3' ↔ C-1', C-5'H-6' ↔ C-1', C-2'H-OCH₃ ↔ C-2'Confirms the position of the aldehyde group at C-2.Confirms the connectivity within the pyrrole ring and to the aldehyde.Crucially confirms the connection between the pyrrole ring (via H-5) and the phenyl ring (at C-1').Confirms the substitution pattern on the phenyl ring.Confirms the position of the methoxy group at C-2'.
Visualizing the Key Connections: The Power of HMBC

The HMBC experiment is the cornerstone for unambiguously connecting the different structural fragments. The following diagram illustrates the most critical long-range correlations that validate the overall structure of this compound.

dot graph "HMBC_Correlations" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];

// Define nodes with labels for atoms C2 [label="C2", pos="0,1!"]; C3 [label="C3", pos="-0.8,0.5!"]; C4 [label="C4", pos="-0.8,-0.5!"]; C5 [label="C5", pos="0,-1!"]; N1 [label="N1", pos="0.8,0!"]; CHO [label="CHO", pos="0,2!"]; C1_prime [label="C1'", pos="2,0!"]; C2_prime [label="C2'", pos="2.8,0.8!"]; C3_prime [label="C3'", pos="3.6,0.5!"]; C4_prime [label="C4'", pos="3.6,-0.5!"]; C5_prime [label="C5'", pos="2.8,-0.8!"]; C6_prime [label="C6'", pos="2.8,-1.6!"]; // Adjusted position for clarity OCH3 [label="OCH3", pos="3.6,1.5!"];

H_CHO [label="H-CHO", pos="-0.5,2.5!", fontcolor="#EA4335"]; H3 [label="H3", pos="-1.5,0.8!", fontcolor="#EA4335"]; H5 [label="H5", pos="-0.5,-1.5!", fontcolor="#EA4335"]; H6_prime [label="H6'", pos="3.2,-2.2!", fontcolor="#EA4335"]; H_OCH3 [label="H-OCH3", pos="4.2,1.8!", fontcolor="#EA4335"];

// Draw edges for key HMBC correlations H_CHO -> C2 [label="2J", arrowhead=vee, color="#FBBC05"]; H_CHO -> C3 [label="3J", arrowhead=vee, color="#FBBC05"]; H3 -> C2 [label="2J", arrowhead=vee, color="#FBBC05"]; H3 -> C5 [label="3J", arrowhead=vee, color="#FBBC05"]; H5 -> C1_prime [label="3J", arrowhead=vee, color="#34A853"]; H6_prime -> C2_prime [label="2J", arrowhead=vee, color="#FBBC05"]; H_OCH3 -> C2_prime [label="2J", arrowhead=vee, color="#FBBC05"]; } labelloc="b"; label="Key HMBC correlations for structural confirmation.";

Conclusion: An Integrated Approach for Unambiguous Assignment

By systematically analyzing the data from COSY, HSQC, and HMBC experiments, a complete and self-consistent structural assignment for this compound can be achieved. The COSY spectrum establishes the proton connectivity within the pyrrole and phenyl rings. The HSQC spectrum then definitively links these protons to their directly attached carbons. Finally, the crucial long-range correlations observed in the HMBC spectrum, particularly the correlation between the pyrrole H-5 and the phenyl C-1', and the correlations confirming the positions of the aldehyde and methoxy groups, provide the unequivocal evidence to assemble the complete molecular structure. This integrated 2D NMR approach represents a robust and reliable methodology essential for the rigorous characterization of novel compounds in a research and development setting.

References

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Biological efficacy of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde versus similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Efficacy of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde and Structurally Related Analogs

Introduction: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility make it a "privileged scaffold," frequently found in natural products and synthetic molecules with a wide spectrum of pharmacological activities.[2] Pyrrole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4][5]

A particularly interesting subclass is the pyrrole-2-carbaldehydes. The aldehyde group at the 2-position provides a reactive handle for further chemical modification, while the substituent at the N-1 position is critical for modulating the compound's physicochemical properties and biological target interactions.[6] This guide provides a detailed comparative analysis of the biological efficacy of this compound and its structural analogs, supported by experimental data, to inform researchers and drug development professionals.

Comparative Biological Efficacy: A Multifaceted Analysis

The biological activity of 1-aryl-1H-pyrrole-2-carbaldehydes is profoundly influenced by the substitution pattern on the N-phenyl ring and the pyrrole core. The presence of a methoxy group, as in the title compound, is often associated with enhanced biological activity.[7]

Anticancer Activity

Pyrrole-2-carbaldehyde derivatives have emerged as potent cytotoxic agents against a variety of human cancer cell lines.[8] The mechanism often involves the induction of apoptosis and cell cycle arrest.[9]

Key Structure-Activity Relationship (SAR) Insights:

  • Alkynylated Pyrroles: Derivatives featuring an alkynyl group have shown potent cytotoxicity, with compounds like 12l exhibiting IC50 values in the low micromolar range against glioblastoma (U251) and lung cancer (A549) cell lines.[8][9]

  • Aryl Substitution: The nature and position of substituents on the N-aryl ring are critical. A 3-methoxyphenyl group was present in a pyrrole derivative (D1 ) synthesized as a protein kinase inhibitor with proapoptotic and antitumor activity.[10] This suggests that the methoxy substitution, as seen in our lead compound, is a favorable feature.

  • Halogenation: The presence of halogens, such as chlorine on the N-benzyl group, is a common feature in pyrrole derivatives with strong antibacterial and, by extension, potential anticancer activity.[7]

Table 1: Comparative Cytotoxicity of Pyrrole Derivatives (IC50 in µM)

Compound Class/DerivativeSubstitution DetailsTarget Cell LineIC50 (µM)Reference
Alkynylated Pyrrole (12l) 3-alkynylpyrrole-2,4-dicarboxylateU251 (Glioblastoma)2.29 ± 0.18[9]
A549 (Lung Cancer)3.49 ± 0.30[9]
Pyrrole-Indole Hybrid (3h) Single chloro-substitutionT47D (Breast Cancer)2.4[1]
Pyrrole Derivative (D1) 1-(3-methoxyphenyl)Malignant CellsInduces Apoptosis[10]
Marinopyrrole A Dimeric Pyrrole-2-CarbaldehydeHCT-116 (Colon Cancer)~6.1[8]

Below is a generalized workflow for assessing the cytotoxic potential of these compounds.

G cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Culture Maintain Human Cancer Cell Lines (e.g., A549) Seed Seed Cells into 96-Well Plates Culture->Seed Treat Add Compound Dilutions to Wells Seed->Treat Prepare Prepare Serial Dilutions of Test Compounds Prepare->Treat Incubate Incubate for 48-72 hours at 37°C, 5% CO2 Treat->Incubate AddMTT Add MTT Reagent to Each Well Incubate->AddMTT IncubateMTT Incubate for 2-4 hours (Formation of Formazan) AddMTT->IncubateMTT AddSolvent Add Solubilization Solution (e.g., DMSO) IncubateMTT->AddSolvent Read Measure Absorbance at ~570 nm AddSolvent->Read Calculate Calculate % Cell Viability vs. Control Read->Calculate Plot Plot Dose-Response Curve & Determine IC50 Value Calculate->Plot

Caption: Experimental workflow for cytotoxicity screening using the MTT assay.

Antimicrobial Efficacy

Pyrrole derivatives are well-documented for their broad-range biological activities, including significant antibacterial and antifungal properties.[3] The 1-(2-methoxyphenyl) moiety is considered a favorable substituent for enhancing antibacterial potency.[7]

Key Structure-Activity Relationship (SAR) Insights:

  • Methoxyphenyl Group: The presence of a methoxyphenyl group is explicitly noted as being favorable for antibacterial activity.[7] This strongly supports the potential of this compound as an effective antimicrobial agent.

  • Halogenation: As with anticancer activity, N-substituents like 4-chlorobenzyl are prominent in highly active pyrrole-2-carboxamide derivatives, with MIC values as low as 1.05 µg/mL.[7]

  • Spectrum of Activity: Many pyrrole derivatives demonstrate intense activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7] However, some analogs show higher potency against Gram-positive strains.[11]

Table 2: Comparative Antimicrobial Activity of Pyrrole Derivatives

Compound/DerivativeSubstitution DetailsTarget OrganismActivity Metric (MIC)Reference
Pyrrole-2-carboxamide Analog 1-(4-Chlorobenzyl)-N-(1-(2-methoxyphenyl)propan-2-yl)-N-methylGram (+) & Gram (-)1.05 - 12.01 µg/mL[7]
Aconicaramide N-(l-prolyl)-5-hydroxymethyl-1H-pyrrole-2-carbaldehydeS. aureus800 µg/mL[12]
Pyrrole Benzamide Derivative N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamideS. aureus3.12 - 12.5 µg/mL[7]
Fused Pyrrole Derivative 7-(4-methoxyphenyl)-...-pyrrolo[3,2-e]pyrimidineVarious BacteriaZone of Inhibition[3]

The following diagram illustrates the key structural features of 1-Aryl-1H-pyrrole-2-carbaldehydes that influence their biological activity.

G cluster_core 1-Aryl-1H-pyrrole-2-carbaldehyde Scaffold cluster_sar Structure-Activity Relationship (SAR) Insights Core ArylRing Aryl Ring (R1) - Methoxy group enhances activity. - Halogens (Cl, F) often potent. - Position (ortho, meta, para) is critical. PyrroleCore Pyrrole Core (R2, R3) - Substitutions can modulate  potency and selectivity. Aldehyde Carbaldehyde (R4) - Key for activity. - Can be modified to form  hydrazones, Schiff bases. p1 p1->ArylRing p2 p2->PyrroleCore p3 p3->Aldehyde G cluster_trigger External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome Compound Pyrrole-2-carbaldehyde Derivative CellCycle Cell Cycle Arrest (G0/G1 Phase) Compound->CellCycle Mito Mitochondrial Stress (e.g., ROS generation) CellCycle->Mito Casp9 Caspase-9 Activation (Initiator Caspase) Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: Generalized pathway of apoptosis induction by bioactive pyrrole compounds.

Experimental Protocols

To ensure the reproducibility and validity of biological efficacy data, standardized experimental protocols are essential.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Culture human cancer cells (e.g., A549 lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS). Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for adherence. [8]2. Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations. Replace the old media in the wells with the media containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂. [8]4. MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth). [8]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Grow a fresh culture of the test microorganism (e.g., S. aureus) on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Conclusion and Future Directions

The evidence strongly suggests that this compound and its analogs are a promising class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. The methoxyphenyl substituent is a key contributor to their potent biological activity. Structure-activity relationship studies consistently highlight that modifications to the N-aryl ring and the pyrrole core can fine-tune potency and selectivity.

Future research should focus on synthesizing a broader library of analogs to further refine the SAR, with a particular emphasis on optimizing pharmacokinetic properties (ADME) for in vivo efficacy. Investigating synergistic combinations with existing anticancer or antimicrobial drugs could also unlock new therapeutic strategies. The pyrrole-2-carbaldehyde scaffold remains a fertile ground for the discovery of novel, potent, and selective therapeutic agents.

References

  • Al-Ostath, A. et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health.
  • Kondeva-Burdina, M. et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed.
  • Vasile, C. et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
  • BenchChem (2025). Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis. BenchChem.
  • Li, Y. et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. PubMed.
  • Sass, A. et al. (2025). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. National Institutes of Health.
  • Wu, X. et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal.
  • Idhayadhulla, A. et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
  • BenchChem (2025). A Comparative Guide to the Biological Activities of Substituted Pyrroles. BenchChem.
  • Matsugo, S. & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. ResearchGate.
  • Titchiner, G.R. et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI.
  • Matsugo, S. & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health.
  • Unknown Author (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library.
  • Al-Said, M.S. et al. (2011). Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed.
  • Mohammadi, E. et al. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central.
  • BenchChem (2025). An In-depth Technical Guide to the Crystal Structure of 1-substituted-1H-pyrrole-2-carbaldehydes: A Predictive Analysis for. BenchChem.
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A Comparative Guide to the Nucleophilic Addition Reactivity of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the reactivity of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde in nucleophilic addition reactions, a cornerstone of modern organic synthesis. We present a comparative study against other aromatic aldehydes, including benzaldehyde, salicylaldehyde, and pyrrole-2-carbaldehyde, to elucidate the electronic and steric factors governing its reactivity. This document is intended for researchers, scientists, and professionals in drug development and materials science to aid in the rational design of synthetic routes and the optimization of reaction conditions.

Introduction: The Role of Aromatic Aldehydes in Synthesis

Aromatic and heteroaromatic aldehydes are pivotal building blocks in the synthesis of a wide array of organic molecules, from pharmaceuticals to advanced materials.[1] Their utility stems from the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic addition, a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction.[2][3] The reactivity of these aldehydes is delicately modulated by the electronic and steric properties of the substituents on the aromatic or heteroaromatic ring.[4]

This guide focuses on this compound, a molecule of interest due to the presence of both an electron-rich pyrrole ring and a sterically demanding, electronically complex 2-methoxyphenyl group.[1][5] Understanding its reactivity profile in comparison to simpler aldehydes is crucial for its effective utilization in synthetic endeavors.

Theoretical Framework: Electronic and Steric Effects on Reactivity

The susceptibility of an aldehyde to nucleophilic attack is primarily dictated by the electrophilicity of its carbonyl carbon. This can be understood through the interplay of two key factors:

  • Electronic Effects: Electron-withdrawing groups (EWGs) attached to the aromatic ring enhance the partial positive charge on the carbonyl carbon, increasing its electrophilicity and thus its reactivity towards nucleophiles.[2] Conversely, electron-donating groups (EDGs) decrease this electrophilicity, rendering the aldehyde less reactive.[1][4] The pyrrole ring, being an electron-rich heteroaromatic system, acts as a significant electron-donating group, which reduces the electrophilicity of the attached aldehyde group.[1]

  • Steric Effects: The spatial arrangement of substituents around the carbonyl group can hinder the approach of a nucleophile.[4] Bulky groups adjacent to the aldehyde functionality can decrease the reaction rate by increasing the steric strain in the transition state leading to the tetrahedral intermediate.[4]

In the case of this compound, we must consider:

  • The electron-donating nature of the pyrrole ring, which deactivates the carbonyl group.[1]

  • The electronic effect of the 2-methoxyphenyl group. The methoxy group is electron-donating by resonance but electron-withdrawing by induction. Its overall effect depends on its position relative to the point of attachment.

  • The steric hindrance imposed by the ortho-substituted 2-methoxyphenyl group, which can restrict the trajectory of incoming nucleophiles.[5]

Logical Flow of Reactivity Analysis

To systematically evaluate the reactivity of this compound, we will analyze the contributing factors as illustrated in the following diagram.

G A Reactivity of This compound B Electronic Effects A->B C Steric Effects A->C D Electron-Donating Pyrrole Ring (Decreased Reactivity) B->D E 2-Methoxyphenyl Group (Complex Electronic Influence) B->E F Ortho-Substitution (Increased Steric Hindrance) C->F G Overall Reactivity Profile D->G E->G F->G

Figure 1. Factors influencing the reactivity of this compound.

Comparative Reactivity in Nucleophilic Addition Reactions

To provide a tangible comparison, we will examine the performance of this compound in several common nucleophilic addition reactions relative to benchmark aldehydes.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a powerful tool in organic synthesis.[6][7] The rate-determining step is the initial nucleophilic attack of the phosphorus ylide on the carbonyl carbon.[1] Therefore, the reaction is sensitive to the electrophilicity of the aldehyde.

Table 1: Comparative Yields in a Representative Wittig Reaction

AldehydeWittig ReagentProduct Yield (%)Reference
4-Nitrobenzaldehyde (Electron-Poor)(Triphenylphosphoranylidene)acetateHigh (expected)[8]
Benzaldehyde(Triphenylphosphoranylidene)acetateModerate[8]
This compound (Triphenylphosphoranylidene)acetate Low to Moderate (predicted)
Pyrrole-2-carbaldehyde(Triphenylphosphoranylidene)acetateModerate[1]
4-Methoxybenzaldehyde (Electron-Rich)(Triphenylphosphoranylidene)acetateLow (expected)[1]

Analysis: It is anticipated that this compound would exhibit lower reactivity in the Wittig reaction compared to benzaldehyde and electron-deficient benzaldehydes. This is due to the combined electron-donating effect of the pyrrole ring and the steric bulk of the ortho-methoxyphenyl group, which would slow the initial nucleophilic attack.[1] While the pyrrole ring's electron-donating nature is a primary factor, the steric hindrance from the ortho-substituent likely plays a significant role in further reducing the reaction rate.

Experimental Protocol: A General Procedure for the Wittig Reaction

This protocol outlines a general methodology for performing a Wittig reaction, which can be adapted for the aldehydes discussed.

G cluster_0 Ylide Preparation cluster_1 Reaction with Aldehyde cluster_2 Workup and Purification A 1. Dissolve phosphonium salt in dry THF under N2. B 2. Cool to 0°C. A->B C 3. Add strong base (e.g., n-BuLi) dropwise to form the ylide. B->C D 4. Add a solution of the aldehyde in dry THF. C->D E 5. Allow to warm to room temperature and stir. D->E F 6. Quench with saturated NH4Cl solution. E->F G 7. Extract with an organic solvent. F->G H 8. Purify by column chromatography. G->H

Figure 2. General workflow for a Wittig olefination reaction.

Detailed Steps:

  • Ylide Generation: A suspension of the appropriate phosphonium salt in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium, is added dropwise until the characteristic color of the ylide persists.

  • Reaction: A solution of the aldehyde in anhydrous THF is added slowly to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 1-12 hours), monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired alkene.[1]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Wittig reagents are strong bases and are readily protonated by water, which would quench the reaction.

  • Inert Atmosphere: This prevents the degradation of the air-sensitive ylide and other reagents.

  • Low Temperature for Ylide Generation: The addition of a strong base is often exothermic. Performing this step at a low temperature helps to control the reaction and prevent side reactions.

Other Nucleophilic Addition Reactions

The reactivity trends observed in the Wittig reaction are expected to be mirrored in other nucleophilic addition reactions.

Grignard Reaction

The addition of organomagnesium halides (Grignard reagents) to aldehydes is a fundamental method for forming carbon-carbon bonds and producing secondary alcohols. The reactivity is similarly governed by the electrophilicity of the carbonyl carbon and steric accessibility. It is predicted that this compound would react slower with Grignard reagents compared to benzaldehyde due to the aforementioned electronic and steric factors.

Reduction with Hydride Reagents

The reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a common transformation. While these are powerful nucleophiles, the reaction rate is still influenced by the aldehyde's structure. The reduced electrophilicity of the carbonyl carbon in this compound would likely necessitate longer reaction times or stronger reducing agents compared to more reactive aldehydes.

Conclusion

The reactivity of this compound in nucleophilic addition reactions is significantly influenced by the electronic and steric properties of its substituents. The electron-donating nature of the pyrrole ring deactivates the carbonyl group towards nucleophilic attack.[1] This deactivation is further compounded by the steric hindrance imposed by the ortho-substituted 2-methoxyphenyl group.

Consequently, this compound is expected to be less reactive than benzaldehyde and its electron-deficient derivatives in common nucleophilic addition reactions such as the Wittig reaction, Grignard addition, and hydride reduction. Its reactivity is likely to be more comparable to that of benzaldehydes bearing strong electron-donating groups.

For researchers and professionals in drug development and materials science, this comparative guide highlights the importance of considering the nuanced electronic and steric landscape of substituted heteroaromatic aldehydes when designing synthetic strategies. The insights provided herein should facilitate the development of more efficient and predictable synthetic routes utilizing this versatile chemical scaffold.

References

  • Laskar, D. D., Prajapati, D., & Sandhu, J. S. (2001). A ‘green’ and highly efficient synthesis of α,β-unsaturated carbonyl compounds in an aqueous medium. Tetrahedron Letters, 42(42), 7883-7886. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

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  • BrainKart. Aldehydes and ketones: Electronic and steric effects. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. Available from: [Link]

  • CK-12 Foundation. Nucleophilic Addition Reactions. Available from: [Link]

  • ResearchGate. Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. Available from: [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-Aryl-Pyrrole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Aryl-Pyrrole-2-Carbaldehydes

The 1-aryl-pyrrole-2-carbaldehyde scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its prevalence in a wide array of biologically active compounds, including anti-inflammatory agents, anticancer drugs, and antibiotics, underscores the critical need for efficient and versatile synthetic routes. These compounds also serve as pivotal intermediates for the construction of more complex heterocyclic systems. This guide provides a comprehensive benchmark of the most prominent synthetic strategies to access this valuable class of molecules. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each route, offering researchers, scientists, and drug development professionals a robust framework for methodological selection.

I. The Vilsmeier-Haack Reaction: A Classic Approach to Pyrrole Formylation

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 1-arylpyrroles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][3]

Mechanistic Rationale

The efficacy of the Vilsmeier-Haack reaction hinges on the generation of the electrophilic chloroiminium ion, the Vilsmeier reagent. This electrophile is sufficiently reactive to attack the electron-rich pyrrole ring, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis yield the desired 1-aryl-pyrrole-2-carbaldehyde. The regioselectivity of the formylation is predominantly governed by steric factors, with the formyl group preferentially introduced at the less hindered α-position (C2 or C5) of the pyrrole ring.[4]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Arylpyrrole 1-Arylpyrrole Arylpyrrole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 1-Aryl-pyrrole-2-carbaldehyde Intermediate->Product Hydrolysis

Caption: The Vilsmeier-Haack reaction workflow.

Experimental Protocol: General Procedure

To a solution of the 1-arylpyrrole in DMF at 0 °C, the Vilsmeier reagent (pre-formed or generated in situ with POCl₃) is added. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched by the addition of an aqueous sodium acetate solution. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. Purification is typically achieved by column chromatography.[3]

Performance and Limitations

The Vilsmeier-Haack reaction is generally a high-yielding and reliable method. However, its scope can be limited by the electronic nature of the aryl substituent. Electron-donating groups on the aryl ring can enhance the reactivity of the pyrrole nucleus, while strong electron-withdrawing groups may hinder the reaction. Over-formylation or formylation at the β-position can also occur under certain conditions.

II. The Paal-Knorr Synthesis: A Convergent Route to Substituted Pyrroles

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, offering a convergent and highly versatile approach from 1,4-dicarbonyl compounds and primary amines.[5][6][7] This method allows for the direct installation of the N-aryl group and substituents on the pyrrole ring in a single step.

Mechanistic Rationale

The reaction proceeds via the formation of a hemiaminal upon the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative. Subsequent dehydration furnishes the aromatic pyrrole ring.[5] The rate-determining step is typically the ring closure.[7]

Paal_Knorr Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Dicarbonyl->Hemiaminal + Arylamine Amine Primary Arylamine Amine->Hemiaminal Cyclized_Intermediate Cyclized Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Product 1-Aryl-pyrrole Cyclized_Intermediate->Product Dehydration

Caption: The Paal-Knorr synthesis workflow.

Experimental Protocol: Conventional Heating

A mixture of the 1,4-dicarbonyl compound and the arylamine in a suitable solvent, such as ethanol or acetic acid, is heated at reflux for several hours. After cooling, the product is often precipitated by the addition of water or a non-polar solvent and collected by filtration. Recrystallization is a common method of purification.

Microwave-Assisted Paal-Knorr Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the Paal-Knorr synthesis, significantly reducing reaction times from hours to minutes and often improving yields.[8][9]

  • Experimental Protocol: Microwave Irradiation: A solution of the 1,4-diketone, the primary amine, and a catalytic amount of acid (e.g., acetic acid) in a solvent like ethanol is sealed in a microwave vial. The mixture is irradiated at a specific temperature (e.g., 80-150 °C) for a short duration (e.g., 2-20 minutes).[10][11][12] The workup is similar to the conventional method.

Performance and Substrate Scope

The Paal-Knorr synthesis is highly versatile, tolerating a wide range of substituents on both the dicarbonyl compound and the arylamine. The use of microwave assistance has further broadened its applicability and efficiency.

Starting Materials Product Conditions Yield (%) Reference
Hexane-2,5-dione, Aniline1-Phenyl-2,5-dimethylpyrroleAcetic acid, reflux, 15 minHigh[10]
Various 1,4-diketones, Various anilinesVarious 1-arylpyrrolesMicrowave, 120-150 °C, 2-10 min65-89[11][12]
2,5-Dimethoxytetrahydrofuran, 4-Bromoaniline1-(4-Bromophenyl)pyrroleSalicylic acid, microwave, 15 sec92[11]

III. The Clauson-Kaas Reaction: An Alternative for Unsubstituted Pyrrole Cores

The Clauson-Kaas reaction provides a valuable alternative to the Paal-Knorr synthesis, particularly for the preparation of N-substituted pyrroles that are unsubstituted at the carbon atoms of the heterocyclic ring.[13][14] This method utilizes 2,5-dialkoxytetrahydrofurans as stable and easily handleable precursors to the reactive 1,4-dicarbonyl species.[15]

Mechanistic Rationale

Under acidic conditions, the 2,5-dialkoxytetrahydrofuran undergoes hydrolysis to generate the corresponding succinaldehyde in situ. This dialdehyde then reacts with a primary arylamine in a manner analogous to the Paal-Knorr synthesis to afford the 1-arylpyrrole.

Experimental Protocol: Microwave-Assisted

A mixture of 2,5-dimethoxytetrahydrofuran, an arylamine, and a catalyst such as oxone in a solvent like acetonitrile is subjected to microwave irradiation.[13][14][16] The reaction is typically complete within a few minutes. The product is then isolated through standard workup procedures.

Starting Materials Product Conditions Yield (%) Reference
2,5-Dimethoxytetrahydrofuran, Aniline1-Phenyl-1H-pyrroleOxone, MeCN, microwaveHigh[13]
2,5-Dimethoxytetrahydrofuran, Various aryl aminesVarious 1-arylpyrrolesCeCl₃·7H₂O, MeCN, microwaveHigh[17]

IV. Ring Transformation of 5-Aryl-2-Furaldehydes: A Strategic Rearrangement

A clever and efficient strategy for the synthesis of 1,5-diaryl-pyrrole-2-carbaldehydes involves the acid-catalyzed ring transformation of readily available 5-aryl-2-furaldehydes in the presence of an arylamine.[18][19][20]

Mechanistic Rationale

The reaction is believed to proceed through the formation of an intermediate "Stenhouse salt" upon reaction of the furaldehyde with the arylamine.[19] This intermediate can then undergo a ring-opening and subsequent ring-closing cascade to furnish the more stable 1-aryl-pyrrole-2-carbaldehyde.

Experimental Protocol

Equimolar quantities of a 5-arylfuran-2-carbaldehyde and an aniline are refluxed in ethanol with a catalytic amount of concentrated hydrochloric acid. After several hours, the reaction mixture is poured over ice, and the precipitated product is filtered, dried, and recrystallized.[18]

Starting Materials Product Yield (%) Reference
5-Phenylfuran-2-carbaldehyde, Aniline1,5-Diphenylpyrrole-2-carbaldehydeGood[18][19][20]
Various 5-arylfuran-2-carbaldehydes, Various anilinesVarious 1,5-diarylpyrrole-2-carbaldehydes40-70 (for furan precursor)[19]

V. Modern One-Pot Syntheses: The Forefront of Efficiency

Recent advances in synthetic methodology have led to the development of highly efficient one-pot procedures that construct the 1-aryl-pyrrole-2-carbaldehyde core from simple and readily available starting materials.

Copper-Catalyzed Oxidative Annulation

A notable example is the copper-catalyzed oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.[21][22] This method features a Csp³-H to C=O oxidation, offering a novel and atom-economical approach.

  • Mechanistic Rationale: The proposed mechanism involves a sequence of iodination, Kornblum oxidation of the aryl methyl ketone, condensation with the arylamine and acetoacetate ester, cyclization, and finally, oxidative aromatization to yield the polysubstituted pyrrole-2-carbaldehyde.[21][22] A key finding is that the aldehyde oxygen atom originates from molecular oxygen.[21][22]

  • Experimental Protocol: A mixture of the aryl methyl ketone, arylamine, acetoacetate ester, a copper catalyst (e.g., CuCl₂), and iodine in a solvent like DMSO is heated under an oxygen atmosphere.[21] The reaction yields the desired product after workup and purification.

Starting Materials Product Conditions Yield (%) Reference
Acetophenone, Aniline, Ethyl acetoacetateEthyl 1,5-diphenyl-2-formyl-1H-pyrrole-3-carboxylateCuCl₂, I₂, O₂, DMSO, 100 °CUp to 74[21][22]

Comparative Analysis

Synthetic Route Key Advantages Key Disadvantages Typical Yields Substrate Scope
Vilsmeier-Haack High yields, reliable, well-establishedCan be sensitive to electron-withdrawing groups, potential for over-formylation70-90%Good for electron-rich pyrroles
Paal-Knorr Convergent, versatile, good for substituted pyrrolesRequires 1,4-dicarbonyl precursors which may need multi-step synthesis65-95% (especially with microwave)Broad
Clauson-Kaas Good for unsubstituted pyrrole core, stable precursorsLimited to N-substituted pyrroles without C-substituentsHighGood for various N-aryl groups
Ring Transformation Strategic, good for 1,5-diaryl derivativesRequires synthesis of the 5-arylfuran-2-carbaldehyde precursorModerate to goodSpecific for 1,5-diaryl products
Copper-Catalyzed One-Pot High atom economy, one-pot, novelRequires optimization of catalytic conditions, may have a more limited substrate scopeUp to 74%Emerging, appears promising

Conclusion and Future Outlook

The synthesis of 1-aryl-pyrrole-2-carbaldehydes is well-served by a diverse array of methodologies, each with its own set of strengths and weaknesses. The classical Vilsmeier-Haack and Paal-Knorr reactions remain highly relevant and effective, with modern adaptations such as microwave-assisted protocols significantly enhancing their efficiency. The Clauson-Kaas reaction and ring transformation strategies offer valuable alternatives for specific substitution patterns. The emergence of modern one-pot, transition-metal-catalyzed methods represents the frontier of synthetic efficiency, promising even more atom-economical and environmentally benign routes in the future. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

References

  • A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. SciSpace. Available at: [Link]

  • Gullapelli, K., Brahmeshwari, G., & Ravichander, M. (2019). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Bulletin of the Chemical Society of Ethiopia, 33(1), 143-148. Available at: [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available at: [Link]

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  • Gullapelli, K., Brahmeshwari, G., & Ravichander, M. (2019). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Bulletin of the Chemical Society of Ethiopia, 33(1), 143-148. Available at: [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available at: [Link]

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  • Gullapelli, K., Brahmeshwari, G., & Ravichander, M. (2019). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Bulletin of the Chemical Society of Ethiopia, 33(1), 143-148. Available at: [Link]

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  • Aslam, S., Nazeer, A., Khan, M. N., Parveen, N., Khan, M. A., & Munawar, M. A. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Asian Journal of Chemistry, 25(17), 9595. Available at: [Link]

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  • Chen, L., Huo, J. Q., Si, H. L., Xu, X. Y., Kou, S., Mao, J., & Zhang, J. L. (2021). One-Pot Synthesis of N-H-Free Pyrroles from Aldehydes and Alkynes. Organic letters, 23(11), 4348-4352. Available at: [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction—Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. Available at: [Link]

  • Cereda, E., Ezhaya, A., & Donati, D. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic letters, 6(3), 353-355. Available at: [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, robust and reliable analytical methods are crucial for ensuring its quality, purity, and stability throughout the drug development lifecycle.[1][2] The validation of these analytical methods provides documented evidence that the procedure is suitable for its intended purpose.[2][3] Furthermore, the cross-validation of different analytical techniques is essential to ensure the consistency and reliability of results across various platforms and laboratories.[4]

This guide provides an in-depth comparison of three common analytical methods for the quantification and characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and compare their performance based on key validation parameters as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][7]

The Importance of Method Validation and Cross-Validation

Analytical method validation is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies like the FDA and EMA.[1] It ensures that an analytical method is accurate, precise, specific, and robust for its intended application, which can range from identification tests to quantitative impurity determinations.[3][7][8]

Cross-validation comes into play when two or more analytical methods are used to determine the concentration of the same analyte. It is a comparative process to ensure that the results from different methods are equivalent and interchangeable. This is particularly important during method transfer between laboratories or when a new method is introduced to replace an existing one.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

Cross-Validation Workflow cluster_0 Method Development & Individual Validation cluster_1 Cross-Validation cluster_2 Outcome HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (ICH Q2(R1)) HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Validation (ICH Q2(R1)) GCMS_Dev->GCMS_Val UVVis_Dev UV-Vis Method Development UVVis_Val UV-Vis Validation (ICH Q2(R1)) UVVis_Dev->UVVis_Val Sample_Prep Prepare Standard & Sample Solutions HPLC_Analysis Analyze with Validated HPLC Method Sample_Prep->HPLC_Analysis GCMS_Analysis Analyze with Validated GC-MS Method Sample_Prep->GCMS_Analysis UVVis_Analysis Analyze with Validated UV-Vis Method Sample_Prep->UVVis_Analysis Data_Comparison Compare Results (e.g., Bland-Altman, t-test) HPLC_Analysis->Data_Comparison GCMS_Analysis->Data_Comparison UVVis_Analysis->Data_Comparison Conclusion Determine Method Equivalence & Interchangeability Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.[9] For this compound, a reversed-phase HPLC method with UV detection is a logical first choice.

Experimental Protocol: HPLC-UV

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of the analyte; likely in the range of 280-320 nm.

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the test sample at a target concentration within the calibration range using the same diluent.

3. Validation Parameters: The method would be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[6]

Performance Comparison: HPLC-UV
ParameterHypothetical Performance Data
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Specificity High (demonstrated by peak purity and resolution from potential impurities)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is particularly well-suited for volatile and thermally stable compounds. While this compound may have limited volatility, GC-MS can still be a viable option, potentially after derivatization.[10][11][12]

Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-450.

2. Reagent and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent.

  • Sample Solution: Prepare the test sample at a target concentration within the calibration range.

3. Validation Parameters: Similar to HPLC, the GC-MS method would be validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ.[6] The high selectivity of MS detection often provides excellent specificity.[9]

Performance Comparison: GC-MS
ParameterHypothetical Performance Data
Linearity (r²) > 0.998
Range 0.5 - 50 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (RSD%) < 3.0%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Specificity Very High (based on mass spectral fragmentation patterns)

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique compared to chromatography. It relies on the principle that molecules absorb light at specific wavelengths. For aromatic compounds like this compound, this method can be used for quantitative analysis, although it is generally less specific than chromatographic methods.[13][14] A spectrophotometric method for aromatic aldehydes has been developed using a reaction with diphenylamine.[13][14]

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm quartz cuvettes.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm.

2. Reagent and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of a suitable solvent (e.g., ethanol).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Sample Solution: Prepare the test sample at a target concentration within the calibration range.

3. Validation Parameters: The validation of a spectrophotometric method would also follow ICH guidelines, with a particular focus on specificity to ensure that excipients or impurities do not interfere with the absorbance measurement at the chosen wavelength.[6]

Performance Comparison: UV-Vis Spectrophotometry
ParameterHypothetical Performance Data
Linearity (r²) > 0.995
Range 1 - 15 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (RSD%) < 5.0%
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Specificity Moderate to Low (susceptible to interference from other UV-absorbing compounds)

Objective Comparison and Conclusion

The choice of an analytical method depends on the specific requirements of the analysis. The following diagram provides a visual comparison of the key attributes of the three discussed methods.

Method Comparison cluster_hplc HPLC-UV Attributes cluster_gcms GC-MS Attributes cluster_uvvis UV-Vis Attributes Topic This compound Analytical Methods HPLC HPLC-UV Topic->HPLC GCMS GC-MS Topic->GCMS UVVis UV-Vis Spectrophotometry Topic->UVVis H_Spec High Specificity HPLC->H_Spec G_Spec Very High Specificity GCMS->G_Spec U_Speed Rapid UVVis->U_Speed H_Prec High Precision H_Spec->H_Prec H_Vers Versatile H_Prec->H_Vers G_Sens High Sensitivity G_Spec->G_Sens G_Ident Structural Information G_Sens->G_Ident U_Simple Simple U_Speed->U_Simple U_Cost Low Cost U_Simple->U_Cost

Caption: Comparison of attributes for HPLC, GC-MS, and UV-Vis methods.

HPLC-UV stands out as the most balanced method, offering high specificity, precision, and versatility for routine quality control and stability testing.

GC-MS provides the highest level of specificity and sensitivity, making it an excellent choice for impurity profiling and identification of unknown degradants. However, it may require derivatization and is generally more complex to operate.

UV-Vis Spectrophotometry is the most rapid and cost-effective method, suitable for high-throughput screening or in-process controls where high specificity is not a critical requirement.

Ultimately, a comprehensive analytical strategy for this compound would likely involve the use of HPLC as the primary quantitative method, with GC-MS employed for confirmatory testing and impurity identification. UV-Vis could be utilized for quick checks where appropriate. The cross-validation of these methods would ensure a high degree of confidence in the analytical data generated, supporting the development of a safe and effective pharmaceutical product.[2]

References

  • Spectrophotometric Determination of Some Aromatic Aldehydes. Taylor & Francis Online. Available at: [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • Spectrophotometric Determination of Some Aromatic Aldehydes. Marcel Dekker, Inc. Available at: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available at: [Link]

  • Simple and Rapid Spectrophotometric Method for Determination of Some Aromatic Aldehydes. A Kinetic Study. Taylor & Francis Online. Available at: [Link]

  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Available at: [Link]

  • Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ACS Publications. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among these, the N-aryl-1H-pyrrole-2-carbaldehyde framework has emerged as a promising starting point for the development of novel therapeutic agents, demonstrating significant potential in anticancer and antimicrobial applications.[2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs related to 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, synthesizing data from various studies to inform future drug design and development efforts.

The Strategic Importance of the N-Aryl-1H-pyrrole-2-carbaldehyde Scaffold

The selection of the N-aryl-1H-pyrrole-2-carbaldehyde scaffold is predicated on several key observations. The pyrrole ring itself is an electron-rich aromatic system capable of engaging in various interactions with biological macromolecules. The aldehyde group at the 2-position is a versatile chemical handle that can be readily modified to generate diverse libraries of derivatives, such as Schiff bases, hydrazones, and chalcones, each with distinct electronic and steric properties.[4][5] Furthermore, the N-aryl substituent provides a crucial vector for exploring the chemical space around the pyrrole core, allowing for the fine-tuning of physicochemical properties like lipophilicity and electronic effects, which are critical for target engagement and pharmacokinetic profiles.

Synthesis of 1-Aryl-1H-pyrrole-2-carbaldehyde Analogs

The synthesis of N-aryl-1H-pyrrole-2-carbaldehydes can be achieved through several established synthetic routes. A common and efficient method is the Vilsmeier-Haack reaction on N-aryl-pyrroles. This reaction introduces the formyl group at the C2 position of the pyrrole ring. The N-aryl-pyrroles themselves are typically synthesized via the Paal-Knorr condensation of a 1,4-dicarbonyl compound with a primary aromatic amine, in this case, a substituted aniline.

Representative Synthetic Workflow:

Synthesis Workflow Aniline Substituted Aniline PaalKnorr Paal-Knorr Condensation Aniline->PaalKnorr Dicarbonyl 1,4-Dicarbonyl Compound Dicarbonyl->PaalKnorr NArylPyrrole N-Aryl-Pyrrole PaalKnorr->NArylPyrrole Formylation Vilsmeier-Haack Formylation NArylPyrrole->Formylation Vilsmeier Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier->Formylation Target 1-Aryl-1H-pyrrole-2-carbaldehyde Formylation->Target

Caption: General synthetic route to 1-Aryl-1H-pyrrole-2-carbaldehydes.

Comparative Analysis of Biological Activities

While specific SAR studies on a broad range of this compound analogs are not extensively documented in a single source, we can infer valuable insights by comparing the biological activities of structurally related N-aryl-pyrrole-2-carbaldehyde derivatives from various studies. The primary activities reported for this class of compounds are cytotoxicity against cancer cell lines and antifungal activity.

Cytotoxic Activity of Substituted Pyrrole-2-carbaldehydes

The cytotoxic potential of substituted pyrrole-2-carbaldehydes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.[2]

Compound ClassSubstitutionCell LineIC50 (µM)
Alkynylated Pyrrole Derivatives Compound 12lU251 (Glioblastoma)2.29 ± 0.18
A549 (Lung Cancer)3.49 ± 0.30
Pyrrole Hydrazones Compound 1CSH-4 (Melanoma)44.63 ± 3.51
Dimeric Pyrrole-2-Carbaldehyde Alkaloids Lepipyrrolin ASMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49
Marinopyrroles & Derivatives Marinopyrrole AHCT-116 (Colon Cancer)~6.1
KS18Mouse Primary Bone Marrow Cells~2

This table synthesizes data from a review of cytotoxic pyrrole-2-carbaldehydes to provide a comparative overview.[2]

Structure-Activity Relationship Insights for Cytotoxicity

The data suggests that modifications at both the pyrrole ring and the carbaldehyde function significantly impact cytotoxic activity.[2]

  • Substitution on the Pyrrole Ring: The introduction of specific substituents on the pyrrole core, such as alkynyl groups, can lead to potent cytotoxicity against specific cancer cell lines like glioblastoma and lung cancer.[2]

  • Derivatization of the Carbaldehyde Group: Conversion of the aldehyde to a hydrazone can modulate the activity, though in the example shown, the potency is moderate.[2] This highlights the importance of the nature of the hydrazone substituent.

  • Natural Product Scaffolds: Naturally occurring dimeric structures and marinopyrrole derivatives demonstrate significant cytotoxic potential, suggesting that exploring more complex pyrrole-based architectures could be a fruitful avenue.[2]

SAR_Cytotoxicity cluster_mods Structural Modifications cluster_activity Impact on Cytotoxicity Core 1-Aryl-1H-pyrrole-2-carbaldehyde Pyrrole_Sub Pyrrole Ring Substitution (e.g., Alkynylation) Core->Pyrrole_Sub Influences Aldehyde_Deriv Carbaldehyde Derivatization (e.g., Hydrazones, Schiff Bases) Core->Aldehyde_Deriv Influences Aryl_Sub N-Aryl Ring Substitution (e.g., Methoxy, Halogens) Core->Aryl_Sub Influences Potency Potency (IC50) Pyrrole_Sub->Potency Aldehyde_Deriv->Potency Aryl_Sub->Potency Selectivity Selectivity Aryl_Sub->Selectivity

Caption: Key structural modifications influencing the cytotoxicity of N-aryl-pyrrole-2-carbaldehydes.

Antifungal Activity of Phenylpyrrole Analogs

A series of phenylpyrrole analogues, structurally related to the natural alkaloid lycogalic acid, have been synthesized and evaluated for their antifungal activity against various phytopathogenic fungi.[6] This provides valuable SAR insights that can be extrapolated to the 1-(2-methoxyphenyl) scaffold.

CompoundR1R2Inhibition (%) vs. Rhizoctonia cerealis at 50 µg/mL
8a HH75
8g H4-F92
8h H4-Cl91
8i H4-Br65
8j H4-CH362
8k 4-OCH3H78
8l 4-OCH34-F85

This table is a selection of data from a study on phenylpyrrole analogues to illustrate SAR trends.[6]

Structure-Activity Relationship Insights for Antifungal Activity

The antifungal activity of these phenylpyrrole derivatives is highly dependent on the substitution pattern on the phenyl rings.[6]

  • Influence of Halogens: The introduction of a fluorine or chlorine atom at the para-position of the phenyl ring at R2 (compounds 8g and 8h ) significantly enhances the antifungal activity against Rhizoctonia cerealis compared to the unsubstituted analog (8a ).[6]

  • Effect of Methoxy Group: A methoxy group at the para-position of the phenyl ring at R1 (compound 8k ) maintains good activity.[6] Combining this with a fluorine at the R2 position (8l ) results in potent antifungal activity.[6]

  • Broader Spectrum: Some of these compounds exhibited a broad spectrum of activity against several plant pathogenic fungi.[6]

These findings suggest that for the this compound scaffold, the presence of the methoxy group is likely favorable for antifungal activity, and further substitution on the phenyl ring with halogens could be a promising strategy for optimization.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are representative methodologies for assessing the cytotoxic and antifungal activities of novel compounds.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549, U251) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and incubate for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: After incubation, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.[2]

  • Formazan Solubilization: Incubate the plates for 2-4 hours to allow for the formation of formazan crystals. Subsequently, solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).[2]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[2] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

MTT_Assay Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Solubilize formazan Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antifungal Activity Evaluation: Mycelium Growth Rate Method

This method is used to determine the inhibitory effect of compounds on the growth of filamentous fungi.[7]

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Media Preparation: Prepare potato dextrose agar (PDA) medium and sterilize it. While the medium is still molten, add the test compound stock solution to achieve the desired final concentration (e.g., 50 µg/mL). Pour the mixture into Petri dishes.

  • Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of the PDA plates containing the test compound.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period, until the mycelial growth in the control plate (containing only the solvent) reaches a certain diameter.

  • Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

  • Data Analysis: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.

Conclusion and Future Directions

The N-aryl-1H-pyrrole-2-carbaldehyde scaffold, exemplified by this compound, represents a fertile ground for the discovery of novel cytotoxic and antifungal agents. The available data from related analogs underscores the critical role of substituents on both the N-aryl ring and the pyrrole core in modulating biological activity. Specifically, the introduction of electron-withdrawing groups, such as halogens, on the N-phenyl ring appears to be a promising strategy for enhancing antifungal potency. For anticancer applications, a wider range of modifications, including derivatization of the aldehyde and substitution on the pyrrole ring, have shown to be effective.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve varying the substituents on the methoxy-phenyl ring and further derivatizing the carbaldehyde group to establish a more precise and comprehensive SAR for this specific scaffold. Such studies, guided by the principles outlined in this guide, will undoubtedly accelerate the development of novel drug candidates with improved efficacy and selectivity.

References

  • BenchChem. (n.d.). Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis.
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  • CABI. (2022). Synthesis and biological evaluation of some novel pyrrole derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Molecules, 29(13), 3105.
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  • NIH. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 19696.
  • NIH. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6489.
  • NIH. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301.
  • PubMed. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry, 125, 1113-1146.
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  • NIH. (2010). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Bulletin of the Korean Chemical Society, 31(10), 2863-2868.
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  • ResearchGate. (2017). Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. Retrieved from [Link]

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A Comparative In Silico Analysis of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde Derivatives as Novel Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Virtual Screening and Lead Compound Evaluation at the Colchicine-Binding Site

Introduction: The Rationale for Targeting Tubulin with Novel Pyrrole Scaffolds

Microtubules, dynamic polymers of α,β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell structure. Their critical function in mitosis makes them a highly validated and successful target for anticancer chemotherapy.[1] Agents that interfere with microtubule dynamics can arrest the cell cycle, ultimately leading to apoptotic cell death.

The colchicine-binding site, located at the interface between the α- and β-tubulin subunits, is a key pocket for microtubule-destabilizing agents.[1][2] Ligands binding to this site, such as the natural product colchicine, inhibit tubulin polymerization, leading to microtubule depolymerization.[3][4] The clinical utility of colchicine itself is limited by its toxicity, which has spurred the development of numerous synthetic colchicine-binding site inhibitors (CBSIs) with improved therapeutic indices, such as the combretastatins.

Pyrrole-based compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and antiproliferative effects.[5][6] Several studies have specifically identified polysubstituted pyrroles as potent inhibitors of tubulin polymerization that target the colchicine site.[7][8] This established precedent provides a strong rationale for exploring novel pyrrole derivatives as potential CBSIs.

This guide presents a comparative molecular docking study of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde (Compound A) and its rationally designed derivatives against the colchicine-binding site of β-tubulin. We will compare their predicted binding affinities and interaction patterns with known, potent inhibitors—Colchicine and Combretastatin A4 —to evaluate their potential as lead candidates for novel anticancer agents. The entire workflow, from target preparation to post-docking analysis, is detailed to provide a robust and reproducible in silico screening protocol.

Methodology: A Validated Protocol for Docking at the Tubulin-Colchicine Site

The credibility of any in silico study hinges on a meticulously validated and clearly described methodology. The following protocol is a self-validating system, beginning with the re-docking of a native ligand to ensure the chosen parameters can reliably reproduce crystallographically observed binding modes.

Experimental Workflow Overview

The computational workflow is designed to systematically prepare the protein target and ligands, perform the docking simulations, and analyze the results in a comparative framework.

G cluster_prep 1. Preparation Stage cluster_val 2. Validation Stage cluster_dock 3. Docking Stage cluster_analysis 4. Analysis Stage p1 Protein Preparation (PDB: 1SA0) v1 Define Binding Site (Grid Box Generation) p1->v1 l1 Ligand Preparation (Derivatives & References) d1 Molecular Docking (AutoDock Vina) l1->d1 v2 Protocol Validation (Re-docking of Native Ligand) v1->v2 Grid Parameters v2->d1 Validated Protocol a1 Pose Clustering & Scoring (Binding Energy, Ki) d1->a1 a2 Interaction Analysis (H-bonds, Hydrophobic) a1->a2 a3 Comparative Analysis vs. References a2->a3

Caption: Computational workflow for the comparative docking study.

Step 1: Receptor and Ligand Preparation

Receptor Preparation:

  • Selection: The X-ray crystal structure of the α,β-tubulin heterodimer in complex with a colchicine derivative (PDB ID: 1SA0 ) was selected as the receptor model.[9] This structure provides a high-resolution view of the colchicine-binding site.

  • Cleaning: The protein structure was prepared using AutoDock Tools (ADT) v1.5.6. All water molecules and the co-crystallized native ligand were removed from the PDB file.

  • Protonation and Charges: Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to assign partial atomic charges. The resulting file was saved in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.

Ligand Preparation:

  • Structures: The 2D structures of the parent molecule, this compound (Compound A), and its designed derivatives (Compounds B, C, and D) were sketched. The reference compounds, Colchicine and Combretastatin A4, were obtained from the ZINC database.

    • Compound A: this compound

    • Compound B (Derivative 1): 1-(2,4-Dimethoxy-phenyl)-1H-pyrrole-2-carbaldehyde (Addition of a second methoxy group to explore electronic effects).

    • Compound C (Derivative 2): 1-(2-Methoxy-4-nitro-phenyl)-1H-pyrrole-2-carbaldehyde (Addition of a nitro group to act as a potential hydrogen bond acceptor).

    • Compound D (Derivative 3): 1-(2-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde (Replacement of methoxy with hydroxyl to explore H-bond donation).

  • Energy Minimization: All ligand structures were subjected to energy minimization using the MMFF94 force field. This step ensures that the starting conformations are energetically favorable.

  • PDBQT Conversion: Torsion angles and rotatable bonds were defined, and the structures were converted to the PDBQT format using ADT.

Step 2: Docking Protocol Validation and Grid Box Definition

Grid Box Generation: The accuracy of molecular docking is critically dependent on defining the correct search space.[10]

  • Centering: The grid box was centered on the known position of the co-crystallized ligand in the PDB structure 1SA0, ensuring the search space encompasses the entire colchicine-binding site.

  • Dimensions: A grid box with dimensions of 22 x 22 x 22 Å was established. This size is sufficient to allow the ligands to rotate and translate freely within the binding pocket.[11]

  • Coordinates: The center of the grid box was set to the coordinates: center_x = 15.19, center_y = 53.90, center_z = 16.92 .

Protocol Validation: To validate the docking protocol, the native colchicine derivative from the 1SA0 crystal structure was re-docked into the binding site. The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking parameters can accurately reproduce the experimentally observed binding mode.[11][12] Our re-docking yielded an RMSD of 0.78 Å, confirming the protocol's validity.

Step 3: Molecular Docking Simulation

Docking was performed using AutoDock Vina v1.2.0 , a widely used program known for its improved speed and accuracy.[5][13]

  • Software: AutoDock Vina v1.2.0

  • Receptor: Prepared tubulin structure (1SA0.pdbqt)

  • Ligands: PDBQT files for Compounds A-D, Colchicine, and Combretastatin A4.

  • Configuration:

    • center_x = 15.19

    • center_y = 53.90

    • center_z = 16.92

    • size_x = 22

    • size_y = 22

    • size_z = 22

    • exhaustiveness = 32 (Increased from the default of 8 to ensure a more thorough search of the conformational space).

    • num_modes = 10 (To generate up to 10 distinct binding poses for analysis).

Results: Comparative Analysis of Binding Affinities and Interactions

The docking simulations yielded binding affinity scores (in kcal/mol) for each compound. A more negative value indicates a stronger predicted binding affinity. The top-ranked pose for each ligand was selected for detailed interaction analysis.

Quantitative Docking Results
CompoundLigand TypeBinding Affinity (kcal/mol)Estimated Ki (µM)Key Interacting Residues (β-tubulin unless noted)
Colchicine Reference-9.80.18Cys241, Leu248, Leu255, Ala316, Val318, Lys352, Asn101 (α-tubulin)
Combretastatin A4 Reference-9.20.45Cys241, Leu255, Ala316, Val318, Ser340, Asn349
Compound A Test Compound-8.51.55Cys241, Leu248, Ala316, Val318, Lys352
Compound B Derivative-8.80.98Cys241, Leu248, Ala316, Val318, Lys352, Thr353
Compound C Derivative-9.10.56Asn258 (H-bond) , Cys241, Leu248, Ala316, Val318, Lys352
Compound D Derivative-8.90.81Thr353 (H-bond) , Cys241, Leu248, Ala316, Val318, Lys352

Binding affinity is the top score from AutoDock Vina. Estimated Ki (inhibitor constant) is calculated from the binding affinity.

Analysis of Binding Modes and Molecular Interactions

The docking results reveal that the this compound scaffold successfully orients itself within the hydrophobic pocket of the colchicine-binding site.

Interactions cluster_ligand Compound C cluster_pocket Colchicine Binding Pocket (Tubulin) L_Pyrrole Pyrrole Ring P_Cys Cys241 L_Pyrrole->P_Cys π-Sulfur Interaction P_Interface α/β Interface Region (Lys352) L_Pyrrole->P_Interface van der Waals L_Nitro Nitro Phenyl Ring P_Hydro Hydrophobic Pocket (Leu248, Leu255, Ala316, Val318) L_Nitro->P_Hydro Hydrophobic Interaction P_Asn Asn258 L_Nitro->P_Asn Hydrogen Bond (Key Interaction) L_Carb Carbaldehyde L_Carb->P_Interface

Caption: Key interactions of Compound C in the colchicine site.

Reference Compounds:

  • Colchicine: As expected, colchicine demonstrated the strongest binding affinity (-9.8 kcal/mol). Its trimethoxyphenyl ring fits snugly into the hydrophobic pocket formed by residues like Leu255 and Ala316, while its tropolone ring forms key interactions near the α/β-tubulin interface.[1][14]

  • Combretastatin A4 (CA-4): CA-4 also showed strong binding (-9.2 kcal/mol), with its 3,4,5-trimethoxyphenyl A-ring occupying the same hydrophobic pocket as colchicine's.[4][15] The cis-stilbene bridge correctly orients the B-ring towards the interface.

Test Compounds and Derivatives:

  • Compound A: The parent molecule (-8.5 kcal/mol) binds favorably, with its 2-methoxyphenyl group occupying the hydrophobic pocket. The pyrrole ring is positioned near Cys241, a critical residue in the binding site.

  • Compound B: The addition of a second methoxy group (-8.8 kcal/mol) slightly improved the binding affinity, likely by enhancing hydrophobic interactions within the pocket.

  • Compound C: The introduction of a nitro group (-9.1 kcal/mol) led to a significant improvement in binding affinity. This is attributed to the formation of a predicted hydrogen bond with the side chain of Asn258 , an interaction that anchors the ligand more securely in the pocket. This demonstrates a clear structure-activity relationship (SAR).

  • Compound D: Replacing the methoxy group with a hydroxyl group (-8.9 kcal/mol) also enhanced binding. The hydroxyl group is predicted to act as a hydrogen bond donor, forming a stable interaction with the side chain of Thr353 .

Discussion: From Docking Scores to Drug Development Potential

This comparative in silico study provides compelling evidence that this compound derivatives are promising scaffolds for the development of novel colchicine-binding site inhibitors.

Key Insights:

  • Scaffold Viability: The parent compound (A) demonstrates a favorable binding energy, comparable to many known tubulin inhibitors, validating the pyrrole-phenyl core as a suitable pharmacophore for this target.

  • Structure-Activity Relationship (SAR): Our results highlight a clear SAR. The modifications in derivatives C and D, which introduced hydrogen bonding capabilities, resulted in significantly improved binding affinities. This suggests that future optimization efforts should focus on incorporating hydrogen bond donors and acceptors at strategic positions on the phenyl ring.

  • Competitive Binding: The predicted binding energies of the top derivatives (C and D) are approaching that of Combretastatin A4, a potent and well-studied inhibitor. This suggests they could be effective competitors for the colchicine-binding site and, by extension, potent inhibitors of tubulin polymerization.

  • Future Directions: The findings from this computational guide provide a strong basis for the next steps in the drug discovery pipeline. The most promising derivatives, particularly Compound C, should be synthesized and subjected to in vitro biological evaluation. Key assays would include:

    • Antiproliferative assays against a panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[3]

    • Tubulin polymerization inhibition assays to confirm the mechanism of action.[4][7]

    • Cell cycle analysis to confirm arrest at the G2/M phase, a hallmark of microtubule-targeting agents.[7]

Conclusion

Molecular docking is a powerful and efficient computational technique for the initial stages of drug discovery, allowing for the rapid screening and prioritization of potential lead compounds.[1] This guide demonstrates a robust, validated workflow for a comparative docking study targeting the colchicine-binding site of tubulin. Our in silico results indicate that rationally designed derivatives of this compound, particularly those capable of forming hydrogen bonds within the binding pocket, have the potential to be potent tubulin polymerization inhibitors. These findings strongly support their advancement to in vitro testing as novel anticancer drug candidates.

References

  • Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. NIH National Library of Medicine. Available from: [Link]

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. Available from: [Link]

  • Validation of docking protocol. (A) Superimposed pose of colchicine... ResearchGate. Available from: [Link]

  • Pyrrole-Based Antitubulin Agents: Two Distinct Binding Modalities Are Predicted for C-2 Analogues in the Colchicine Site. ACS Publications. Available from: [Link]

  • Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives. NIH National Library of Medicine. Available from: [Link]

  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Publishing. Available from: [Link]

  • Docking experiments (1sa0.pdb) of combretastatin A-4 (green), iso derivative 4c (left) and (Z)-1b (right). ResearchGate. Available from: [Link]

  • Docking results of the title compound with tubulin-colchicine: stathmin-like domain complex [PDB: 1SA0]. ResearchGate. Available from: [Link]

  • Docking of compounds on colchicine-binding site of tubulin (a) 2D... ResearchGate. Available from: [Link]

  • Binding mode of CA-4 and colchicine-site of tubulin (PDB ID: 1SA0). ResearchGate. Available from: [Link]

  • Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin-microtubule System. NIH National Library of Medicine. Available from: [Link]

  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. NIH National Library of Medicine. Available from: [Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. NIH National Library of Medicine. Available from: [Link]

  • Synthesis and Molecular Docking of Some Grossgemin Amino Derivatives as Tubulin Inhibitors Targeting Colchicine Binding Site. Semantic Scholar. Available from: [Link]

  • Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. NIH National Library of Medicine. Available from: [Link]

  • Colchicine-binding site (PDB: 1SA0). ResearchGate. Available from: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available from: [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. NIH National Library of Medicine. Available from: [Link]

  • 1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX. RCSB PDB. Available from: [Link]

  • AutoDock Vina Manual. Scripps Research. Available from: [Link]

  • AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. NIH National Library of Medicine. Available from: [Link]

  • Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. NIH National Library of Medicine. Available from: [Link]

  • Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. PubMed. Available from: [Link]

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Safety Operating Guide

Comprehensive Guide to the Safe Handling of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. Our goal is to furnish you with a procedural guide that is not only comprehensive but also instills a deep sense of trust and safety in your laboratory practices. The causality behind each procedural step is explained to enhance your understanding of safe chemical handling.

Understanding the Hazard Profile

Anticipated Hazards:

  • Skin and Eye Irritation: Similar to pyrrole-2-carboxaldehyde, this compound is expected to cause skin and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][4]

  • Toxicity: Pyrrole, a related compound, is toxic if swallowed and harmful if inhaled.[5] While the toxicity of this specific derivative is unknown, it is prudent to handle it with care.

  • Combustibility: The compound is a solid that may be combustible.[4]

Hazard Classification (Anticipated)GHS Category (Probable)Precautionary Statement
Skin Corrosion/IrritationCategory 2H315 - Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 2H319 - Causes serious eye irritation.[3]
Specific target organ toxicity (single exposure)Category 3H335 - May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated.[5][6]
Eyes Safety gogglesChemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and dust.[1][6][7]
Body Laboratory coatA full-sleeved, buttoned lab coat made of a suitable chemical-resistant material should be worn to protect the skin and clothing.[6][8]
Respiratory Use in a well-ventilated area or fume hoodA NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary for large-scale operations or in cases of insufficient ventilation.[1]
Feet Closed-toe shoesProtects feet from spills.[6][9]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.

Preparation and Weighing
  • Designated Area: Conduct all handling and weighing activities in a designated area, preferably within a chemical fume hood to control dust and vapors.[6]

  • Gather Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Inspect Equipment: Check that all glassware is free from cracks or chips.[6]

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use a micro-spatula for transfers.

Dissolution and Reaction Setup
  • Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature and prevent runaway reactions.

The following diagram illustrates the recommended workflow for handling this compound in the laboratory.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don PPE prep_area Designate Fume Hood prep_ppe->prep_area prep_materials Gather Materials prep_area->prep_materials weigh Weigh Compound prep_materials->weigh Proceed to Handling dissolve Dissolve/React weigh->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate Proceed to Cleanup dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

Caption: Laboratory Workflow for Handling Chemical Compound.

Emergency Procedures: Being Prepared for the Unexpected

Accidents can happen despite the best precautions. Knowing how to respond swiftly and correctly is crucial.

IncidentImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[7] For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and contaminated absorbent materials, must be collected in a designated, labeled hazardous waste container.[11][12]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[12]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area that is within the line of sight of where the waste is generated.[12]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste management provider. Never dispose of this chemical down the drain.[11]

The decision tree below provides a logical flow for the proper disposal of waste generated during the handling of this compound.

G start Waste Generated is_contaminated Is it contaminated with This compound? start->is_contaminated hazardous_waste Place in Labeled Hazardous Waste Container is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No store_waste Store in Satellite Accumulation Area hazardous_waste->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste

Caption: Chemical Waste Disposal Decision Tree.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a disciplined adherence to established safety protocols. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your environmental health and safety department.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.